Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Description
The exact mass of the compound Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3I/c7-6(8,9)4-1-5(10,2-4)3-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDKTQZFLROHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433862 | |
| Record name | Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119934-12-2 | |
| Record name | Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Rising Star in Drug Discovery: A Technical Guide to 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Introduction: Beyond "Flatland" in Medicinal Chemistry
For decades, the para-substituted phenyl ring has been a cornerstone of medicinal chemistry, a reliable scaffold in countless therapeutic agents. However, the relentless pursuit of improved drug-like properties—enhanced solubility, metabolic stability, and oral bioavailability—has driven a paradigm shift in molecular design, a concept aptly termed "escaping from flatland."[1] This movement champions the integration of three-dimensional, saturated bioisosteres to overcome the limitations of planar aromatic systems. At the forefront of this evolution is the bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, non-planar motif that has emerged as a superior surrogate for the para-substituted phenyl ring.[2][3]
This technical guide focuses on a particularly valuable and versatile BCP derivative: 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane . The unique combination of the strained BCP core, a reactive iodido group, and an electron-withdrawing trifluoromethyl group makes this compound a powerful building block for the synthesis of novel drug candidates with potentially superior pharmacokinetic profiles.[4][5] This document provides an in-depth exploration of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a white crystalline solid at room temperature.[6] Its rigid, cage-like structure imparts unique physical and chemical characteristics.
Table 1: Physicochemical Properties of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
| Property | Value | Source |
| Molecular Formula | C₆H₆F₃I | [7] |
| Molecular Weight | 262.01 g/mol | [7] |
| Appearance | White crystalline solid | [6] |
| Boiling Point | 150.9 ± 35.0 °C (Predicted) | [8] |
| Density | 2.05 ± 0.1 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C or -70°C for long-term storage | [6] |
| InChIKey | HUDKTQZFLROHKK-UHFFFAOYSA-N | [6] |
Spectroscopic Data
The structural features of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane give rise to a distinct spectroscopic signature.
Table 2: Spectroscopic Data of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
| Spectroscopy | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Source |
| ¹H NMR | CDCl₃ | 2.39 (s, 6H) | [4] |
| ¹³C NMR | CDCl₃ | Signals corresponding to the BCP core and CF₃ group | [9] |
| ¹⁹F NMR | CDCl₃ | -72.6 (s, 3F) | [4] |
| IR Spectroscopy | Characteristic C-H, C-F, and C-I stretching frequencies | [10][11] | |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure | [10][12] |
Synthesis: Accessing a Key Building Block
The most common and efficient synthesis of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane involves the reaction of [1.1.1]propellane with trifluoromethyl iodide (CF₃I).[4] [1.1.1]Propellane, a highly strained molecule, readily undergoes radical addition across its central carbon-carbon bond.
Experimental Protocol: Synthesis of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
This protocol is adapted from the literature and should be performed by trained chemists in a well-ventilated fume hood, as it involves a volatile and potentially hazardous reagent (CF₃I).[4]
Materials:
-
[1.1.1]Propellane solution in diethyl ether (Et₂O)
-
Trifluoromethyl iodide (CF₃I)
-
Pentane
-
Dry ice/acetone bath
-
Schlenk flask or similar reaction vessel suitable for handling condensed gases
Procedure:
-
Reaction Setup: A solution of [1.1.1]propellane in diethyl ether is placed in a Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Trifluoromethyl iodide is condensed into the cooled reaction mixture under an inert atmosphere.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by GC-MS.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and any unreacted trifluoromethyl iodide.
-
Purification: The crude product is purified by low-temperature crystallization from pentane to yield 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane as a white crystalline solid.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. scite.ai [scite.ai]
- 6. 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | 119934-12-2 [sigmaaldrich.com]
- 7. appretech.com [appretech.com]
- 8. 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane,119934-12-2-Amadis Chemical [amadischem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Introduction to GW4064: A Key to Unlocking Farnesoid X Receptor Biology
An In-Depth Technical Guide to GW4064: A Potent Farnesoid X Receptor Agonist for Research and Drug Development
A Note on Chemical Identification: Initial searches for CAS number 119934-12-2 may lead to conflicting results, with some chemical suppliers listing it as 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane. However, the preponderance of scientific literature and major chemical suppliers identify the potent and selective Farnesoid X Receptor (FXR) agonist, GW4064, with CAS number 278779-30-9 .[1][2] This guide will focus exclusively on GW4064, a cornerstone tool compound for researchers and drug development professionals investigating FXR biology.
GW4064 is a synthetic, non-steroidal isoxazole-based agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[3] Developed by GlaxoSmithKline, GW4064 has become an indispensable pharmacological tool for elucidating the multifaceted functions of FXR in both physiological and pathophysiological contexts. Its high potency and selectivity for FXR have enabled significant advancements in our understanding of metabolic diseases, cholestasis, inflammation, and cancer.[4] This guide provides a comprehensive technical overview of GW4064, from its fundamental properties to detailed experimental protocols, empowering researchers to effectively harness its capabilities in their scientific endeavors.
Physicochemical Properties of GW4064
A thorough understanding of the physicochemical properties of GW4064 is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 278779-30-9 | [1][2] |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [1][2] |
| Molecular Weight | 542.8 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥24.7 mg/mL) and DMF (25 mg/mL). For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute. | [5] |
| Storage | Store at -20°C. | |
| Stability | ≥ 4 years when stored at -20°C. |
Mechanism of Action: Potent and Selective FXR Agonism
GW4064 exerts its biological effects by binding to and activating the Farnesoid X Receptor, a ligand-activated transcription factor. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The FXR Signaling Pathway
The activation of FXR by GW4064 initiates a cascade of transcriptional events that regulate a wide array of metabolic processes. A simplified representation of this signaling pathway is depicted below.
Caption: GW4064 activates the Farnesoid X Receptor (FXR) signaling pathway.
Off-Target Activities
While GW4064 is highly selective for FXR, some studies have reported potential off-target effects, particularly at higher concentrations. It has been shown to modulate the activity of multiple G protein-coupled receptors (GPCRs), including histamine receptors.[3][6] Researchers should be mindful of these potential off-target effects and employ appropriate controls to ensure that the observed biological responses are indeed mediated by FXR activation.
Key Experimental Protocols
The following section provides detailed, step-by-step protocols for common in vitro and in vivo experiments utilizing GW4064.
General Experimental Workflow
A typical workflow for investigating the effects of GW4064 is outlined below.
Caption: A general workflow for studying the effects of GW4064.
In Vitro FXR Activation: Luciferase Reporter Gene Assay
This assay is a highly sensitive method to quantify the activation of FXR by GW4064 in a cellular context.[3]
Materials:
-
HEK293 or HepG2 cells
-
FXR expression vector
-
Luciferase reporter vector with an FXR response element
-
Transfection reagent
-
GW4064 stock solution (in DMSO)
-
Luciferase assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of GW4064 or vehicle control (DMSO). The final DMSO concentration should be ≤ 0.1%.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
Causality Behind Experimental Choices:
-
Cell Line Selection: HEK293 and HepG2 cells are commonly used due to their high transfection efficiency and established use in nuclear receptor assays.[3]
-
Co-transfection: The FXR expression vector ensures a sufficient level of the receptor for a robust response, while the luciferase reporter vector provides a quantifiable output of FXR activation.
-
Vehicle Control: The use of a vehicle control (DMSO) is crucial to distinguish the effects of GW4064 from any effects of the solvent.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of GW4064 or vehicle control for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Causality Behind Experimental Choices:
-
MTT Principle: Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Incubation Time: The incubation time with MTT allows for sufficient formazan formation without causing cytotoxicity from the MTT itself.
In Vivo Model: Diet-Induced Obesity in Mice
This model is used to evaluate the therapeutic potential of GW4064 in a preclinical model of metabolic disease.[6]
Materials:
-
C57BL/6 mice
-
High-fat diet (HFD)
-
GW4064
-
Vehicle (e.g., corn oil or a solution of DMSO and PEG)
Protocol:
-
Acclimation and Diet Induction: Acclimate mice to the housing conditions and then place them on an HFD to induce obesity.
-
Treatment: Once obesity is established, treat the mice with GW4064 (e.g., by oral gavage or intraperitoneal injection) or vehicle at a predetermined dose and frequency.
-
Monitoring: Monitor body weight, food intake, and other relevant metabolic parameters throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of glucose, lipids, and gene expression.
Causality Behind Experimental Choices:
-
Mouse Strain: C57BL/6 mice are widely used for diet-induced obesity models as they are susceptible to developing metabolic syndrome on an HFD.
-
Route of Administration: The choice of administration route (oral gavage or IP injection) depends on the desired pharmacokinetic profile and the formulation of GW4064.
-
Endpoint Measurements: A comprehensive analysis of various metabolic parameters provides a thorough assessment of the in vivo efficacy of GW4064.
Applications in Research and Drug Discovery
GW4064 has been instrumental in advancing our understanding of FXR's role in a variety of diseases and physiological processes, including:
-
Metabolic Diseases: Investigating the effects of FXR activation on glucose and lipid metabolism in models of obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
-
Cholestatic Liver Diseases: Studying the protective effects of FXR agonism in models of cholestasis.[4]
-
Inflammation: Elucidating the anti-inflammatory properties of FXR activation in various tissues.
-
Cancer: Exploring the potential of FXR as a therapeutic target in certain types of cancer, such as hepatocellular carcinoma and colorectal cancer.[7]
Limitations and Considerations
Despite its utility, researchers should be aware of the limitations of GW4064:
-
Poor Solubility: Its low aqueous solubility can present challenges for in vivo formulation and may impact its bioavailability.[1]
-
Off-Target Effects: As mentioned previously, at higher concentrations, GW4064 may interact with other cellular targets, necessitating careful experimental design and data interpretation.[3][6]
-
Species Differences: The potency and efficacy of GW4064 can vary between species, which should be considered when translating findings from preclinical models.
Conclusion
GW4064 remains a powerful and selective tool for probing the complex biology of the Farnesoid X Receptor. Its use has been pivotal in validating FXR as a promising therapeutic target for a range of human diseases. By understanding its properties, mechanism of action, and the nuances of its experimental application, researchers can continue to leverage GW4064 to unravel the intricate roles of FXR in health and disease, paving the way for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
The Strategic Incorporation of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative architectural element in medicinal chemistry, offering a compelling three-dimensional alternative to traditional aromatic and aliphatic groups. This guide provides an in-depth technical analysis of a key BCP derivative, 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane . We will delve into its synthesis, spectroscopic characterization, and strategic applications, highlighting its role as a versatile building block for enhancing the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics. The strategic pairing of the rigid BCP core with the metabolically robust trifluoromethyl group, and the synthetically versatile iodide handle, presents a unique triad of properties for the medicinal chemist's toolkit.
The Bicyclo[1.1.1]pentane Motif: A Paradigm Shift in Bioisosterism
The relentless pursuit of novel chemical matter with improved pharmacological properties has led to a strategic move away from planar, aromatic structures towards more three-dimensional molecular frameworks. This "escape from flatland" is driven by the need to enhance target selectivity, improve metabolic stability, and increase aqueous solubility.[1] The bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention as a non-classical bioisosteric replacement for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1] Its rigid, rod-like structure effectively mimics the linear geometry of these common medicinal chemistry motifs while introducing a greater fraction of sp³-hybridized carbons. This fundamental structural difference often imparts favorable physicochemical properties to drug candidates, including enhanced metabolic stability and improved solubility.[1]
The trifluoromethyl group is another privileged moiety in drug design, prized for its ability to block metabolic oxidation and increase lipophilicity, thereby improving cell permeability and binding affinity.[2] The combination of the BCP scaffold with a trifluoromethyl group in 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane creates a building block with immense potential for addressing common challenges in drug development.
Synthesis and Mechanistic Considerations
The primary and most established route to 1,3-disubstituted bicyclo[1.1.1]pentanes proceeds through the ring-opening of the highly strained intermediate, [1.1.1]propellane. The synthetic accessibility of this key precursor is therefore paramount.
Synthesis of [1.1.1]Propellane
[1.1.1]Propellane is a highly strained molecule that is typically prepared and used in situ. A common and scalable synthesis begins with the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent, such as methyllithium or phenyllithium, in an ethereal solvent.[3] The reaction proceeds via a lithium-halogen exchange followed by intramolecular cyclization to furnish the propellane. Due to its volatility and reactivity, the resulting propellane solution is typically carried forward without isolation.[3]
Caption: Synthetic route to [1.1.1]propellane.
Synthesis of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
The synthesis of the title compound is achieved through the radical addition of trifluoromethyl iodide (CF₃I) to [1.1.1]propellane. This reaction leverages the strain-release of the propellane's central bond to drive the formation of the more stable bicyclo[1.1.1]pentane core. The reaction is typically initiated by light or a radical initiator.
Experimental Protocol:
A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether or pentane) is prepared as described above. To this solution, an excess of trifluoromethyl iodide is added. The reaction mixture is then subjected to photolysis with a UV lamp or treated with a radical initiator, such as triethylborane (BEt₃). The reaction proceeds via a radical chain mechanism:
-
Initiation: The initiator generates a trifluoromethyl radical (•CF₃).
-
Propagation:
-
The •CF₃ radical adds to the central bond of [1.1.1]propellane, forming a bicyclo[1.1.1]pentyl radical intermediate.
-
This radical intermediate then abstracts an iodine atom from another molecule of trifluoromethyl iodide to yield the desired product, 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, and regenerate a •CF₃ radical.
-
-
Termination: Combination of any two radical species.
Following the reaction, the solvent and excess reagents are removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Caption: Synthesis of the target molecule.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 119934-12-2 | |
| Molecular Formula | C₆H₆F₃I | [4] |
| Molecular Weight | 262.01 g/mol | [4] |
| Physical Form | Powder | |
| Boiling Point (Predicted) | 150.9 ± 35.0 °C | [4] |
Spectroscopic Data:
The structural elucidation of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Table 2: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H NMR (CDCl₃) | 2.39 | s | - | 6H, CH₂ | [5] |
| ¹⁹F NMR (CDCl₃) | -72.6 | s | - | 3F, CF₃ | [5] |
| ¹³C NMR (CDCl₃) | 121.2 | q | ¹J(C,F) = 276.5 | CF₃ | [5] |
| 57.6 | q | ³J(C,F) = 1.8 | CH₂ | [5] | |
| 45.0 | q | ²J(C,F) = 40.1 | C-CF₃ | [5] | |
| 2.7 | q | ⁴J(C,F) = 2.0 | C-I | [5] |
Note: The simplicity of the ¹H NMR spectrum, showing a single sharp singlet for the six equivalent methylene protons, is a hallmark of the highly symmetrical 1,3-disubstituted bicyclo[1.1.1]pentane core.
Applications in Drug Development: A Versatile Building Block
The synthetic utility of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane lies in the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group in nucleophilic substitution reactions and a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse functionalities at one of the bridgehead positions.
Cross-Coupling Reactions
The C-I bond can participate in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties, respectively. This versatility makes 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane a valuable building block for generating libraries of compounds for high-throughput screening.
Lithiation and Subsequent Functionalization
The iodide can be readily exchanged with lithium using an organolithium reagent (e.g., t-butyllithium) at low temperatures to generate the corresponding bicyclo[1.1.1]pentyllithium species. This highly reactive intermediate can then be quenched with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a plethora of functional groups. For example, quenching with DMF (dimethylformamide) provides the corresponding aldehyde, a versatile precursor for further synthetic transformations.[6]
Case Study: A Building Block in Patented Scaffolds
A patent application discloses the use of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane as a starting material in the synthesis of more complex molecules.[7] In this instance, it is used to introduce the 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl moiety into a larger scaffold, highlighting its practical application in the construction of novel chemical entities with potential therapeutic applications.
Caption: Synthetic transformations of the title compound.
Conclusion
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane stands as a testament to the power of rational molecular design in modern drug discovery. The convergence of a rigid, three-dimensional scaffold, a metabolically robust functional group, and a versatile synthetic handle in a single, readily accessible molecule provides medicinal chemists with a powerful tool to navigate the complexities of drug design. Its strategic application can lead to the development of drug candidates with improved pharmacokinetic profiles, enhanced target engagement, and ultimately, greater therapeutic potential. As the demand for novel, patentable chemical matter continues to grow, the importance of such well-designed building blocks will undoubtedly increase, paving the way for the next generation of innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane,119934-12-2-Amadis Chemical [amadischem.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. WO2019139907A1 - Benzamide compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Strained Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is relentless. Bicyclo[1.1.1]pentane (BCP) has emerged as a prominent "bioisostere" of the para-substituted phenyl ring, offering a three-dimensional, rigid structure that can enhance metabolic stability, improve solubility, and provide unique exit vectors for molecular design. The introduction of a trifluoromethyl group, a common motif for modulating electronic properties and metabolic stability, and an iodine atom, a versatile handle for further functionalization through cross-coupling reactions, makes 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane a highly valuable building block in drug discovery programs.[1][2] A thorough understanding of its spectroscopic properties is paramount for its effective utilization and for the unambiguous characterization of its derivatives.
This technical guide provides a detailed analysis of the spectroscopic data for 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The information presented herein is grounded in established spectroscopic principles and supported by data from authoritative sources.
Molecular Structure and Key Spectroscopic Features
The unique, highly strained cage structure of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane dictates its characteristic spectroscopic signature. The molecule possesses a C₃ axis of symmetry, which simplifies its NMR spectra.
References
The Strategic Role of 1-Iodo-3-(Trifluoromethyl)bicyclo[1.1.1]pentane in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry with Bicyclo[1.1.1]pentanes
The landscape of medicinal chemistry is in a constant state of evolution, with a significant recent trend being the departure from flat, aromatic structures towards more three-dimensional molecular scaffolds. This shift, often termed "escape from flatland," is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and novel intellectual property landscapes[1]. In this context, the bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent and highly valuable bioisostere for para-substituted phenyl rings and tert-butyl groups. Its rigid, cage-like structure provides a defined spatial orientation for substituents, mimicking the vectorality of a 1,4-disubstituted arene while introducing a significantly higher fraction of sp³-hybridized carbons.
This guide focuses on a particularly strategic BCP derivative: 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane . The trifluoromethyl group is a well-established functional group in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and cell permeability. The iodo group, on the other hand, serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. The combination of the rigid BCP core with these two powerful functional groups makes this molecule a highly sought-after building block for the synthesis of novel drug candidates. This document provides a comprehensive overview of its commercial availability, synthesis, and chemical utility.
Commercial Availability
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, with CAS Number 119934-12-2, is commercially available from a range of specialized chemical suppliers. Its availability in various quantities, from milligrams to grams, facilitates its use in both initial screening campaigns and later-stage lead optimization studies. Researchers can procure this compound from vendors who often provide detailed quality control data, including purity assessment by NMR and other analytical techniques.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | ENA769495836 | ≥95% | 100 mg - 10 g[2] |
| Enamine | EN300-173147 | ≥95% | 100 mg - 10 g |
| AK Scientific, Inc. | - | ≥95% | Custom Quantities |
| Amadis Chemical | A1037405 | ≥97% | 250 mg - 10 g[3] |
| Arctom | SY277716 | - | Flexible Sizes |
| Appretech Scientific | APT007173 | ≥98% | Custom Synthesis[4] |
Synthesis of the BCP Core: The [1.1.1]Propellane Route
The primary and most efficient route to 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane relies on the unique reactivity of [1.1.1]propellane. This highly strained molecule readily undergoes radical addition reactions across its central carbon-carbon bond, providing a direct entry into the 1,3-disubstituted BCP scaffold.
Reaction Mechanism
The synthesis involves the free-radical addition of trifluoromethyl iodide (CF₃I) to [1.1.1]propellane. The reaction is typically initiated by light or a radical initiator, which homolytically cleaves the weak carbon-iodine bond in CF₃I to generate a trifluoromethyl radical (•CF₃). This radical then attacks the central bond of [1.1.1]propellane, leading to the formation of a bicyclo[1.1.1]pentyl radical. This intermediate subsequently abstracts an iodine atom from another molecule of CF₃I to yield the desired product and regenerate a trifluoromethyl radical, thus propagating the chain reaction.
Caption: Radical chain mechanism for the synthesis of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane.
Detailed Experimental Protocol
The following protocol is adapted from the work of Adcock and Gakh, who first reported this synthesis[2][5].
Materials:
-
[1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)
-
Trifluoromethyl iodide (CF₃I)
-
Anhydrous pentane (for crystallization)
-
Reaction vessel suitable for photochemical or thermally initiated reactions (e.g., a quartz tube for photochemical initiation or a sealed, thick-walled glass tube for thermal initiation)
Procedure:
-
Reaction Setup: In a fume hood, a solution of [1.1.1]propellane is charged into the reaction vessel. The vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to prevent premature reaction and evaporation of the volatile reactants.
-
Addition of Trifluoromethyl Iodide: Trifluoromethyl iodide is then carefully condensed into the cooled reaction vessel. The vessel is securely sealed.
-
Initiation and Reaction:
-
Photochemical Initiation: The sealed vessel is irradiated with a suitable light source (e.g., a mercury lamp) at room temperature for a period of 24-72 hours.
-
Thermal Initiation: Alternatively, the reaction can be initiated by heating the sealed vessel in a protected environment (e.g., behind a blast shield) at a controlled temperature.
-
-
Work-up and Purification:
-
After the reaction is complete, the vessel is carefully cooled and opened.
-
The solvent is removed under reduced pressure at low temperature, as the product is volatile.
-
The crude product is purified by low-temperature crystallization from pentane to yield 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane as colorless crystals[5].
-
Safety Precautions:
-
[1.1.1]Propellane is a highly strained and potentially explosive compound and should be handled with extreme care by experienced personnel.
-
Trifluoromethyl iodide is a volatile and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Reactions in sealed vessels at elevated temperatures or under photochemical conditions pose a risk of over-pressurization and explosion. Appropriate safety measures, such as the use of a blast shield, are essential.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₃I | - |
| Molecular Weight | 262.01 g/mol | - |
| CAS Number | 119934-12-2 | |
| Appearance | Colorless crystals or powder | [2][5] |
| Storage Temperature | -70 °C | [2] |
Spectroscopic Data:
-
¹H NMR (in CCl₄): δ 2.39 (s, 6H, CH₂) ppm[5]. The six methylene protons are equivalent due to the high symmetry of the BCP core, resulting in a characteristic singlet.
-
¹³C NMR (in CDCl₃): The spectrum shows signals for the quaternary carbons and the methylene carbons of the BCP cage.
-
¹⁹F NMR (in CCl₄): δ -72.6 (s, 3F, CF₃) ppm[5]. The three fluorine atoms of the trifluoromethyl group are equivalent, giving rise to a singlet.
-
Mass Spectrometry (EI) : m/z calculated for C₆H₆F₃ (M - I)⁺ 135.0423, found 135.0429[5].
Reactivity and Synthetic Utility
The synthetic utility of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane stems from the reactivity of the bridgehead iodide, which can be readily transformed into a variety of other functional groups.
Caption: Key reaction pathways for the functionalization of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane.
Nucleophilic Substitution
The bridgehead iodide can undergo nucleophilic substitution reactions, although the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Reactions with strong, hard nucleophiles can lead to the desired substitution products[5][6].
Radical Reactions
The carbon-iodine bond can be homolytically cleaved to generate a BCP bridgehead radical. This radical can then participate in a variety of radical-mediated transformations, such as Giese additions to electron-deficient alkenes.
Metal-Catalyzed Cross-Coupling Reactions
A particularly powerful application of this building block is its use in transition metal-catalyzed cross-coupling reactions. The iodo-BCP can be converted into an organometallic species (e.g., via metal-halogen exchange with an organolithium reagent) or used directly in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. This allows for the direct connection of the trifluoromethyl-BCP moiety to a wide range of aromatic, heteroaromatic, and other organic fragments.
Conclusion
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a valuable and versatile building block for medicinal chemistry and drug discovery. Its commercial availability and well-established synthetic routes make it an accessible tool for researchers. The unique combination of the rigid, three-dimensional BCP core, the metabolically stabilizing trifluoromethyl group, and the synthetically versatile iodo group provides a powerful platform for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. As the demand for non-flat, sp³-rich molecules continues to grow, the strategic importance of this and related BCP derivatives is set to increase significantly.
References
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. scite.ai [scite.ai]
- 3. 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
The Bridgehead Iodide: A Technical Guide to the Reactivity and Application of the C–I Bond in Bicyclo[1.1.1]pentanes
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for para-substituted phenyl rings and other linear groups.[1][2] This strategic replacement often imparts significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, leading to enhanced drug-like characteristics.[3][4][5] At the heart of BCP's synthetic utility lies the functionalization of its bridgehead positions. Among the various derivatives, 1-iodobicyclo[1.1.1]pentane (iodo-BCP) stands out as a versatile and crucial intermediate. This in-depth technical guide provides a comprehensive analysis of the reactivity of the bridgehead carbon-iodine (C–I) bond in BCPs. We will explore its synthesis, unique electronic and steric properties, and its diverse reactivity in cross-coupling, nucleophilic substitution, and radical reactions, offering researchers, scientists, and drug development professionals a foundational understanding and practical insights into harnessing this remarkable building block.
Introduction: The Rise of the Bicyclo[1.1.1]pentane Moiety
The "escape from flatland" is a prevailing theme in contemporary drug discovery, encouraging the move away from planar, aromatic structures towards more three-dimensional molecular architectures.[6] Bicyclo[1.1.1]pentanes are at the forefront of this movement. Their rigid, rod-like structure effectively mimics the geometry of a para-substituted benzene ring but with a significantly different electronic and physicochemical profile.[5] This bioisosteric replacement has led to notable successes, for instance, in the development of a γ-secretase inhibitor where the BCP analogue exhibited superior oral absorption and permeability.[1][7]
The gateway to a vast chemical space of BCP derivatives is often through the highly strained and reactive precursor, [1.1.1]propellane.[2][8] Reactions involving the cleavage of the central, inter-bridgehead bond of propellane provide a direct route to 1,3-disubstituted BCPs. The introduction of an iodine atom at one of the bridgehead carbons creates 1-iodobicyclo[1.1.1]pentane, a stable, crystalline solid that serves as a pivotal precursor for a multitude of subsequent transformations.[9][10]
Diagram 1: Bioisosteric Relationship of Bicyclo[1.1.1]pentane
Caption: Workflow for bioisosteric replacement of a phenyl ring with a bicyclopentyl group.[5]
Synthesis of 1-Iodobicyclo[1.1.1]pentanes: Accessing the Key Intermediate
The most common and efficient routes to 1-iodobicyclo[1.1.1]pentanes involve the atom transfer radical addition (ATRA) of organic iodides to [1.1.1]propellane.[11][12] This approach is highly versatile and tolerates a wide range of functional groups.
Photoredox-Catalyzed Synthesis
Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of iodo-BCPs.[12][13] In a typical setup, an organic iodide, [1.1.1]propellane, and a photocatalyst (e.g., 4CzIPN) are irradiated with blue LEDs. The photocatalyst facilitates the generation of a radical from the organic iodide, which then adds to the central bond of propellane. The resulting BCP-centered radical abstracts an iodine atom from another molecule of the organic iodide, propagating a radical chain reaction and affording the desired 1,3-disubstituted BCP.[13]
Triethylborane-Initiated Synthesis
An alternative, catalyst-free method utilizes triethylborane (BEt₃) as a radical initiator.[2][14] This method is operationally simple and highly effective for a broad scope of alkyl iodides. The reaction proceeds rapidly at room temperature and is often complete within an hour. This approach has been successfully applied to the synthesis of complex BCPs, including analogues of bioactive molecules.[2]
Flow Chemistry for Scalable Synthesis
For large-scale production, continuous flow chemistry offers significant advantages.[15] A solution of an alkyl iodide and [1.1.1]propellane can be passed through a photoreactor, allowing for precise control over reaction parameters and enabling the synthesis of kilogram quantities of iodo-BCPs. This scalability is crucial for the application of BCPs in industrial drug development.[15][16]
The Nature of the Bridgehead C–I Bond
The reactivity of the C–I bond in 1-iodobicyclo[1.1.1]pentane is a direct consequence of the unique structural and electronic properties of the BCP cage.
Structural Strain and Hybridization
Electronic Effects
Despite the saturated nature of the BCP core, it can effectively transmit electronic effects between the bridgehead positions. This through-bond electronic communication can influence the reactivity of the C–I bond, although the effect is generally weaker than in conjugated systems.
Reactivity of the C–I Bond: A Synthetic Playground
The C–I bond in 1-iodobicyclo[1.1.1]pentane is a versatile functional handle that can participate in a wide array of chemical transformations.
Cross-Coupling Reactions
Initially, cross-coupling reactions of BCPs were limited to the use of metallated BCP derivatives as the nucleophilic partner.[11][18] However, recent advances have established methods where the iodo-BCP acts as the electrophile, significantly broadening the synthetic utility.
A significant breakthrough was the development of an iron-catalyzed Kumada cross-coupling of iodo-BCPs with aryl and heteroaryl Grignard reagents.[11][19] This reaction is notable as it represents the first general use of iodo-BCPs as electrophiles in cross-coupling and is one of the few examples of a Kumada coupling involving a tertiary iodide.[11][18][20] The reaction proceeds under mild conditions with short reaction times, tolerating a wide range of functional groups.
Table 1: Representative Iron-Catalyzed Kumada Coupling of Iodo-BCPs
| Entry | Aryl Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 1-Phenyl-3-R-bicyclo[1.1.1]pentane | 85 |
| 2 | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-3-R-bicyclo[1.1.1]pentane | 92 |
| 3 | 2-Thienylmagnesium bromide | 1-(2-Thienyl)-3-R-bicyclo[1.1.1]pentane | 78 |
| 4 | 3-Pyridylmagnesium chloride | 1-(3-Pyridyl)-3-R-bicyclo[1.1.1]pentane | 65 |
| Yields are representative and may vary depending on the substituent 'R' on the iodo-BCP starting material.[11] |
Diagram 2: Iron-Catalyzed Kumada Coupling of an Iodo-BCP
Caption: General scheme for the iron-catalyzed Kumada cross-coupling of iodo-BCPs.[11]
Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, have also been employed, although direct coupling with iodo-BCPs as the electrophile can sometimes be challenging due to competing side reactions like ring fragmentation.[11][21] Nevertheless, with careful optimization of ligands and reaction conditions, these methods provide powerful tools for C-C bond formation at the BCP bridgehead.
Nucleophilic Substitution Reactions
The bridgehead C–I bond in BCPs can undergo nucleophilic substitution, although the reaction mechanism is often complex and highly dependent on the nature of the nucleophile and the substituents on the BCP core.[9][10][22]
Direct Sₙ2-type displacement at the bridgehead carbon is sterically hindered and electronically disfavored. However, reactions with certain nucleophiles, particularly nitrogen-based nucleophiles like pyridines, quinolines, and isoquinolines, proceed readily to form bicyclo[1.1.1]pentylpyridinium salts.[9][23] These reactions are thought to involve a stabilized carbocationic intermediate.[10]
Interestingly, the reaction of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with stronger nucleophiles such as Grignard reagents or organolithiums does not lead to substitution but instead results in the formation of [1.1.1]propellane.[22] This highlights the delicate balance of reactivity pathways available to these strained systems.
Radical Reactions
The C–I bond of iodo-BCPs is susceptible to homolytic cleavage, making it an excellent precursor for radical-based transformations.
The iodine atom can be smoothly removed via radical reduction using reagents like tris(trimethylsilyl)silane (TTMSS) with a radical initiator such as triethylborane.[24] This provides a mild and efficient method for accessing the parent BCP core from a functionalized iodo-BCP intermediate.
The BCP-centered radical generated from the homolysis of the C–I bond can be trapped by various radical acceptors, enabling the formation of new C-C and C-heteroatom bonds.[2][25] These reactions are often initiated photochemically or with radical initiators and offer a complementary approach to the ionic pathways for BCP functionalization.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following section details standardized protocols for the synthesis of a key iodo-BCP intermediate and a representative cross-coupling reaction.
Protocol for the Synthesis of 1-Iodo-3-phenylbicyclo[1.1.1]pentane
Causality: This protocol utilizes the triethylborane-initiated atom transfer radical addition (ATRA) of iodobenzene to [1.1.1]propellane. Triethylborane serves as a radical initiator, obviating the need for a photocatalyst or external light source, making the procedure operationally simple and scalable.
Materials:
-
Iodobenzene
-
[1.1.1]Propellane (solution in diethyl ether)
-
Triethylborane (1.0 M solution in hexanes)
-
Anhydrous diethyl ether
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add iodobenzene (1.0 equiv).
-
Dissolve the iodobenzene in anhydrous diethyl ether.
-
Add the solution of [1.1.1]propellane (1.2 equiv) to the reaction mixture.
-
At room temperature, add triethylborane (0.1 equiv) dropwise via syringe. The reaction is often accompanied by a slight exotherm.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by opening the flask to air.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 1-iodo-3-phenylbicyclo[1.1.1]pentane as a white solid.
Protocol for the Iron-Catalyzed Kumada Coupling of 1-Iodo-3-phenylbicyclo[1.1.1]pentane with 4-Methoxyphenylmagnesium Bromide
Causality: This protocol employs an iron(III) acetylacetonate/TMEDA catalyst system, which is cost-effective and efficient for the cross-coupling of a tertiary iodide with a Grignard reagent. The reaction is rapid and proceeds under mild conditions, showcasing the practical utility of this method.[11]
Materials:
-
1-Iodo-3-phenylbicyclo[1.1.1]pentane (from protocol 5.1)
-
4-Methoxyphenylmagnesium bromide (1.0 M solution in THF)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add iron(III) acetylacetonate (0.05 equiv) and the iodo-BCP substrate (1.0 equiv).
-
Add anhydrous THF to dissolve the solids.
-
Add TMEDA (0.05 equiv) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 4-methoxyphenylmagnesium bromide solution (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 1-(4-methoxyphenyl)-3-phenylbicyclo[1.1.1]pentane.
Conclusion and Future Outlook
1-Iodobicyclo[1.1.1]pentane and its derivatives are indispensable intermediates in the synthesis of novel three-dimensional molecular scaffolds for drug discovery and materials science. The C–I bond at the bridgehead position, once considered challenging to functionalize, is now accessible through a variety of robust and versatile synthetic methods, including iron-catalyzed cross-coupling, nucleophilic substitution, and radical transformations. The continued development of novel synthetic methodologies will undoubtedly expand the toolkit available to medicinal chemists, enabling the exploration of a wider range of BCP-containing compounds. As our understanding of the subtle interplay between the strain, electronics, and reactivity of the BCP core deepens, so too will our ability to design and synthesize next-generation therapeutics with improved pharmacological profiles. The bridgehead iodide of bicyclo[1.1.1]pentane is not merely a synthetic handle; it is a gateway to a new dimension of chemical space.
References
- 1. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of All‐Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron‐Catalyzed Kumada Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. rsc.org [rsc.org]
- 15. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Formation of a 1-bicyclo[1.1.1]pentyl anion and an experimental determination of the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. Buy 1,3-Diiodobicyclo[1.1.1]pentane | 105542-98-1 [smolecule.com]
- 22. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 25. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cross-Coupling Reactions of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern drug discovery, primarily serving as a bioisostere for para-substituted benzene rings, alkynes, and tertiary butyl groups.[1][2] Its rigid, three-dimensional structure offers a unique vector for substituent placement, often leading to improved physicochemical properties in drug candidates. The incorporation of C(sp³)-rich BCP cores can enhance metabolic stability, increase aqueous solubility, and optimize pharmacokinetic profiles compared to their planar aromatic counterparts.[2] The trifluoromethyl group, a common substituent in pharmaceuticals, further modulates the electronic and lipophilic properties of the BCP core, making 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane a highly valuable and versatile building block for the synthesis of novel therapeutic agents.
These application notes provide a comprehensive guide to the cross-coupling reactions of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, offering detailed protocols and mechanistic insights for key transformations.
Synthesis of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
The reliable synthesis of the starting material is paramount for its application in cross-coupling reactions. A common method involves the radical addition of trifluoromethyl iodide (CF₃I) to [1.1.1]propellane.
Protocol: Synthesis of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Materials:
-
[1.1.1]Propellane solution in diethyl ether (Et₂O)
-
Trifluoromethyl iodide (CF₃I)
-
Anhydrous diethyl ether (Et₂O)
-
Pressure-rated glass vessel with a valve
-
Low-temperature cooling bath (e.g., liquid nitrogen)
Procedure:
-
In a pressure-rated glass cylinder, place a frozen solution of [1.1.1]propellane in diethyl ether at -196 °C.
-
Condense trifluoromethyl iodide (CF₃I) into the cylinder via a vacuum line.
-
Seal the vessel and allow it to warm to room temperature. The reaction typically proceeds over several hours.
-
After the reaction is complete (monitor by GC-MS or NMR), carefully vent any excess pressure.
-
The resulting solution of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane in diethyl ether can often be used directly in subsequent reactions or purified by careful distillation or chromatography.
Causality of Experimental Choices: The use of a sealed pressure vessel is crucial due to the volatility of trifluoromethyl iodide. The reaction is initiated by the thermal decomposition of CF₃I to generate the trifluoromethyl radical, which then adds to the strained central bond of [1.1.1]propellane. The resulting bicyclo[1.1.1]pentyl radical abstracts an iodine atom from another molecule of CF₃I to propagate the radical chain reaction and form the desired product.
Iron-Catalyzed Kumada Cross-Coupling
Iron-catalyzed Kumada coupling has emerged as a powerful and efficient method for the formation of C(sp³)-C(sp²) bonds with iodo-BCPs. This approach is particularly advantageous as it avoids the use of palladium catalysts, which can sometimes lead to competing ring fragmentation of the strained BCP core.[3]
Protocol: Iron-Catalyzed Kumada Coupling of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane with Aryl Grignard Reagents
Materials:
-
1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
-
Arylmagnesium bromide (e.g., p-methoxyphenylmagnesium bromide)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Syringe pump
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Fe(acac)₃ (10 mol%) and TMEDA (40 mol%).
-
Add a solution of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane in anhydrous THF.
-
Cool the mixture to 0 °C.
-
Slowly add the arylmagnesium bromide solution via a syringe pump over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices: The use of an iron catalyst, such as Fe(acac)₃, is key to the success of this reaction, as it promotes the desired cross-coupling pathway while minimizing side reactions. TMEDA acts as a ligand that stabilizes the active iron species and enhances its catalytic activity. The slow addition of the Grignard reagent is crucial to maintain a low concentration of the nucleophile, which helps to suppress the formation of undesired byproducts.
Mechanistic Insights
The mechanism of iron-catalyzed cross-coupling reactions is complex and can involve various iron oxidation states. A plausible catalytic cycle begins with the reduction of Fe(III) to a more reactive low-valent iron species by the Grignard reagent. This active iron catalyst then undergoes oxidative addition with the iodo-BCP. Subsequent transmetalation with the Grignard reagent and reductive elimination affords the cross-coupled product and regenerates the active iron catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
While iron catalysis offers a robust method, palladium-catalyzed reactions remain a cornerstone of organic synthesis. With careful selection of ligands and reaction conditions, Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be successfully performed on the 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
-
In a reaction vessel, combine 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Degas the solvent and add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices: The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For the sterically hindered BCP substrate, a bulky phosphine ligand on the palladium catalyst can be beneficial. The base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.
Representative Protocol: Sonogashira Coupling
Materials:
-
1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Causality of Experimental Choices: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen iodide formed during the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an organic halide.
Representative Protocol: Buchwald-Hartwig Amination
Materials:
-
1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or SPhos)
-
Strong base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the solvent, followed by the amine and 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C).
-
Monitor the reaction progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine. Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation.
Data Summary
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Kumada | Fe(acac)₃ / TMEDA | - | THF | 0 to RT | Good to Excellent | [3] |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Moderate to Good | [4] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | RT to 60 | Good | [4] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Phosphine Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 | Moderate to Good | [5][6] |
Visualizing the Workflow: Cross-Coupling of Iodo-BCP-CF₃
Caption: General workflow for the cross-coupling reactions of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane.
Troubleshooting and Key Considerations
-
Substrate Purity: The purity of the 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane starting material is crucial for obtaining high yields and reproducible results.
-
Inert Atmosphere: All cross-coupling reactions, particularly those involving organometallic reagents and palladium catalysts, should be performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.
-
Ligand Screening: For palladium-catalyzed reactions, screening a variety of phosphine ligands may be necessary to identify the optimal conditions for a specific substrate combination.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC, GC-MS, or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Ring Fragmentation: Be aware of the potential for ring fragmentation of the strained BCP core, especially under harsh reaction conditions or with certain palladium catalysts.[3] Iron-catalyzed methods can be a good alternative to mitigate this issue.
Conclusion
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery and materials science. The cross-coupling reactions outlined in these application notes provide a powerful toolkit for the functionalization of the BCP core, enabling the rapid generation of diverse compound libraries. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this unique scaffold to advance their scientific endeavors.
References
- 1. Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Synthesis of All‐Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron‐Catalyzed Kumada Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
Suzuki coupling with 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
An Application Guide to the Suzuki-Miyaura Coupling of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier three-dimensional bioisostere for para-substituted benzene rings, alkynes, and tert-butyl groups.[1] Its rigid, rod-like structure effectively mimics the linear geometry of these common motifs while introducing a significant fraction of sp³-hybridized carbons. This structural modification often imparts remarkable benefits to drug candidates, including enhanced aqueous solubility, improved metabolic stability, and increased membrane permeability.[2][3]
The specific substrate, 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, is a particularly valuable building block. The trifluoromethyl group is a privileged moiety in medicinal chemistry, known for its ability to block metabolic oxidation, modulate lipophilicity, and enhance binding affinity. The bridgehead iodide serves as a versatile handle for carbon-carbon bond formation.
This document serves as a detailed application guide for researchers, scientists, and drug development professionals, providing both mechanistic insights and a field-proven protocol for the successful Suzuki-Miyaura cross-coupling of this important substrate.
Mechanistic Considerations: Coupling a Strained sp³ Center
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, proceeding through a well-established catalytic cycle.[4][5] However, the unique geometry and electronic nature of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane introduce specific considerations that are crucial for optimizing the reaction.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the BCP substrate. The high s-character of the bridgehead C-I bond can make this step more challenging than for typical alkyl halides.[6] However, the use of an iodide as the leaving group and a sufficiently electron-rich ligand on the palladium center facilitates this crucial initiation step.[7]
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) center, displacing the iodide.[5] The choice of base is critical to ensure efficient boronate formation without promoting undesired side reactions.
-
Reductive Elimination: The two organic partners—the BCP moiety and the group from the boronic acid—couple and are expelled from the palladium center. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Protocol I: Standard Suzuki Coupling with Arylboronic Acids
This protocol provides a robust starting point for the coupling of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane with a range of aryl- and heteroarylboronic acids.
Materials and Equipment
-
Substrate: 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
-
Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: K₃PO₄ (Potassium phosphate, tribasic), finely ground
-
Solvent: Anhydrous 1,4-Dioxane or Toluene in a sealed vial
-
Standard Glassware: Schlenk flask or microwave vial, magnetic stir bar, condenser (if heating conventionally)
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Standard Workup & Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography
Experimental Workflow: Step-by-Step
The following procedure is for a representative 0.5 mmol scale reaction.
Detailed Procedural Steps:
-
Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane (138 mg, 0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and finely ground K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol%) and SPhos (22.6 mg, 0.0275 mmol, 5.5 mol%). Add these solids to the reaction flask.
-
Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add 5 mL of anhydrous, degassed 1,4-dioxane. The mixture will typically turn dark red or brown.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-18 hours. The reaction progress can be monitored by taking small aliquots and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete (indicated by the consumption of the BCP-iodide starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a small pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.
Data and Troubleshooting
The success of the coupling is highly dependent on the careful execution of the protocol. Below is a table of representative conditions and a guide to common troubleshooting issues.
Table 1: Representative Reaction Parameters
| Component | Role | Recommended Reagent/Condition | Rationale |
| Substrate | Electrophile | 1-Iodo-3-(trifluoromethyl)BCP | Iodide is an excellent leaving group for oxidative addition.[7] |
| Nucleophile | Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Pd Source | Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Common, reliable sources for generating the active Pd(0) species. |
| Ligand | Catalyst Stabilizer | SPhos or XPhos (2.2-5.5 mol%) | Bulky, electron-rich biaryl phosphines accelerate oxidative addition and reductive elimination for sp³ centers.[8] |
| Base | Boron Activator | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Strong, non-nucleophilic bases are effective for forming the active boronate species.[5] |
| Solvent | Reaction Medium | Anhydrous Dioxane / Toluene | Aprotic polar solvents that are stable at high temperatures. Must be rigorously dried and degassed. |
| Temperature | Reaction Rate | 80 - 110 °C | Sufficient thermal energy is typically required to overcome the activation barrier for sp³-sp² couplings. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure rigorous inert atmosphere and use anhydrous, degassed solvents.2. Increase temperature in 10 °C increments.3. Use freshly purchased or purified reagents. |
| Recovery of Starting Material | Inefficient oxidative addition. | Switch to a more electron-rich ligand (e.g., RuPhos) or a different palladium precatalyst. |
| Formation of Deboronated Side Product | Presence of water or protic impurities. | Ensure the base is finely ground and dried. Use rigorously anhydrous solvent. |
| Formation of Homocoupled (Biaryl) Product | Catalyst decomposition or side reactions. | Decrease reaction temperature or catalyst loading. Ensure proper ligand-to-metal ratio (typically >2:1). |
Conclusion
The Suzuki-Miyaura cross-coupling of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a powerful and reliable method for synthesizing novel molecular entities for drug discovery and materials science. While the coupling of sp³-hybridized centers presents unique challenges, a careful selection of an appropriate palladium catalyst system, ligand, and base under anhydrous and inert conditions consistently leads to high yields of the desired products. The protocol outlined in this guide provides a validated starting point, enabling researchers to confidently incorporate this valuable 3D scaffold into their synthetic programs and accelerate the development of next-generation chemical matter.
References
Application Note: Sonogashira Coupling of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane for Advanced Drug Discovery
Introduction: The Rise of Bicyclo[1.1.1]pentane as a Bioisostere
In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to enhance pharmacokinetic and pharmacodynamic properties is a cornerstone of drug design. Bicyclo[1.e 1.1]pentanes (BCPs) have emerged as a compelling structural surrogate, or bioisostere, for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2] Their rigid, three-dimensional scaffold offers a distinct advantage over the planarity of aromatic rings, often leading to significant improvements in critical drug-like properties such as aqueous solubility, metabolic stability, and membrane permeability, while reducing non-specific binding.[3][4][5] The unique geometry of the BCP core can also introduce novel vectors for exploring chemical space, potentially unlocking new interactions with biological targets.[4]
The synthesis and functionalization of BCPs are therefore of paramount importance to drug development professionals.[1][6] Among the various carbon-carbon bond-forming reactions, the Sonogashira coupling stands out for its reliability and functional group tolerance in creating C(sp²)-C(sp) and, by extension, C(sp³)-C(sp) bonds.[7][8] This application note provides a detailed guide to the Sonogashira reaction using 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, a key building block for introducing the trifluoromethyl-BCP moiety into potential therapeutic agents. The trifluoromethyl group is a prevalent substituent in pharmaceuticals, known for enhancing metabolic stability and binding affinity. This guide will delve into the mechanistic nuances, provide a robust experimental protocol, and offer insights for researchers aiming to leverage this powerful reaction.
Mechanistic Considerations for BCP Substrates
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8][9] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11]
The Catalytic Cycles:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the C-I bond of the 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane. This is often the rate-limiting step.[8] The reactivity order for halides is I > Br > Cl.[8][12]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated BCP product and regenerate the Pd(0) catalyst.[7][12]
-
-
Copper Cycle:
While the copper co-catalyst enhances reaction rates and allows for milder conditions, it can also lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[8] For sensitive substrates, copper-free Sonogashira protocols have been developed, which typically require a stronger base to deprotonate the alkyne directly.[7]
Substrate-Specific Insights for 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane:
-
Steric Hindrance: The bridgehead position of the BCP core is sterically accessible, making it a good substrate for oxidative addition.
-
Electronic Effects: The electron-withdrawing trifluoromethyl group can influence the electronics of the BCP core, potentially affecting the rate of oxidative addition.
-
Iodide Leaving Group: The use of an iodide provides high reactivity, allowing for milder reaction conditions compared to the corresponding bromide or chloride.[8]
Below is a diagram illustrating the key steps of the copper-cocatalyzed Sonogashira reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane with various terminal alkynes.
Materials and Reagents:
-
1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Schlenk line)
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Solvent and Base Addition: Add anhydrous THF (or DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting iodide. Then, add the amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 40-60°C. The optimal temperature will depend on the reactivity of the specific alkyne and should be determined empirically.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting iodide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-alkynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane.
Data and Expected Results
The following table provides representative examples of the Sonogashira coupling with 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane and various alkynes, along with typical reaction conditions and expected yields.
| Entry | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | TEA | THF | RT | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | DIPA | DMF | 50 | 8 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | TEA | THF | RT | 16 | 75-85 |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | DIPA | THF | 40 | 10 | 90-98 |
Yields are based on isolated product after purification and may vary depending on the specific reaction scale and purity of reagents.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature | - Use a fresh batch of catalyst or pre-catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Gradually increase the reaction temperature. |
| Alkyne Homocoupling | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas the reaction mixture.- Reduce the loading of the copper(I) iodide co-catalyst.- Consider a copper-free protocol. |
| Dehalogenation of Starting Material | - Impurities in the base or solvent | - Use freshly distilled amine base and high-purity anhydrous solvent. |
| Complex Mixture of Products | - Side reactions at elevated temperatures- Instability of product or starting material | - Run the reaction at a lower temperature for a longer time.- Screen different palladium ligands (e.g., bulky phosphines) to improve selectivity.[7] |
Conclusion
The Sonogashira coupling of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a robust and versatile method for synthesizing novel BCP-containing molecules. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently incorporate this valuable bioisostere into their drug discovery programs. The protocols and insights provided in this application note serve as a comprehensive guide for scientists to successfully implement this reaction, paving the way for the development of next-generation therapeutics with enhanced properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
The Trifluoromethylated Bicyclo[1.1.1]pentane Moiety: A Guide to Application in Modern Medicinal Chemistry
Introduction: Escaping Flatland in Drug Design with Bicyclo[1.1.1]pentanes
In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional, planar aromatic scaffolds that have long dominated drug design. This strategic shift, often termed "escaping flatland," seeks to harness the benefits of three-dimensional molecular architectures.[1] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a frontrunner in this endeavor, serving as a saturated, rigid bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[2][3] Its unique, cage-like structure provides a linear exit vector for substituents, mimicking the geometry of a 1,4-disubstituted benzene ring but with a sp³-rich core.[4] This fundamental difference imparts a range of desirable physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and reduced non-specific binding.[5][6]
This application note focuses on a particularly valuable building block: 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane . The trifluoromethyl group is a well-established bioisostere for modulating lipophilicity, metabolic stability, and target-binding affinity. The combination of the trifluoromethyl group with the BCP core offers medicinal chemists a powerful tool to fine-tune the properties of lead compounds. This guide provides a comprehensive overview of the applications of this reagent, detailed experimental protocols for its use in key cross-coupling reactions, and insights into the rationale behind these synthetic strategies.
Physicochemical Properties: A Comparative Analysis
The strategic replacement of common moieties like phenyl or tert-butyl groups with the trifluoromethyl-BCP group can lead to significant improvements in a compound's drug-like properties. The non-planar, saturated nature of the BCP core disrupts π-π stacking interactions, which often contributes to poor solubility.[4] Furthermore, the high strain energy of the BCP cage results in strong C-H bonds, rendering it more resistant to oxidative metabolism by cytochrome P450 enzymes.[6]
Below is a comparative table summarizing the general trends in physicochemical properties observed when replacing a para-substituted phenyl or tert-butyl group with a 1-(trifluoromethyl)bicyclo[1.1.1]pentan-3-yl moiety.
| Property | para-Substituted Phenyl | tert-Butyl | 1-(Trifluoromethyl)bicyclo[1.1.1]pentan-3-yl | Rationale for Improvement |
| Aqueous Solubility | Generally low to moderate | Low | Generally Increased | Disruption of planar stacking and reduced crystal lattice energy.[4][7] |
| Lipophilicity (cLogP) | High | High | Generally Decreased | The sp³-rich character leads to a less lipophilic profile compared to the aromatic counterpart.[4][8] |
| Metabolic Stability | Susceptible to oxidation | Generally stable | Generally Increased | The strained C-H bonds of the BCP core are less prone to enzymatic oxidation.[5][6] |
| Permeability | Variable | Moderate | Often Improved | The 3D shape can disrupt planarity-associated efflux and improve passive diffusion.[3] |
| Fraction of sp³ carbons (Fsp³) | Low | High | High | Contributes to improved developability by moving away from "flat" structures.[1] |
Synthetic Applications: Gateway to Novel Chemical Space
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a versatile building block, primarily utilized in transition metal-catalyzed cross-coupling reactions to introduce the trifluoromethyl-BCP moiety into a wide range of molecular scaffolds. The C-I bond at the bridgehead position is amenable to various coupling strategies, making this reagent a valuable tool for late-stage functionalization in drug discovery programs.
Below are detailed protocols for some of the most common and impactful cross-coupling reactions involving this reagent.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.
-
Anhydrous solvents should be used, as many of the organometallic reagents and catalysts are sensitive to moisture.
-
Reagent and solvent purity are critical for the success of these reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp³)–C(sp²) bonds. This protocol describes a representative procedure for the coupling of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane with an arylboronic acid.
Reaction Scheme:
Materials:
-
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights: The choice of base is crucial; stronger bases like Cs₂CO₃ are often used for less reactive coupling partners. The solvent system can also significantly impact the reaction efficiency, with aqueous mixtures often accelerating the transmetalation step.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond, linking the BCP core to a terminal alkyne. This is particularly useful as the resulting structure can be a bioisostere for a 1,4-disubstituted phenyl ring.[9]
Reaction Scheme:
Materials:
-
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)
-
Solvent (e.g., THF or DMF, if the amine is not used as the solvent)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask with a magnetic stir bar, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights: The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation to the palladium center.[10] Copper-free Sonogashira protocols exist but may require different ligands or conditions. The amine base is critical for neutralizing the HI generated during the reaction and for the deprotonation of the terminal alkyne.[11]
Protocol 3: Iron-Catalyzed Kumada Cross-Coupling
Iron-catalyzed cross-coupling reactions are gaining traction as a more sustainable and cost-effective alternative to palladium-catalyzed methods. The Kumada coupling utilizes a Grignard reagent as the nucleophile.
Reaction Scheme:
Materials:
-
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane (1.0 equiv)
-
Aryl or heteroaryl Grignard reagent (1.5-2.0 equiv)
-
Iron catalyst (e.g., Fe(acac)₃, 5-10 mol%)
-
Solvent (e.g., THF/NMP mixture)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the iron catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., a 9:1 mixture of THF and NMP).
-
Add a solution of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane in the same solvent.
-
Cool the mixture to 0 °C and add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights: Iron catalysis with tertiary alkyl halides like iodo-BCPs is a significant advancement, as these substrates can be challenging for traditional palladium catalysts. The use of N-methyl-2-pyrrolidone (NMP) as a co-solvent can be crucial for catalyst stability and reactivity.
Visualizing the Workflow and Benefits
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(Bicyclo[1.1.1]pentan-1-yl)phenol | 1402004-35-6 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Bioisostere
Introduction: The Quest to Escape "Flatland" in Drug Discovery
The phenyl ring is a cornerstone of medicinal chemistry, present in approximately 45% of approved drugs.[1] Its rigid structure and ability to engage in π-π stacking interactions have made it an invaluable scaffold. However, the very properties that make the phenyl ring so useful can also be liabilities. Its planarity and lipophilicity often contribute to poor solubility, metabolic instability through oxidative pathways, and potential for off-target interactions.[1][2] This has led to a movement in drug discovery to "escape from flatland"—a paradigm shift towards incorporating three-dimensional saturated scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[3]
Bicyclo[1.1.1]pentane (BCP) has emerged as a leading non-classical bioisostere for the para-substituted phenyl ring.[2][4] This highly strained, cage-like structure acts as a rigid linker, mimicking the linear geometry of a 1,4-disubstituted benzene ring, while introducing a significant degree of sp³ character. The replacement of a phenyl ring with a BCP moiety can lead to dramatic improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including enhanced solubility, increased metabolic stability, and reduced non-specific binding, often while maintaining or even improving biological potency.[1][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of BCP as a phenyl ring bioisostere. We will delve into the comparative physicochemical properties, provide detailed synthetic protocols, and present case studies that underscore the transformative potential of this unique molecular scaffold.
Comparative Physicochemical Properties: BCP vs. Phenyl Ring
The decision to replace a phenyl ring with a BCP moiety is driven by the desire to favorably modulate a compound's properties. The table below summarizes the key physicochemical differences that underpin the advantages of BCP in a drug design context.
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Rationale for Advantage in Drug Discovery |
| Lipophilicity (cLogP) | Higher | Lower | BCP's lower lipophilicity generally leads to improved aqueous solubility and can reduce non-specific binding.[6][7] The replacement of a fluorophenyl ring with a fluoro-BCP can decrease the cLogP by almost two orders of magnitude.[7] |
| Solubility | Generally Lower | Generally Higher | The increased sp³ character and reduced planarity of BCP disrupts crystal lattice packing, leading to enhanced solubility.[1][8] |
| Metabolic Stability | Susceptible to CYP450 oxidation | More resistant to CYP450 oxidation | The saturated C-H bonds in BCP are less prone to oxidation by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[1][9] |
| Three-Dimensionality | Planar | Highly 3D | The rigid, three-dimensional structure of BCP allows for exploration of chemical space in a way that a flat phenyl ring cannot, potentially leading to novel interactions with the target protein.[1][3] |
| Non-Specific Binding | Higher tendency | Lower tendency | The reduced lipophilicity and lack of π-π stacking interactions with BCP can lead to a decrease in non-specific binding to off-target proteins and membranes.[1][9] |
Synthetic Protocols for BCP Incorporation
The synthesis of BCP derivatives has historically been a challenge, limiting their widespread adoption. However, recent advances have made BCP building blocks more accessible. The most common precursor for the synthesis of 1,3-disubstituted BCPs is [1.1.1]propellane, a highly strained molecule that readily undergoes radical addition reactions across its central bond.[3][5]
This protocol describes a general method for the synthesis of 1,3-disubstituted BCPs via a radical-initiated reaction with [1.1.1]propellane. This method is adaptable for the introduction of a wide range of functional groups.
Materials:
-
[1.1.1]Propellane solution (typically in a suitable solvent like pentane)
-
Radical initiator (e.g., AIBN, lauroyl peroxide)
-
Radical precursor (e.g., alkyl iodide, thiol)
-
Solvent (e.g., THF, dioxane, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the radical precursor and radical initiator in the chosen solvent.
-
Addition of [1.1.1]Propellane: Slowly add the [1.1.1]propellane solution to the reaction mixture at the desired temperature (often room temperature or slightly elevated). The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.
-
Workup: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted BCP derivative.
Caption: Workflow for replacing a phenyl ring with a BCP bioisostere.
Case Studies: BCP in Action
The true value of BCP as a bioisostere is best illustrated through real-world examples where its incorporation has led to significant improvements in drug candidates.
One of the seminal examples of BCP's utility was reported by researchers at Pfizer in their work on γ-secretase inhibitors for the treatment of Alzheimer's disease. The initial phenyl-containing compound, BMS-708163, suffered from poor aqueous solubility and low passive permeability.
-
The Challenge: Improve the drug-like properties of BMS-708163 without sacrificing potency.
-
The Solution: Replacement of the para-substituted fluorophenyl ring with a BCP moiety.[10]
-
The Outcome: The resulting BCP-containing analog exhibited a dramatic improvement in physicochemical properties.[10]
Caption: Impact of BCP replacement in a γ-secretase inhibitor.
In the development of inhibitors for Lp-PLA₂, a target for cardiovascular disease, a known inhibitor, darapladib, had suboptimal physicochemical properties, including high lipophilicity and low aqueous solubility.[8]
-
The Challenge: Improve the physicochemical profile of an Lp-PLA₂ inhibitor to enhance its developability.[8]
-
The Solution: Replacement of a phenyl ring within the inhibitor scaffold with a BCP unit.
-
The Outcome: The BCP analog demonstrated a significantly improved profile while maintaining high potency.[8]
-
Permeability: Artificial membrane permeability increased from 230 nm/s to 705 nm/s.
-
Solubility: A 9-fold increase in kinetic solubility was observed.[8]
-
Potency: The high potency of the inhibitor was maintained.[8]
-
Binding Mode: X-ray crystallography confirmed that the BCP analog retained the desired binding mode.[8]
-
Conclusion and Future Outlook
Bicyclo[1.1.1]pentane has firmly established itself as a valuable tool in the medicinal chemist's toolbox for overcoming the liabilities associated with the ubiquitous phenyl ring.[6][11] The ability of BCP to act as a three-dimensional, saturated bioisostere provides a powerful strategy for improving solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[5] As synthetic methodologies for accessing diverse BCP derivatives continue to advance, the application of this unique scaffold is expected to expand, paving the way for the development of innovative therapeutics with enhanced drug-like properties.[6][12]
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols for the Synthesis of Bicyclo[1.1.1]pentane (BCP)-Containing Drug Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a paramount tool in modern medicinal chemistry, serving as a three-dimensional, saturated bioisostere for para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2][3][4] Its incorporation into drug candidates has been demonstrated to significantly enhance physicochemical properties, including aqueous solubility and metabolic stability, while often maintaining or improving biological activity.[3][5][6] This guide provides an in-depth overview of the primary synthetic strategies for accessing BCP-containing drug analogues, complete with detailed, field-proven protocols. We will explore the causality behind experimental choices, offering insights into the advantages and limitations of each approach to empower researchers in their drug discovery endeavors.
The Strategic Advantage of BCPs in Drug Design: Escaping Flatland
The overrepresentation of flat, aromatic structures in drug discovery has led to challenges in achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The concept of "escaping from flatland" advocates for the integration of three-dimensional scaffolds to improve drug-like properties.[7][8] BCPs are at the forefront of this movement. Their rigid, rod-like structure mimics the linear geometry of para-substituted arenes and alkynes, allowing them to preserve key binding interactions.[1][4] However, their sp³-rich character leads to improved solubility, greater metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes, and potentially reduced non-specific binding.[3][6]
The successful replacement of a p-fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety by Pfizer in 2012 is a landmark example that showcased these benefits, leading to a compound with equipotent enzymatic inhibition but significantly improved passive permeability and aqueous solubility.[9] This has spurred the development of a diverse synthetic toolkit to facilitate the broader adoption of BCPs in drug development programs.
Overview of Synthetic Strategies
The synthesis of BCP-containing molecules primarily revolves around a few core strategies, each with its own set of advantages and challenges. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.
| Synthetic Strategy | Key Precursor(s) | Primary Application | Advantages | Limitations |
| Ring-Opening of [1.1.1]Propellane | [1.1.1]Propellane | 1,3-Disubstituted BCPs | High versatility, mild reaction conditions (especially radical methods), broad functional group tolerance.[2][10] | [1.1.1]Propellane is volatile and requires careful handling and storage, limiting large-scale synthesis.[1][2] |
| Carbene Insertion into Bicyclo[1.1.0]butanes (BCBs) | Bicyclo[1.1.0]butanes, Diazo compounds/Carbene precursors | Bridge-substituted (1,2- and 1,2,3-) BCPs | Access to otherwise challenging substitution patterns (ortho/meta-arene bioisosteres).[7][11][12] | Synthesis of substituted BCBs can be multi-step; scope can be limited by the stability of the BCB precursor.[3] |
| Functionalization of Pre-formed BCPs | Functionalized BCPs (e.g., BCP-halides, BCP-carboxylic acids) | Late-stage functionalization, diversification of a common core | Excellent for late-stage diversification in SAR studies, avoids handling of propellane.[1][13] | Requires initial synthesis of the functionalized BCP core; C-H functionalization can have regioselectivity challenges.[1][13] |
| Multicomponent Reactions (MCRs) | [1.1.1]Propellane, radical precursors, nucleophiles/electrophiles | Rapid construction of complex, 1,3-disubstituted BCPs | High efficiency and atom economy, rapid access to diverse libraries from simple starting materials.[5][14] | Can require careful optimization to control selectivity between different reaction pathways.[3] |
Detailed Application Notes and Protocols
Method 1: Radical-Mediated Ring-Opening of [1.1.1]Propellane
The strain-release-driven reaction of the central C-C bond in [1.1.1]propellane with radicals is arguably the most versatile and widely used method for generating 1,3-disubstituted BCPs.[2][10] This approach is amenable to a vast array of radical precursors and is often initiated under mild conditions using photoredox catalysis or chemical initiators like triethylborane.
Causality of Experimental Choices:
-
[1.1.1]Propellane: The high strain energy (66.6 kcal/mol) of the BCP core, primarily in the central inverted C-C bond of propellane, provides a strong thermodynamic driving force for ring-opening upon interaction with a radical species.[1]
-
Radical Initiation:
-
Visible-Light Photoredox Catalysis: This method allows for the generation of radicals from a wide range of precursors (e.g., alkyl/aryl halides, carboxylic acids) under exceptionally mild conditions, ensuring broad functional group tolerance, which is crucial for late-stage functionalization of complex drug-like molecules.[5][10] Iridium or organic photocatalysts are often employed due to their suitable redox potentials and long-lived excited states.[10]
-
Triethylborane (Et₃B): This chemical initiator is effective for generating radicals from alkyl halides through an atom-transfer radical addition (ATRA) mechanism. It is a simple and cost-effective method, though it can be less tolerant of certain functional groups (like free amines) compared to photoredox methods.[10][12]
-
-
Solvent: Ethereal solvents like diethyl ether or THF are commonly used as they are generally inert to radical conditions and are good solvents for the reactants. The use of a co-solvent like cyclohexane for the propellane solution is often a result of its synthesis and storage procedure.
Workflow Visualization:
Caption: Workflow for a Multicomponent Radical Addition to [1.1.1]Propellane.
Protocol 1: Visible-Light-Triggered Three-Component Cascade Atom Transfer Radical Addition (CATRA)
This protocol describes the synthesis of a complex BCP scaffold in a single step from an alkene, an alkyl iodide, and [1.1.1]propellane, adapted from the work of Zhu and coworkers.[5][14]
-
Materials:
-
Alkene (e.g., N-vinylpyrrolidinone) (1.5 equiv)
-
Alkyl iodide (e.g., ethyl 2-iodoacetate) (1.5 equiv)
-
[1.1.1]Propellane solution (0.2 M in Et₂O/cyclohexane) (1.0 equiv)
-
Photocatalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2.5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Schlenk tube, magnetic stir bar, blue LED light source (e.g., 456 nm)
-
-
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.15 mmol), alkyl iodide (0.15 mmol), and 4CzIPN (0.0025 mmol).
-
In a fume hood, add the [1.1.1]propellane solution (0.50 mL, 0.10 mmol).
-
Dilute the mixture with anhydrous DCM (0.50 mL) to achieve a final concentration of approximately 0.1 M.
-
Seal the Schlenk tube and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired 1,3-disubstituted BCP product.
-
Method 2: Carbene Insertion into Bicyclo[1.1.0]butanes
This strategy is paramount for accessing bridge-substituted BCPs, which are valuable as ortho- and meta-substituted arene bioisosteres.[7][12] The reaction involves the insertion of a carbene into the highly strained central C-C bond of a bicyclo[1.1.0]butane (BCB).
Causality of Experimental Choices:
-
Bicyclo[1.1.0]butane (BCB): Like propellane, BCBs are highly strained molecules. The central bond is susceptible to attack by electrophilic carbenes, leading to a ring expansion to the BCP framework.
-
Carbene Precursor:
-
Diazo Compounds: These are common carbene precursors that decompose upon treatment with a transition metal catalyst (e.g., dirhodium complexes) or upon photolysis to generate a carbene.[11] The choice of catalyst can influence the reactivity (singlet vs. triplet carbene), which in turn affects the reaction mechanism and outcome.[11]
-
Haloforms (e.g., bromoform, CHBr₃): In the presence of a strong base and a phase-transfer catalyst, haloforms generate dihalocarbenes (:CX₂) in situ. This is a classical and effective method for generating gem-dihalo-substituted BCPs.[3]
-
-
Catalyst:
-
Dirhodium catalysts (e.g., Rh₂(OAc)₄): These are highly effective for promoting the decomposition of diazo compounds to form metal carbenoids, which then undergo the insertion reaction.
-
Phase-Transfer Catalyst (PTC): In the case of dihalocarbene generation from haloforms, a PTC (e.g., tetrabutylammonium bromide) is essential to transport the hydroxide or other base from the aqueous phase to the organic phase where the reaction occurs.
-
Workflow Visualization:
Caption: General workflow for BCP synthesis via carbene insertion into a BCB.
Protocol 2: Synthesis of a 2,2-Dibromo-BCP via Dibromocarbene Insertion
This protocol is adapted from a procedure for the facile synthesis of substituted BCPs, avoiding the use of [1.1.1]propellane.[3]
-
Materials:
-
3-Aryl-bicyclo[1.1.0]butane-1-carbonitrile (1.0 equiv)
-
Bromoform (CHBr₃) (4.0 equiv)
-
Toluene, anhydrous
-
50% w/v aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Round-bottom flask, magnetic stir bar, ice bath
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 3-aryl-bicyclo[1.1.0]butane-1-carbonitrile (1.0 mmol) and tetrabutylammonium bromide (0.1 mmol) in toluene (5 mL).
-
Add bromoform (4.0 mmol) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
While stirring vigorously, add the 50% NaOH solution (2 mL) dropwise over 10 minutes. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the 2,2-dibromo-3-arylbicyclo[1.1.1]pentane-1-carbonitrile.
-
Method 3: Late-Stage C-H Functionalization of a BCP Core
Directly functionalizing a C-H bond on a pre-existing BCP scaffold is a powerful strategy for late-stage diversification, allowing for the rapid generation of analogues from a common intermediate. Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes are particularly effective for this purpose.[1][5]
Causality of Experimental Choices:
-
BCP Substrate: A BCP core with an existing bridgehead substituent (often an aryl group) is typically required to direct the C-H functionalization and to provide a handle for further modifications.
-
Diazo Compound: Donor/acceptor diazo compounds (e.g., aryldiazoacetates) are used to generate rhodium carbenoids. The "donor" group (e.g., aryl) and "acceptor" group (e.g., ester) stabilize the carbenoid intermediate.
-
Chiral Dirhodium Catalyst: Catalysts like Rh₂(S-TCPTAD)₄ are employed to achieve high enantioselectivity in the C-H insertion, which is critical for synthesizing chiral drug analogues.[5] The chiral ligands on the rhodium center create a chiral environment that dictates the stereochemical outcome of the reaction.
Workflow Visualization:
Caption: Workflow for Enantioselective C-H Functionalization of a BCP Core.
Protocol 3: Enantioselective Rhodium-Catalyzed Bridgehead C-H Functionalization
This protocol is based on the work of Davies and coworkers for the enantioselective synthesis of α-chiral BCPs.[1][5][15]
-
Materials:
-
1-Aryl-bicyclo[1.1.1]pentane (e.g., 1-(4-tert-butylphenyl)bicyclo[1.1.1]pentane) (1.0 equiv)
-
Aryldiazoacetate (e.g., methyl 2-diazo-2-phenylacetate) (1.2 equiv)
-
Chiral Dirhodium Catalyst (e.g., Rh₂(S-TCPTAD)₄) (1.0 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexanes)
-
Syringe pump, Schlenk flask, magnetic stir bar
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon), add the 1-aryl-bicyclo[1.1.1]pentane (0.5 mmol) and the dirhodium catalyst (0.005 mmol) to a Schlenk flask containing a magnetic stir bar and 1.5 mL of solvent.
-
Prepare a solution of the aryldiazoacetate (0.6 mmol) in 3.0 mL of the same solvent.
-
Using a syringe pump, add the diazo solution to the stirred solution of the BCP and catalyst over a period of 3 hours at the optimized temperature (e.g., 23 °C or 40 °C).
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours. Monitor for the disappearance of the diazo compound (color change from yellow to colorless).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched C-H functionalized product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Conclusion and Future Directions
The synthetic methodologies outlined in this guide represent a robust and versatile toolkit for the incorporation of the BCP moiety into drug discovery programs. The choice between propellane-based methods, carbene insertions, or late-stage functionalizations will be dictated by the specific synthetic goals and available resources. As the field continues to evolve, we anticipate the development of even more efficient, scalable, and stereoselective methods. The synthesis of novel BCPs with diverse substitution patterns, including those with heteroatoms incorporated into the cage, remains an exciting frontier that will undoubtedly unlock new opportunities in medicinal chemistry.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 13. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Bicyclo[1.1.1]pentanes (BCPs) into Bioactive Molecules
Introduction: Beyond Flatland in Drug Discovery
The relentless pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond traditional flat, aromatic structures.[1][2][3] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a prominent three-dimensional (3D) bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[4][5][6] Its rigid, rod-like structure, coupled with a greater sp³ character, offers a unique tool to modulate the properties of bioactive molecules.[1] This guide provides an in-depth exploration of the rationale, applications, and detailed protocols for incorporating BCPs into drug candidates, aimed at researchers, scientists, and drug development professionals.
The strategic replacement of a planar phenyl ring with a BCP moiety can lead to significant improvements in aqueous solubility, membrane permeability, and metabolic stability, while often maintaining or even enhancing biological activity.[4][6][7] A seminal example of this was the replacement of a phenyl ring in a γ-secretase inhibitor with a BCP scaffold by Stepan and colleagues at Pfizer, which resulted in a potent and orally active drug candidate with a superior pharmacokinetic profile.[4][6][8] This discovery catalyzed a surge of interest in the application of BCPs in drug design.[4]
This document will detail the significant advantages of BCP incorporation, provide a comparative analysis of physicochemical properties, and present robust, step-by-step protocols for the synthesis of key BCP building blocks and their integration into lead compounds.
The BCP Advantage: A Physicochemical Perspective
The decision to incorporate a BCP into a molecule is driven by the desire to optimize its drug-like properties. The unique geometry and electronic nature of the BCP core contribute to several beneficial changes compared to its aromatic counterparts.
Enhanced Solubility and Permeability
Aromatic rings, particularly in flat, extended molecular structures, can promote intermolecular π-stacking, which often leads to poor aqueous solubility. The 3D nature of the BCP scaffold disrupts this planarity, thereby reducing crystal lattice energy and improving solubility.[4][6] For instance, the BCP analogue of the γ-secretase inhibitor avagacestat demonstrated significantly enhanced solubility and permeability.[4][6] Similarly, a BCP-containing analogue of darapladib also showed improved permeability and solubility.[4][6]
Improved Metabolic Stability
The sp³-hybridized bridgehead carbons of the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to the electron-rich phenyl ring.[7] This can lead to increased metabolic stability and a longer in vivo half-life. The metabolic pathways of benzene rings can produce cytotoxic intermediates, a risk that is mitigated by the use of the more stable BCP core.[7]
Reduced Non-Specific Binding
The hydrophobicity of a molecule can influence its tendency to bind non-specifically to proteins and membranes, a property that can be quantified using the chromatographic hydrophobicity index (CHI). Studies have shown that replacing a phenyl ring with a BCP can lower the CHI value, indicating a reduced tendency for non-specific binding.[7]
Comparative Physicochemical Properties of Phenyl vs. BCP Analogues
| Property | Phenyl-Containing Compound | BCP-Containing Analogue | Rationale for Improvement |
| Solubility | Often lower due to π-stacking | Generally higher | Disruption of planarity reduces crystal packing forces.[4][6] |
| Permeability | Variable | Often improved | Increased sp³ character and altered polarity can enhance membrane passage.[4][6] |
| Metabolic Stability | Susceptible to CYP450 oxidation | More resistant to oxidation | Saturated sp³ carbons are less prone to enzymatic attack.[7] |
| Non-Specific Binding | Can be high | Generally lower | Reduced lipophilicity and altered shape can decrease off-target interactions.[7] |
Synthetic Strategies for BCP Incorporation
The growing interest in BCPs has spurred the development of a diverse synthetic toolkit.[4] A common and efficient strategy involves the use of [1.1.1]propellane, a highly strained molecule that readily undergoes ring-opening reactions with a variety of radical and nucleophilic species.[9] This section provides detailed protocols for the synthesis of key functionalized BCP building blocks.
Workflow for BCP Building Block Synthesis
Caption: General workflow for synthesizing functionalized BCPs from [1.1.1]propellane.
Protocol 1: Synthesis of 1-Iodo-3-alkyl Bicyclo[1.1.1]pentanes via Triethylborane-Initiated Radical Addition
This protocol describes a mild and efficient method for the synthesis of functionalized BCP iodides, which are versatile intermediates for further elaboration.[10]
Materials:
-
[1.1.1]Propellane solution in diethyl ether
-
Alkyl iodide (e.g., iodomethane, iodoethane)
-
Triethylborane (1 M solution in hexanes)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of [1.1.1]propellane (1.0 eq) in anhydrous diethyl ether to a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Alkyl Iodide: Add the alkyl iodide (1.2 eq) to the propellane solution.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add triethylborane (0.1 eq, 1 M solution in hexanes) dropwise to the stirred solution. Causality: Triethylborane acts as a radical initiator, reacting with trace oxygen to generate ethyl radicals, which then initiate the radical chain reaction with the alkyl iodide and propellane.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by exposing it to air. Concentrate the mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-iodo-3-alkyl bicyclo[1.1.1]pentane.
Self-Validation: The successful synthesis of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic bridgehead proton signals in the ¹H NMR spectrum are indicative of the BCP core.
Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of BCP Iodides with Grignard Reagents
This protocol details the cross-coupling of a BCP iodide with an aryl or heteroaryl Grignard reagent to form a C-C bond, a key step in incorporating the BCP core into a larger molecular framework.[4]
Materials:
-
1-Iodo-3-substituted bicyclo[1.1.1]pentane (from Protocol 1)
-
Aryl or heteroaryl Grignard reagent (e.g., phenylmagnesium bromide)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Fe(acac)₃ (0.2 eq) and TMEDA (0.4 eq) in anhydrous THF.
-
Addition of Reactants: To the stirred catalyst solution, add the BCP iodide (1.0 eq) followed by the dropwise addition of the Grignard reagent (1.5 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Causality: The iron catalyst facilitates the cross-coupling between the BCP iodide and the Grignard reagent, forming the desired C(sp³)-C(sp²) bond. TMEDA acts as a ligand to stabilize the active iron species.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3-substituted bicyclo[1.1.1]pentane.
Self-Validation: Product formation can be verified by NMR and mass spectrometry. The appearance of aromatic signals in the NMR spectra and the expected molecular ion peak in the mass spectrum confirm a successful coupling.
Protocol 3: One-Pot Synthesis of Bicyclo[1.1.1]pentylaldehydes
BCP aldehydes are versatile building blocks for further chemical transformations.[11][12][13][14] This one-pot procedure provides a convenient route to these valuable intermediates.
Materials:
-
Aryl or alkyl halide (e.g., iodobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
[1.1.1]Propellane solution in diethyl ether
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid solution
Procedure:
-
Grignard Reagent Formation: In an oven-dried flask under an inert atmosphere, prepare the Grignard reagent by reacting the aryl or alkyl halide (1.2 eq) with magnesium turnings (1.5 eq) in anhydrous diethyl ether.
-
Reaction with Propellane: To the freshly prepared Grignard reagent, add the [1.1.1]propellane solution (1.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours. Causality: The Grignard reagent undergoes nucleophilic addition to the strained central bond of propellane, forming a BCP-magnesium halide species.
-
Formylation: Cool the reaction mixture to 0 °C and add DMF (2.0 eq) dropwise. Stir at room temperature for an additional hour.
-
Hydrolysis: Carefully quench the reaction with 1 M hydrochloric acid solution at 0 °C.
-
Work-up: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by column chromatography on silica gel.
Self-Validation: The presence of the aldehyde functional group can be confirmed by the characteristic peak at ~9-10 ppm in the ¹H NMR spectrum and a C=O stretch in the IR spectrum.
Case Study: BCP Incorporation into a Bioactive Scaffold
The following workflow illustrates the late-stage functionalization approach for incorporating a BCP moiety into a hypothetical drug candidate containing an aromatic ring.
Caption: Late-stage functionalization strategy for BCP incorporation.
Conclusion and Future Outlook
The incorporation of bicyclo[1.1.1]pentanes into bioactive molecules represents a powerful strategy to "escape from flatland" and enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] The synthetic methodologies for accessing functionalized BCPs are continually expanding, making these valuable scaffolds more accessible to medicinal chemists.[4][9] While the benefits of improved solubility and metabolic stability are well-documented, the precise impact on biological activity remains compound-specific and requires empirical validation.[4][5] The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently explore the integration of BCPs into their drug discovery programs, paving the way for the development of next-generation therapeutics with superior performance. The continued exploration of novel BCP functionalization techniques, including the synthesis of 1,2-disubstituted BCPs as ortho/meta-arene mimetics, promises to further broaden the utility of this remarkable scaffold.[2][3]
References
- 1. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks | Semantic Scholar [semanticscholar.org]
Introduction: The Unique Value Proposition of Fluorinated Block Copolymers
An Application Guide to Fluorinated Block Copolymers in Materials Science
Block copolymers (BCPs) are a remarkable class of macromolecules, composed of two or more distinct polymer chains covalently bonded together. This inherent chemical incompatibility drives a fascinating phenomenon known as microphase separation, where the different blocks spontaneously self-assemble into highly ordered nanostructures, such as lamellae, cylinders, or spheres. The introduction of fluorine into one or more of these blocks elevates the material's properties to an exceptional level, creating what are known as fluorinated block copolymers (F-BCPs).
The unique characteristics of F-BCPs stem directly from the properties of the fluorine atom: its high electronegativity, low polarizability, and the strength of the carbon-fluorine (C-F) bond (dissociation energy of ~485 kJ mol⁻¹)[1]. These atomic-level features translate into macroscopic material properties that are highly sought after in advanced materials science:
-
Exceptional Incompatibility (High χ): The fluorinated block is immiscible with most hydrocarbon-based polymer blocks. This results in a very large Flory-Huggins interaction parameter (χ), which is the primary thermodynamic driving force for strong, well-defined microphase separation. This high χ value enables the formation of ultra-small domain sizes (sub-10 nm), a critical requirement for next-generation nanolithography[2][3].
-
Low Surface Energy: Surfaces rich in fluorinated segments exhibit extremely low surface energy, leading to superior water and oil repellency (hydrophobicity and oleophobicity)[1][4]. This makes F-BCPs ideal candidates for high-performance coatings and surface modification.
-
Chemical and Thermal Stability: The robust C-F bond imparts excellent resistance to chemical attack, weathering, and thermal degradation[1][4][5].
-
High Gas Permeability: The bulky nature of fluorinated groups can disrupt efficient polymer chain packing, leading to higher fractional free volume and, consequently, enhanced gas permeability in membrane applications[6][7][8].
This guide provides researchers, scientists, and development professionals with a comprehensive overview of the synthesis, application, and characterization of F-BCPs, complete with detailed protocols and field-proven insights.
Diagram: Fundamental Structure of a Fluorinated Diblock Copolymer
Caption: A generalized structure of a fluorinated diblock copolymer.
Synthesis of Fluorinated Block Copolymers
The precise control over molecular weight, architecture, and low dispersity required for self-assembly applications necessitates the use of controlled/living polymerization techniques. Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has emerged as a versatile and robust method for synthesizing a wide array of well-defined F-BCPs[3][9][10].
Application Protocol 1: Synthesis of a Polystyrene-b-Poly(pentafluorostyrene) (PS-b-PPFS) BCP via RAFT Polymerization
This protocol describes the two-step synthesis of a representative F-BCP, where a polystyrene (PS) macro-chain transfer agent (macro-CTA) is first synthesized and then chain-extended with pentafluorostyrene (PFS) to form the diblock copolymer. This method is adapted from principles outlined in literature for synthesizing well-defined BCPs[11][12].
Rationale: A two-step approach is crucial. Synthesizing the PS block first allows for its characterization and ensures a well-defined starting point for the second, more valuable fluorinated block. The choice of RAFT agent (e.g., CPDB) is critical for controlling the polymerization of both styrenic monomers.
Materials:
-
Styrene (inhibitor removed)
-
Pentafluorostyrene (PFS) (inhibitor removed)
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole or Dioxane (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flasks and line
Procedure:
Step 1: Synthesis of Polystyrene Macro-CTA (PS-macro-CTA)
-
Reactor Setup: Add styrene (e.g., 5 g, 48 mmol), CPDB (e.g., 53 mg, 0.24 mmol), AIBN (e.g., 8 mg, 0.048 mmol), and anisole (5 mL) to a Schlenk flask equipped with a magnetic stir bar. The [Styrene]:[CPDB]:[AIBN] ratio (e.g., 200:1:0.2) determines the target molecular weight.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radical polymerization. Backfill the flask with inert gas (Ar or N₂).
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Let the reaction proceed for 12-16 hours.
-
Termination & Purification: Stop the reaction by immersing the flask in an ice bath and exposing it to air. Dilute the viscous solution with a small amount of THF and precipitate the polymer by adding it dropwise into a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the pink-colored PS-macro-CTA powder by filtration, wash with fresh methanol, and dry under vacuum at 40°C overnight.
-
Characterization: Characterize the molecular weight (Mₙ) and dispersity (Đ) using Size Exclusion Chromatography (SEC/GPC).
Step 2: Chain Extension to form PS-b-PPFS
-
Reactor Setup: In a new Schlenk flask, dissolve the dried PS-macro-CTA (e.g., 2 g), PFS (e.g., 2 g), and a small amount of AIBN (adjust ratio based on desired block length) in anisole (10 mL).
-
Degassing: Repeat the freeze-pump-thaw cycles (at least three) to ensure an oxygen-free environment.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 18-24 hours.
-
Purification: Precipitate the final PS-b-PPFS block copolymer in cold methanol. The product will be a white or off-white powder.
-
Isolation & Drying: Filter, wash with methanol, and dry the final product under vacuum at 50°C to constant weight.
-
Final Characterization: Use SEC/GPC to confirm the molecular weight increase and preservation of low dispersity. Use ¹H and ¹⁹F NMR to confirm the composition and successful incorporation of both blocks[11].
Application: Nanolithography via Directed Self-Assembly (DSA)
The exceptionally high χ parameter of F-BCPs makes them prime candidates for DSA, a technology poised to extend the limits of conventional photolithography for fabricating next-generation semiconductor devices[13][14]. F-BCPs can self-assemble into highly ordered patterns with domain sizes below 10 nm, a resolution difficult to achieve with standard materials like PS-b-PMMA[3][15].
Causality: The large thermodynamic penalty for mixing fluorinated and non-fluorinated blocks drives a very sharp interface between the microdomains. This "strong segregation" allows for the formation of smaller, more perfect features and can accelerate the annealing process required to achieve long-range order[15].
Diagram: Directed Self-Assembly (DSA) Workflow
Caption: A typical workflow for creating nanopatterns using F-BCP DSA.
Application Protocol 2: Thin Film Preparation and Annealing for DSA
This protocol outlines the steps to create a vertically oriented lamellar or cylindrical nanopattern from an F-BCP thin film.
Materials:
-
Synthesized F-BCP (e.g., PS-b-PPFS)
-
Solvent (e.g., Propylene glycol monomethyl ether acetate, PGMEA)
-
Silicon wafers (or other appropriate substrates)
-
Piranha solution (H₂SO₄/H₂O₂) or Oxygen Plasma Asher
-
Spin-coater
-
Hot plate
-
Vacuum oven or solvent annealing chamber
Procedure:
-
Substrate Cleaning: Clean silicon wafers by immersing in Piranha solution (caution: highly corrosive) for 15 minutes or treating with oxygen plasma to remove organic contaminants and create a uniform hydrophilic surface. Rinse thoroughly with deionized water and dry with a nitrogen gun.
-
Solution Preparation: Prepare a dilute solution of the F-BCP (e.g., 1.0 wt%) in PGMEA. Dissolve by gentle agitation or rolling overnight to ensure homogeneity.
-
Spin-Coating: Place the cleaned wafer on the spin-coater chuck. Dispense the F-BCP solution to cover the wafer surface. Spin-coat at a set speed (e.g., 3000 rpm for 60 seconds) to achieve a desired film thickness. The film thickness should be commensurate with the natural period (L₀) of the BCP for optimal ordering.
-
Annealing (Choose one method):
-
Thermal Annealing: Place the coated wafer on a hotplate inside a vacuum oven or an inert atmosphere (N₂ glovebox). Heat the film to a temperature well above the glass transition temperatures (Tg) of both blocks but below the degradation temperature (e.g., 160°C) for a period ranging from minutes to hours[3][15]. This provides the polymer chains with enough thermal energy to rearrange into their equilibrium morphology.
-
Solvent Vapor Annealing: Place the coated wafer in a sealed chamber containing a reservoir of a solvent mixture (e.g., toluene/DMF)[16]. The solvent vapor swells the polymer film, increasing chain mobility and facilitating rapid ordering at room temperature. The process can be completed in minutes[16].
-
-
Pattern Characterization:
-
Morphology Imaging: Characterize the surface morphology using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
Structural Analysis: Use Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) to confirm the ordered structure and determine the domain spacing (pitch)[17].
-
-
Pattern Transfer (Optional): Use Reactive Ion Etching (RIE) with appropriate plasma chemistry (e.g., O₂ plasma to remove the hydrocarbon block, CHF₃/CF₄ plasma to remove the fluorinated block) to transfer the BCP pattern into the underlying substrate.
| F-BCP System | Flory-Huggins (χ) | Domain Size (L₀) | Reference |
| Polystyrene-b-poly(pentadecafluorooctyl methacrylate) | 0.353 (at 150°C) | < 5 nm | [2] |
| Poly(styryl-POSS)-b-poly(heptafluorobutyl methacrylate) | 0.060 (at 150°C) | 13.2 nm | [15] |
| Poly(2-vinylpyridine)-b-poly(fluorinated methacrylate) | 0.347 - 0.387 (at 150°C) | ~5 nm | [2] |
Table 1: Examples of F-BCP systems used in DSA, highlighting the high χ values and resulting small domain sizes.
Application: Advanced Coatings and Surface Modification
The low surface energy of fluorinated polymers makes them ideal for creating repellent surfaces[4][18]. When incorporated into a BCP, the fluorinated block preferentially migrates to the polymer-air interface during film formation or annealing, creating a robust, self-regenerating, low-energy surface.
Rationale: Unlike simple fluoropolymer coatings, F-BCPs offer the advantage of having a second, non-fluorinated block that can be tailored for strong adhesion to a specific substrate. This creates a durable coating where the functional (repellent) surface is covalently anchored to the substrate via the bulk polymer film.
Application Protocol 3: Fabrication of a Superhydrophobic Surface
This protocol demonstrates how to create a water-repellent surface using an F-BCP solution.
Materials:
-
Fluorinated acrylic copolymer or similar F-BCP[18]
-
Solvent (e.g., methyl ethyl ketone)
-
Glass slides or metal panels
-
Spray gun or dip-coating apparatus
-
Goniometer (for contact angle measurement)
Procedure:
-
Solution Preparation: Dissolve the F-BCP in a suitable solvent to form a 2-5 wt% solution.
-
Substrate Preparation: Thoroughly clean the substrate (glass slide or metal panel) with acetone and isopropanol to remove any grease or contaminants. Dry completely.
-
Coating Application: Apply the F-BCP solution to the substrate using a spray gun for a uniform, thin layer or by dip-coating at a controlled withdrawal speed.
-
Curing/Annealing: Allow the solvent to evaporate at room temperature, then cure the coating in an oven at a temperature appropriate for the specific polymer (e.g., 120°C for 30 minutes). This step facilitates the migration of the fluorinated block to the surface.
-
Characterization: Measure the static water contact angle using a goniometer. A contact angle greater than 150° is indicative of superhydrophobicity. The surface properties can be compared with non-fluorinated analogues to demonstrate the effect of fluorination[18].
| Polymer System | Fluorine Content (%) | Water Contact Angle (°) | Reference |
| Fluorinated Acrylic Copolymer | 4 - 10% | > 100° (Hydrophobic) | [18] |
| DFHMA–MMA–BA Copolymer Film | Varies | ~105° | [19] |
Table 2: Representative water contact angles for surfaces coated with fluorinated copolymers.
Application: Membranes for Gas Separation
F-BCPs are emerging as highly effective materials for gas separation membranes. The inclusion of bulky fluorinated groups, such as hexafluoroisopropylidene, disrupts polymer chain packing, which increases the fractional free volume within the material[6]. This enhanced microporosity leads to higher gas permeability. Furthermore, the specific chemical affinity of fluorinated segments can improve the selectivity for certain gases, such as CO₂ or hydrofluorocarbons (HFCs)[6][7].
Causality: The separation performance of a polymer membrane is governed by a trade-off between permeability (how fast gas passes through) and selectivity (how well it separates one gas from another). Fluorination can enhance both. Increased free volume boosts permeability, while favorable interactions between the fluorinated matrix and specific gas molecules (e.g., via dipole-dipole interactions) can increase solubility, thereby improving selectivity[7][8].
| Polymer Membrane | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |
| TR-Blend-AH91 (90% fluorinated diamine) | CO₂/CH₄ | P(CO₂) = 603 | N/A | [6] |
| Poly(PFMDD-co-CTFE) (70/30) | H₂/CH₄ | N/A | 210 | [20] |
| Poly(PFMDD-co-CTFE) (70/30) | He/CH₄ | N/A | 480 | [20] |
Table 3: Gas separation performance of select fluorinated polymer membranes. (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
Application: Biomedical Systems and Drug Delivery
In the biomedical field, F-BCPs are utilized for their chemical inertness, biocompatibility, and ability to self-assemble into functional nanostructures like micelles and vesicles for drug delivery[21][22][23][24]. The fluorinated core of a micelle provides a highly hydrophobic environment ideal for encapsulating poorly water-soluble drugs. Furthermore, the presence of fluorine allows for ¹⁹F Magnetic Resonance Imaging (MRI), enabling the tracking of these drug delivery vehicles in vivo[25].
Rationale: The amphiphilic nature of F-BCPs in an aqueous environment drives the formation of core-shell structures. The fluorinated ("fluorophilic") and/or hydrophobic block forms the core, sequestered from water, while a hydrophilic block forms the outer corona, ensuring colloidal stability[23][25]. This structure protects the encapsulated drug cargo and can be tailored to prolong circulation time and target specific tissues.
Diagram: F-BCP Micelle Formation for Drug Delivery
Caption: Self-assembly of amphiphilic F-BCPs into a core-shell micelle for drug encapsulation.
Application: Energy Storage
A novel application for F-BCPs is as electrolyte additives in aqueous Zn-ion batteries (AZIBs)[9]. The fluorinated blocks play a critical role in forming a stable and uniform solid electrolyte interphase (SEI) on the zinc anode.
Causality: During the initial charging cycles, the fluorinated polymer is preferentially reduced at the anode surface. This process forms a thin, protective layer rich in zinc fluoride (ZnF₂)[9]. This F-rich SEI layer is mechanically robust and possesses high interfacial energy, which physically shields the zinc anode from the aqueous electrolyte. This protection mitigates corrosion, suppresses the growth of zinc dendrites (which can cause short circuits), and ultimately leads to significantly enhanced cycling stability and battery lifespan[9].
| Battery System | Additive | Capacity Retention | Cycle Number | Current Density | Reference |
| Zn | NVO Full Cell | Fluorinated Block Copolymer | 98% | 5000 | 5 A g⁻¹ |
Table 4: Performance enhancement of a Zn-ion battery using an F-BCP electrolyte additive.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. paint.org [paint.org]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of Bulky Fluorinated Segments in Thermally Rearranged Copolymers and Polymer Blends for Gas Separation [msrjournal.com]
- 7. Printable fluorinated poly(ionic liquid)-ionic liquid composite membranes for fluorinated gas separation - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00014A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 13. bonghoonkim.com [bonghoonkim.com]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Tunable and rapid self-assembly of block copolymers using mixed solvent vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Block copolymers containing stable radical and fluorinated blocks with long-range ordered morphologies prepared by anionic polymerization (Journal Article) | OSTI.GOV [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. cityu.edu.hk [cityu.edu.hk]
- 20. keio.elsevierpure.com [keio.elsevierpure.com]
- 21. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 22. Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylated Bicyclo[1.1.1]pentanes (BCPs)
Welcome to the dedicated technical support center for the synthesis of trifluoromethylated bicyclo[1.1.1]pentanes (BCPs). This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these unique bioisosteres. As the demand for three-dimensional molecular scaffolds in drug discovery continues to grow, trifluoromethylated BCPs have emerged as valuable motifs for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2]
However, the synthesis of these highly strained and functionalized molecules is not without its challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of their synthesis.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of trifluoromethylated BCPs in a question-and-answer format. The advice provided is grounded in established chemical principles and field-proven insights.
Q1: I am observing very low yields in my trifluoromethylation of [1.1.1]propellane. What are the likely causes and how can I improve it?
A1: Low yields in the trifluoromethylation of [1.1.1]propellane are a common issue and can often be attributed to a combination of factors related to the stability of the starting material and the reaction conditions.
Causality and Solutions:
-
[1.1.1]Propellane Degradation: [1.1.1]Propellane is a highly strained and volatile molecule.[1] It is typically prepared and stored as a solution in an ethereal solvent and should be handled with care to prevent polymerization or degradation.
-
Troubleshooting:
-
Titrate Your Propellane Solution: Before each use, it is crucial to determine the exact concentration of your [1.1.1]propellane solution. A simple method involves reacting a known volume of the solution with a slight excess of thiophenol and quantifying the resulting bicyclo[1.1.1]pentyl phenyl sulfide adduct by ¹H NMR.[3]
-
Fresh is Best: Whenever possible, use a freshly prepared solution of [1.1.1]propellane for optimal reactivity.
-
Proper Storage: Store propellane solutions at low temperatures (e.g., in a freezer) under an inert atmosphere (argon or nitrogen).[1]
-
-
-
Suboptimal Reaction Conditions: The choice of trifluoromethylating reagent, catalyst, solvent, and temperature are all critical for a successful reaction.
-
Troubleshooting:
-
Reagent Selection: A variety of trifluoromethylating reagents can be employed, each with its own advantages and disadvantages. For radical trifluoromethylation, reagents like Togni's reagent II are commercially available and have been shown to be effective.[4]
-
Catalyst System: Copper-based catalysts, such as copper(II) acetoacetonate, are often used to mediate the coupling of the BCP radical with the trifluoromethyl source.[4] Ensure your catalyst is of high purity and handled under an inert atmosphere if it is air-sensitive.
-
Solvent Choice: The reaction is typically performed in ethereal solvents like diethyl ether, in which [1.1.1]propellane is prepared and stored.[1] Ensure your solvent is anhydrous and degassed.
-
Temperature Control: Radical reactions are often sensitive to temperature. Running the reaction at the recommended temperature is crucial for minimizing side reactions. For photochemical methods, ensure your light source is providing the correct wavelength and intensity.[5][6]
-
-
-
Oligomerization of the BCP Radical: A significant side reaction is the addition of the initially formed BCP radical intermediate to another molecule of [1.1.1]propellane, leading to the formation of oligomers (staffanes).[4]
-
Troubleshooting:
-
Control Stoichiometry: Using a slight excess of the trifluoromethylating reagent relative to [1.1.1]propellane can help to trap the BCP radical before it can react with another propellane molecule.
-
Slow Addition: In some cases, slow addition of the [1.1.1]propellane solution to the reaction mixture containing the trifluoromethylating reagent and catalyst can help maintain a low concentration of the BCP radical and suppress oligomerization.
-
-
Q2: My reaction is producing a complex mixture of byproducts that are difficult to separate from my desired trifluoromethylated BCP. How can I minimize byproduct formation and improve purification?
A2: The formation of byproducts is a common challenge, particularly in radical-based reactions. These byproducts can arise from various side reactions, and their structural similarity to the desired product can make purification difficult.
Causality and Solutions:
-
Sources of Byproducts:
-
Dimerization of Radicals: The trifluoromethyl radical or other radical intermediates can dimerize.
-
Reaction with Solvent: Radical intermediates can react with the solvent, leading to solvent-adduct byproducts.
-
Decomposition of Reagents: Trifluoromethylating reagents can decompose, especially under harsh conditions, leading to various fluorinated byproducts. Some byproducts from electrophilic trifluoromethylating reagents can be particularly challenging to remove.[7]
-
Over-functionalization: In some cases, bis(trifluoromethylated) products can form.[8]
-
-
Minimizing Byproduct Formation:
-
Optimize Reagent Equivalents: Carefully titrate your reagents to find the optimal stoichiometry that favors the formation of the desired product.
-
Degas Your Reaction Mixture: Thoroughly degassing the solvent and reaction mixture can minimize side reactions with oxygen.
-
Use a Radical Inhibitor (with caution): In some cases, a small amount of a radical inhibitor can be used to quench unwanted side reactions. However, this must be done carefully to avoid inhibiting the desired reaction.
-
-
Improving Purification:
-
Chromatography:
-
Column Choice: For nonpolar trifluoromethylated BCPs, silica gel chromatography is often effective. For more polar compounds, consider using alumina or a reverse-phase stationary phase.
-
Solvent System: A careful selection of the eluent system is critical. A gradual increase in polarity can help to separate closely related compounds.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization.
-
Distillation: For volatile trifluoromethylated BCPs, distillation under reduced pressure can be a viable purification technique.
-
Q3: I am struggling with the scale-up of my photochemical trifluoromethylation of BCPs. The reaction is not proceeding as efficiently as it did on a smaller scale. What should I consider?
A3: Scaling up photochemical reactions presents unique challenges due to the physics of light penetration and the need for efficient mixing.
Causality and Solutions:
-
Light Penetration (The Beer-Lambert Law): As the reaction volume and concentration increase, the path length for light to travel through the solution also increases. This can lead to inefficient irradiation of the reaction mixture, especially in the center of the vessel.[5][6]
-
Troubleshooting:
-
Flow Chemistry: Transitioning from a batch reactor to a flow chemistry setup is a highly effective solution for scaling up photochemical reactions.[5][6] Flow reactors utilize narrow-bore tubing, ensuring that the entire reaction mixture is evenly irradiated. This leads to more consistent and reproducible results on a larger scale.
-
Reactor Design: If a batch reactor must be used, consider a design that maximizes the surface area exposed to the light source, such as an annular reactor.
-
-
-
Temperature Control: Photochemical reactions can generate significant heat. Inadequate temperature control on a larger scale can lead to thermal decomposition of reagents and byproducts.
-
Troubleshooting:
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system to maintain the optimal reaction temperature.
-
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting reaction efficiency and selectivity.
-
Troubleshooting:
-
Mechanical Stirring: Use a robust overhead stirrer to ensure the reaction mixture is homogenous.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of trifluoromethylated BCPs.
General Questions
-
Q: What are the primary safety concerns when working with [1.1.1]propellane and trifluoromethylating reagents?
-
A: [1.1.1]Propellane is highly volatile and should be handled in a well-ventilated fume hood.[9] It is typically stored as a solution in an ethereal solvent, which is flammable. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9] Trifluoromethylating reagents vary in their hazards. Some are sensitive to air and moisture, while others can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and follow the recommended handling procedures.
-
-
Q: How do I characterize my trifluoromethylated BCP product?
-
A: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR: These will confirm the presence of the BCP core and the other organic moieties in your molecule.
-
¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the trifluoromethyl group.[10][11] The chemical shift of the CF₃ group can provide valuable structural information.[12][13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your product.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups in your molecule.
-
-
-
Q: Can I synthesize trifluoromethylated BCPs without using [1.1.1]propellane?
-
A: While the majority of synthetic routes to functionalized BCPs rely on [1.1.1]propellane, alternative methods are emerging.[1] One such approach involves the insertion of a difluorocarbene into the central bond of a bicyclo[1.1.0]butane precursor.[15] Another strategy is the catalytic metal carbene insertion into bicyclo[1.1.0]butanes.[16] These methods can circumvent the need to handle the volatile and reactive propellane.
-
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes important data in a structured format.
Protocol 1: Copper-Mediated Amino-Trifluoromethylation of [1.1.1]Propellane
This protocol is adapted from a procedure for the gram-scale synthesis of a trifluoromethyl bicyclo[1.1.1]pentylamine hydrochloride, a valuable building block.[4]
Materials:
-
[1.1.1]Propellane solution in diethyl ether (concentration determined by titration)
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
tert-Butyl carbamate
-
Copper(II) acetoacetonate (Cu(acac)₂)
-
Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an argon atmosphere, add copper(II) acetoacetonate (e.g., 0.1 equivalents).
-
Add tert-butyl carbamate (e.g., 1.2 equivalents) and Togni's reagent II (e.g., 1.5 equivalents).
-
Add the anhydrous and degassed solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the [1.1.1]propellane solution (1.0 equivalent) via syringe pump over a period of 1 hour.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Subsequent Deprotection:
The resulting Boc-protected amine can be deprotected using standard conditions (e.g., HCl in dioxane) to yield the corresponding hydrochloride salt.[4]
Data Summary: Comparison of Trifluoromethylating Reagents
The choice of trifluoromethylating reagent is critical for the success of the reaction. The following table provides a comparison of commonly used reagents.
| Reagent Class | Example Reagent | Typical Reaction Type | Advantages | Disadvantages |
| Electrophilic | Togni's Reagents | Radical, Electrophilic | Commercially available, bench-stable.[7] | Can be expensive, byproducts can be difficult to remove.[7] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Readily available, versatile. | Requires a fluoride source for activation, can be sensitive to moisture. |
| Radical Precursors | Trifluoroiodomethane (CF₃I) | Radical | Effective for radical additions. | Gaseous, requires careful handling. |
| Inexpensive Sources | Trifluoroacetic Acid (TFA) | Radical (via decarboxylation) | Very inexpensive and readily available.[17] | Requires harsh oxidative conditions for decarboxylation.[17] |
Part 4: Visualizing Reaction Pathways
Diagrams can aid in understanding the complex mechanisms involved in the synthesis of trifluoromethylated BCPs.
Diagram 1: General Radical Trifluoromethylation of [1.1.1]Propellane
Caption: A simplified workflow of the radical trifluoromethylation of [1.1.1]propellane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. aksci.com [aksci.com]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engagement of CF3 group in N-H···F-C hydrogen bond in the solution state: NMR spectroscopy and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Synthesis
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) synthesis. As a key structural motif in modern medicinal chemistry, serving as a bioisostere for para-substituted benzene rings, alkynes, and t-butyl groups, the efficient synthesis of BCPs is paramount.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during BCP synthesis and to provide actionable solutions to improve reaction yields and purity.
The most prevalent and versatile route to a wide array of BCP derivatives proceeds through the highly strained intermediate, [1.1.1]propellane.[2] Consequently, many of the troubleshooting topics discussed herein will focus on the generation and subsequent reaction of this key intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for synthesizing functionalized BCPs?
A1: The synthesis of [1.1.1]propellane is the most common and flexible starting point for accessing a diverse range of BCP derivatives.[2] A widely adopted method, developed by Szeimies and co-workers, starts from the commercially available 3-chloro-2-(chloromethyl)prop-1-ene.[2][4] This route, while effective, involves multiple steps and the handling of reactive organolithium reagents.[4][5] An alternative, particularly for large-scale synthesis of specific derivatives like BCP-1,3-dicarboxylic acid, involves the photochemical reaction of propellane with diacetyl.[6][7]
Q2: Why is my [1.1.1]propellane solution unstable?
A2: [1.1.1]Propellane is a highly strained molecule with a unique "charge-shift" bond between the bridgehead carbons, making it susceptible to polymerization.[2] Instability and polymerization can be triggered by:
-
Presence of strong nucleophiles: Reagents like n-butyllithium can initiate anionic polymerization.[8]
-
Exposure to oxygen or radical initiators: The central bond is reactive towards radicals, which can lead to radical-induced polymerization.[8][9]
-
Elevated temperatures: Propellane solutions are best stored at low temperatures (e.g., -15°C to -20°C) to minimize degradation.[8]
To ensure stability, propellane should be kept in an inert, oxygen-free atmosphere and at low temperatures.[4][8]
Q3: Can I avoid using [1.1.1]propellane to synthesize BCPs?
A3: Yes, alternative methods exist that circumvent the need for [1.1.1]propellane. One notable strategy involves the insertion of a carbene (like dichlorocarbene) into the central C-C bond of a bicyclo[1.1.0]butane precursor.[1][10][11] More recently, a method for synthesizing 2,2-dibromo BCPs from bicyclo[1.1.0]butanes has been developed, offering a versatile platform that avoids the operational challenges of handling propellane.[12][13] Additionally, a two-step sequence involving dirhodium-catalyzed intramolecular cyclopropanation followed by a photoinduced triplet carbene addition has been reported for accessing 2-substituted BCPs.[14][15]
II. Troubleshooting Guide: Low Yield in BCP Synthesis
This section addresses specific problems that can lead to diminished yields during the synthesis of BCPs, primarily focusing on the popular Szeimies route to [1.1.1]propellane and its subsequent functionalization.
Scenario 1: Low Yield in the Synthesis of [1.1.1]Propellane
The Szeimies synthesis involves two key steps: the formation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and its subsequent reaction with an organolithium reagent to form [1.1.1]propellane.[4]
Problem 1.1: Poor yield in the dibromocarbene addition to 3-chloro-2-(chloromethyl)prop-1-ene.
-
Potential Cause: Inefficient phase transfer catalysis or side reactions. The reaction of bromoform with aqueous sodium hydroxide generates dibromocarbene, which must be efficiently transferred to the organic phase to react with the alkene.
-
Troubleshooting & Optimization:
-
Vigorous Stirring: Ensure maximum speed mechanical stirring to create a fine emulsion, maximizing the interfacial area between the aqueous and organic phases.[5]
-
Phase Transfer Catalyst: The use of a suitable phase transfer catalyst is crucial. While dibenzo-18-crown-6 has been shown to be effective, ensure it is of good quality and used in the correct amount.[5]
-
Temperature Control: The initial reaction is exothermic. It's important to allow the temperature to rise to around 50°C and then cool it. Subsequently, maintaining the reaction at a moderately elevated temperature (e.g., 40°C) for an extended period (several days) drives the reaction to completion.[5]
-
Purity of Starting Materials: 3-chloro-2-(chloromethyl)prop-1-ene can be expensive and may contain impurities.[16] Using a high-purity starting material is recommended. An improved, scalable preparation from tris(chloromethyl)acetic acid has been published and may be a cost-effective alternative.[16][17][18]
-
Problem 1.2: Low concentration of [1.1.1]propellane after reaction with methyllithium.
-
Potential Cause A: Titration of Organolithium Reagent. Traces of water or other protic impurities in the reaction solvent or on the glassware will quench the methyllithium, reducing the effective amount available for the reaction.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and all solvents (e.g., pentane, diethyl ether) are anhydrous. It is also good practice to titrate the methyllithium solution immediately before use to determine its exact concentration.
-
-
Potential Cause B: Undesired Polymerization. As mentioned in the FAQs, exposure to certain reagents or conditions can cause the newly formed propellane to polymerize, reducing the yield of the monomeric species.[8][19]
-
Solution: Maintain very low temperatures (e.g., -78°C) during the addition of methyllithium.[5] After the initial reaction, carefully control the warm-up. Work-up should be performed promptly to minimize the time the reactive propellane is in solution. For many applications, the propellane solution is used directly in the next step without isolation.[4][20]
-
Scenario 2: Low Yield in the Functionalization of [1.1.1]Propellane
The high strain energy of [1.1.1]propellane is harnessed in strain-release reactions, most commonly with radicals or nucleophiles, to form 1,3-disubstituted BCPs.[1][21]
Problem 2.1: Radical addition to propellane results in significant polymer formation.
-
Causality: The addition of a radical to [1.1.1]propellane generates a BCP-centered radical. This radical intermediate can either be trapped by a suitable reagent to form the desired product or it can add to another molecule of propellane, initiating polymerization.[19] Controlling this competition is key to achieving high yields.
-
Troubleshooting & Optimization:
-
Concentration Control: The relative concentrations of the radical precursor, propellane, and the trapping agent are critical.
-
High Propellane Concentration: Favors polymerization.
-
Solution: Use a dilute solution of propellane. Some procedures specify concentrations around 0.1-0.2 M.[22] Consider adding the propellane solution slowly to a solution containing the radical precursor and trapping agent.
-
-
Reaction Conditions: The choice of radical initiator and solvent can significantly impact the outcome.
-
Photochemical Initiation: Many modern methods utilize visible-light photoredox catalysis or direct irradiation, which can offer milder conditions and better control compared to thermal initiators like AIBN.[9][22][23] Flow chemistry setups can be particularly effective for photochemical reactions, improving light penetration and reaction consistency.[6][7][9]
-
Solvent Choice: Solvents can influence radical stability and reactivity. Acetonitrile, dichloromethane, and ethereal solvents are commonly used.[19][22][24]
-
-
Table 1: Comparison of Conditions for Radical Addition of Methyl Iodide to [1.1.1]Propellane [9]
| Entry | Initiator/Catalyst | Conditions | Yield of 1-Iodo-3-methyl-BCP | Observations |
| 1 | BEt₃ | Room Temp. | 31% | Extensive polymerization observed. |
| 2 | fac-Ir(ppy)₃ | 450 nm, Et₂O | Complex Mixture | Polymerization dominated. |
| 3 | None | 365 nm, Et₂O, batch (24h) | 43% | Moderate yield. |
| 4 | None | 365 nm, Et₂O, flow (30 min) | 62% | Significantly improved yield and reduced reaction time. |
| 5 | None | 365 nm, Et₂O, flow (30 min, 2 eq. MeI) | 73% | Excess reagent further improves yield. |
This table summarizes data showing that a catalyst-free, photochemical flow process provides superior yields for the synthesis of 1-iodo-3-methyl-bicyclo[1.1.1]pentane compared to batch or chemical initiation methods.[9]
Problem 2.2: Low yield in nucleophilic addition to propellane.
-
Potential Cause: Insufficient nucleophilicity of the attacking species or competitive reactions of the organometallic intermediate.
-
Troubleshooting & Optimization:
-
Reagent Choice: Highly reactive organometallic reagents like organolithiums are generally effective.[1] Grignard reagents can also be used.[2] For less reactive nucleophiles, transmetalation to a more reactive species or the use of additives may be necessary.
-
Formation of BCP-metal reagents: The initial addition of a nucleophile (e.g., R-Li) generates a bicyclo[1.1.1]pentyllithium intermediate. This species can then react with an electrophile.[21] Ensure the electrophile is added after the initial addition is complete to avoid side reactions.
-
Temperature Control: As with the propellane synthesis, low temperatures are generally required to control the reactivity of the organometallic species and prevent undesired side reactions.
-
III. Experimental Protocols & Diagrams
Protocol 1: Scalable Photochemical Synthesis of 1-Iodo-3-Alkyl-BCPs
This protocol is adapted from a general and scalable light-enabled synthesis.[9] It avoids catalysts and initiators, providing high purity products.
-
Step 1: Setup: Assemble a continuous flow reactor equipped with a pump, a transparent tubing reactor (e.g., FEP), and a 365 nm UV lamp.
-
Step 2: Reagent Preparation: Prepare a solution of the desired alkyl iodide (1.0 eq.) in an appropriate solvent (e.g., Et₂O, MeOᵗBu). Prepare a solution of [1.1.1]propellane (1.2 eq.) in the same solvent.
-
Step 3: Reaction: Using two separate syringe pumps, mix the two solutions just before they enter the irradiated zone of the flow reactor. Adjust the flow rates to achieve the desired residence time (e.g., 30 minutes).
-
Step 4: Work-up: Collect the reaction mixture. In many cases, the solvent can be simply evaporated under reduced pressure to yield the product in high purity (>90%), suitable for subsequent transformations without further purification.[9] If necessary, purification can be achieved by distillation or crystallization.
Diagram 1: General BCP Synthesis Workflow
This diagram illustrates the central role of [1.1.1]propellane in accessing functionalized BCPs.
Caption: Key pathways to functionalized Bicyclo[1.1.1]pentanes (BCPs).
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing yield issues in propellane-based BCP synthesis.
Caption: A decision tree for troubleshooting low BCP synthesis yields.
IV. References
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
[1.1.1]Propellane . Wikipedia. Available from: --INVALID-LINK--
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes . JACS Au. Available from: --INVALID-LINK--
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC . PubMed Central. Available from: --INVALID-LINK--
-
Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions . Journal of the American Chemical Society. Available from: --INVALID-LINK--
-
The syntheses of bicyclo[1.1.1]pentane-1-carboxylic acid (18) by A. C−H... . ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds . Organic & Biomolecular Chemistry. Available from: --INVALID-LINK--
-
New method for bicyclo[1.1.1]pentane ketones synthesis . KeAi Publishing. Available from: --INVALID-LINK--
-
Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction . Organic Letters. Available from: --INVALID-LINK--
-
[1.1.1]Propellane . Organic Syntheses. Available from: --INVALID-LINK--
-
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition . CCS Chemistry. Available from: --INVALID-LINK--
-
Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane . Thieme Synlett. Available from: --INVALID-LINK--
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC . PubMed Central. Available from: --INVALID-LINK--
-
Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions - PMC . PubMed Central. Available from: --INVALID-LINK--
-
Method of preparing substituted bicyclo[1.1.1]pentanes . Google Patents. Available from: --INVALID-LINK--
-
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid . MDPI. Available from: --INVALID-LINK--
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . Semantic Scholar. Available from: --INVALID-LINK--
-
Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes . Enamine. Available from: --INVALID-LINK--
-
3-chloro-2-(chloromethyl)-1-propene . Organic Syntheses. Available from: --INVALID-LINK--
-
Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Intermediates in the Synthesis of [1.1.1]Propellane . The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and... . ACS Publications. Available from: --INVALID-LINK--
-
Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles... . ACS Publications. Available from: --INVALID-LINK--
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes . Macmillan Group. Available from: --INVALID-LINK--
-
Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives . ResearchGate. Available from: --INVALID-LINK--
-
Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes . ChemistryViews. Available from: --INVALID-LINK--
-
Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane . Green Chemistry. Available from: --INVALID-LINK--
-
Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes . PNAS. Available from: --INVALID-LINK--
-
Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach . ResearchGate. Available from: --INVALID-LINK--
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light . ChemRxiv. Available from: --INVALID-LINK--
-
Radical Multicomponent Carboamination of [1.1.1]Propellane . Journal of the American Chemical Society. Available from: --INVALID-LINK--
-
A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols . ChemRxiv. Available from: --INVALID-LINK--
-
Synthesis of [1.1.1]Propellane and Subsequent Functionalization in Continuous-Flow Processes . Organic Process Research & Development. Available from: --INVALID-LINK--
-
Compounds and methods based on [1.1.1]propellane . Google Patents. Available from: --INVALID-LINK--
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations . Nature Communications. Available from: --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 9. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes - Enamine [enamine.net]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scilit.com [scilit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. chinesechemsoc.org [chinesechemsoc.org]
- 23. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 24. Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes - ChemistryViews [chemistryviews.org]
Technical Support Center: Cross-Coupling of Bicyclo[1.1.1]pentane (BCP) Iodides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. As a Senior Application Scientist, I've compiled this guide to address the most common and challenging side reactions encountered during the cross-coupling of BCP iodides. BCPs are increasingly vital as bioisosteres in drug discovery, but their unique strained ring system introduces specific synthetic hurdles.[1] This guide provides in-depth, mechanism-based troubleshooting to help you optimize your reactions, minimize byproducts, and accelerate your research.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My primary byproduct is the reduced BCP-H (Proto-deiodination). Why is this happening and how can I stop it?
A1: Understanding the "Why": The Mechanism of Proto-deiodination
Proto-deiodination, the replacement of the iodide with a hydrogen atom, is a common and frustrating side reaction. It typically arises from two main pathways:
-
Radical-Mediated Pathway: The highly strained BCP cage makes the BCP-I bond susceptible to single-electron transfer (SET) processes, generating a BCP radical intermediate.[2][3] This radical is a "hot" species. If it does not get trapped by the catalyst in the productive cross-coupling cycle quickly enough, it can abstract a hydrogen atom from the solvent (e.g., THF, alcohols), additives, or even the phosphine ligand itself to form the undesired BCP-H byproduct.
-
Anionic Pathway: In reactions involving strong bases or organometallic reagents, direct deprotonation of a solvent or additive can occur, followed by a protonolysis event with a BCP-metal intermediate.
The BCP radical is kinetically stable but thermodynamically reactive, making its management crucial for successful coupling.[4]
Troubleshooting Protocol: Suppressing Proto-deiodination
If you observe >10% BCP-H formation by GC-MS or NMR, follow this diagnostic workflow:
Step 1: Evaluate Your Solvent System.
-
Action: Switch from hydrogen-donating solvents like THF, methanol, or isopropanol to aprotic, non-donating solvents such as Dioxane, Toluene, CPME (Cyclopentyl methyl ether), or DMF.
-
Causality: Solvents with weak C-H or O-H bonds are prime sources for hydrogen atom transfer (HAT) to the BCP radical. By removing this source, you force the radical down the desired catalytic pathway.
Step 2: Re-evaluate Your Base and Additives.
-
Action: If using a strong, nucleophilic base (e.g., NaOtBu), consider a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure all reagents are scrupulously dry.
-
Causality: Strong bases can generate trace amounts of anionic species that can act as proton sources. Water is also a highly effective proton source for quenching reactive organometallic intermediates.
Step 3: Increase the Rate of Productive Coupling.
-
Action: Increase the concentration of your coupling partner (the organoboron, organozinc, etc.) or the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).
-
Causality: The formation of BCP-H is a competing side reaction. By increasing the rate of the desired transmetalation and reductive elimination steps (Le Chatelier's principle), you can outcompete the undesired hydrogen abstraction pathway.
Step 4: Consider a Radical Inhibitor (Use with Caution).
-
Action: In radical-mediated couplings (e.g., photoredox or some nickel-catalyzed systems), adding a small amount of a radical scavenger like TEMPO or BHT can sometimes diagnose the problem. However, this may also inhibit the desired reaction.
-
Causality: This is a diagnostic tool. If adding an inhibitor significantly reduces BCP-H formation, it confirms a radical-mediated decomposition pathway.
Issue 2: I'm observing significant formation of BCP-BCP homocoupling product. What is causing this dimerization?
A2: Understanding the "Why": Mechanisms of Homocoupling
BCP-BCP dimer formation is particularly prevalent in reactions attempting to form BCP-organometallic reagents in situ or in certain palladium- and nickel-catalyzed couplings.
-
From BCP-Metal Species: If you are generating a BCP-Grignard or BCP-Lithium species, it can react with the starting BCP-I in a Wurtz-Fittig type reaction.
-
Catalyst-Mediated: In a typical Pd(0)/Pd(II) cycle, two BCP-Pd(II)-X intermediates can undergo a side reaction where they transmetalate with each other, leading to a BCP-Pd(II)-BCP species that reductively eliminates to form the BCP-BCP dimer. This is often favored at low concentrations of the primary coupling partner.
Troubleshooting Protocol: Minimizing BCP-BCP Homocoupling
Step 1: Optimize Reagent Stoichiometry and Addition.
-
Action: Ensure your primary coupling partner (e.g., aryl boronic acid) is present in a slight excess (1.1 to 1.5 equivalents). If generating a BCP-organometallic in situ, use slow addition of the BCP-I to the reaction mixture containing the metal (e.g., Mg, Li) and the subsequent coupling catalyst.
-
Causality: Maintaining a low instantaneous concentration of the BCP-organometallic or BCP-Pd intermediate relative to the main coupling partner minimizes the probability of the undesired dimerization reaction.
Step 2: Choose the Right Ligand.
-
Action: Switch to bulkier, more electron-donating phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos, or bulky alkylphosphines like P(tBu)₃).[5][6]
-
Causality: Bulky ligands create a sterically hindered environment around the metal center.[7] This disfavors the formation of the Pd(BCP)₂ intermediate required for homocoupling and can accelerate the rate of reductive elimination for the desired BCP-Aryl product.
Step 3: Lower the Reaction Temperature.
-
Action: Run the reaction at the lowest temperature that still allows for efficient conversion to the desired product.
-
Causality: Homocoupling often has a different activation energy than the desired cross-coupling. Lowering the temperature can disproportionately slow the undesired pathway.
Summary of Recommended Ligands for Suppressing Side Reactions
| Coupling Type | Recommended Ligand Class | Rationale |
| Suzuki-Miyaura | Bulky Biaryl Phosphines (e.g., SPhos, XPhos) | Promotes fast reductive elimination, outcompeting proto-deiodination and homocoupling.[5] |
| Negishi | Pd-PEPPSI-IPr or similar NHC ligands | NHC ligands offer strong electron donation and steric bulk, stabilizing intermediates. |
| Kumada (Fe-catalyzed) | TMEDA | Often used in iron-catalyzed couplings of BCP-iodides with Grignard reagents.[8][9] |
| Buchwald-Hartwig | Josiphos-type or Buchwald ligands | Designed for efficient C-N coupling, minimizing side reactions of the aryl halide. |
Issue 3: My reaction is sluggish and gives a complex mixture of unidentified byproducts. What's going on?
A3: Understanding the "Why": BCP Radical Instability and Oligomerization
Beyond simple reduction or homocoupling, the BCP radical intermediate can initiate other destructive pathways, especially if not efficiently captured in the catalytic cycle.
-
Oligomerization: The BCP radical can add to [1.1.1]propellane, a common precursor or impurity in BCP synthesis, leading to the formation of [n]staffane oligomers.[2][10]
-
Skeletal Rearrangement: While less common under typical cross-coupling conditions, the high ring strain makes the BCP core susceptible to rearrangement under harsh conditions or with specific catalysts.
This often points to a fundamental mismatch between the rate of radical generation and the rate of its consumption in the productive cycle.
Visualizing the Problem: Competing Reaction Pathways
Caption: Fate of the BCP radical intermediate.
Troubleshooting Protocol: A General Health Check for Your Reaction
Step 1: Verify Starting Material Purity.
-
Action: Analyze your BCP-I by ¹H NMR and GC-MS. Ensure it is free from [1.1.1]propellane. If necessary, purify by sublimation or chromatography.
-
Causality: Trace propellane is a potent trap for the BCP radical, leading to intractable oligomeric byproducts.[10]
Step 2: Rigorous Degassing and Inert Atmosphere.
-
Action: Ensure your reaction setup is scrupulously purged of oxygen. Use a robust inert gas (Argon or Nitrogen) manifold and degas your solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with Argon for 30+ minutes).
-
Causality: Oxygen can intercept organometallic intermediates and participate in radical chain reactions, leading to catalyst deactivation and byproduct formation.
Step 3: Perform a Catalyst Screen.
-
Action: If using a standard catalyst system (e.g., Pd(OAc)₂/SPhos), try a pre-formed catalyst (e.g., SPhos-Pd-G3). Also, consider switching metals; nickel catalysts are often more effective for C(sp³)-C(sp²) couplings and may operate via different mechanisms that avoid problematic intermediates.
-
Causality: Pre-catalysts can provide more consistent initiation and a more controlled concentration of the active catalytic species. Nickel's distinct redox potentials and reaction pathways can sometimes offer a solution where palladium fails.
Step 4: Simplify and Rebuild (The "Kernel" Approach).
-
Action: Set up a simplified version of your reaction: BCP-I, catalyst, base, and a simple, robust coupling partner (e.g., phenylboronic acid). If this works, add back your complex substrate.
-
Causality: This helps to isolate the problem. If the simple reaction fails, the issue lies with the core components (catalyst, solvent, technique). If only the complex reaction fails, the issue is likely an incompatible functional group on your substrate that may be interfering with the catalyst.
References
- 1. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
Bicyclo[1.1.1]pentane Intermediates: A Technical Support Guide for Stability and Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) intermediates. The unique strained, three-dimensional structure of the BCP motif has made it an invaluable bioisostere for para-substituted arenes, alkynes, and tert-butyl groups in modern medicinal chemistry.[1][2][3][4] Its incorporation can significantly improve key drug-like properties such as solubility and metabolic stability.[5] However, the high strain energy (approx. 66.6 kcal mol⁻¹) and the reactive nature of its key precursor, [1.1.1]propellane, introduce specific stability challenges during synthesis and functionalization.[1]
This guide provides in-depth, field-proven insights into the common stability issues encountered with BCP intermediates. It is structured in a question-and-answer format to directly address the practical problems you may face at the bench. We will delve into the causality behind these issues and offer validated protocols to troubleshoot them effectively.
Part 1: Frequently Asked Questions (FAQs) about BCP Intermediate Stability
Here we address the most common overarching questions regarding the stability and handling of BCP intermediates.
Q1: My radical addition to [1.1.1]propellane is giving low yields and a lot of baseline material on TLC. What is the likely cause?
A1: The most common issue in radical additions to [1.1.1]propellane is undesired oligomerization or polymerization.[2] The BCP-radical intermediate, once formed, can react with another molecule of [1.1.1]propellane instead of the intended radical trap or chain transfer agent. This is particularly problematic if the concentration of the trapping agent is too low or if the chain transfer kinetics are slow. For instance, reactions initiated with triethylborane have been noted to cause "extensive formation of polymeric products" under certain conditions.
Q2: I am attempting a reaction that should generate a BCP carbocation, but I am only isolating rearranged products. Is the BCP cation unstable?
A2: Yes, 1-bicyclo[1.1.1]pentyl cations are exceptionally unstable and prone to rapid decomposition.[6][7] This instability severely limits synthetic strategies that rely on electrophilic activation of [1.1.1]propellane.[6][7] Computational and experimental studies have shown that these cations readily rearrange to more stable species, such as 3-methylenecyclobutyl derivatives or bicyclo[1.1.0]butyl-1-carbinyl cations.[8][9] Unless the reaction mechanism provides significant stabilization, direct observation or trapping of a simple BCP cation is highly unlikely, and the formation of rearranged products is the expected outcome.
Q3: Are BCP-anionic intermediates (e.g., Grignard, organolithium) also unstable?
A3: BCP-anionic intermediates are generally more stable and synthetically useful than their cationic counterparts. However, their generation and use are not without challenges. The formation of BCP-Grignard reagents via the addition of an aryl Grignard to [1.1.1]propellane may require harsh conditions, such as heating in a sealed tube, which can present safety and functional group compatibility issues.[1] Similarly, the stability of some anionic intermediates, like 2-azaallyl anions used for synthesizing BCP-amines, can be a limiting factor, with decomposition leading to low yields.[10] Bicyclo[1.1.1]pentyl lithium reagents, often formed via lithium-halogen exchange, are potent nucleophiles but require cryogenic temperatures (-100 °C) to manage their reactivity and stability.
Q4: My purification of a BCP derivative by silica gel chromatography is proving difficult. Are there common issues?
A4: While many BCP compounds are amenable to standard purification techniques, challenges can arise. Some BCP derivatives can be volatile, leading to loss of material during solvent removal under high vacuum. In some cases, reaction byproducts may have very similar polarity to the desired BCP product, making chromatographic separation difficult. For example, one study reported that a desired ketone product was inseparable from a debrominated byproduct via column chromatography.[11] Alternative purification methods such as distillation under reduced pressure or low-temperature crystallization from a non-polar solvent like pentane have been successfully employed for challenging separations.[12][13]
Part 2: Troubleshooting Guide for BCP Intermediate Pathways
This section provides detailed troubleshooting workflows for specific experimental scenarios involving radical, anionic, and cationic BCP intermediates.
Scenario 1: Issues with Radical Intermediates
Radical additions to [1.1.1]propellane are a cornerstone of BCP synthesis due to their generally mild conditions and high functional group tolerance.[1] However, controlling the fate of the resulting BCP-radical is critical.
If you are observing low yields of your desired 1,3-disubstituted BCP and significant formation of insoluble or high molecular weight material, you are likely facing a polymerization issue.
Troubleshooting Workflow: Mitigating Polymerization
// Nodes start [label="Problem: Low Yield &\nPolymerization in Radical Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_propellane [label="Step 1: Verify [1.1.1]Propellane\nConcentration & Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents [label="Step 2: Assess Reagent\nConcentrations", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_conc [label="Action: Increase Concentration\nof Radical Precursor/Trap", fillcolor="#FBBC05", fontcolor="#202124"]; slow_addition [label="Action: Use Slow Addition\nof [1.1.1]Propellane", fillcolor="#FBBC05", fontcolor="#202124"]; check_initiator [label="Step 3: Evaluate Radical\nInitiator/Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; change_initiator [label="Action: Switch from BEt3 to\nPhotoredox Catalyst (e.g., Ir(ppy)3)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_photo [label="Action: Optimize Photochemical\nConditions (Wavelength, Flow)", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Outcome: Improved Yield,\nMinimized Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_propellane; check_propellane -> check_reagents [label="Propellane OK"]; check_reagents -> adjust_conc [label="Trap concentration\nis low"]; check_reagents -> slow_addition [label="Trap concentration\nis optimal"]; adjust_conc -> check_initiator; slow_addition -> check_initiator; check_initiator -> change_initiator [label="Using thermal initiator\n(e.g., BEt3)"]; check_initiator -> optimize_photo [label="Using photoredox\ncatalysis"]; change_initiator -> solution; optimize_photo -> solution; } .dot Caption: Decision workflow for troubleshooting polymerization in radical BCP synthesis.
Detailed Protocol: Optimizing a Photoredox-Catalyzed Radical Addition
This protocol is adapted from successful methods for the synthesis of BCP iodides, which can be prone to side reactions if not optimized.[1][13]
-
Reagent Preparation:
-
Prepare a stock solution of [1.1.1]propellane in a suitable solvent (e.g., Et₂O/cyclohexane). The purity and concentration should be verified by a standard titration method if possible. Note: [1.1.1]propellane solutions can be stored for several months but should be handled with care due to volatility.[3]
-
Ensure your radical precursor (e.g., alkyl iodide) and photocatalyst (e.g., fac-Ir(ppy)₃ or 4CzIPN) are pure.
-
-
Reaction Setup (Batch vs. Flow):
-
Initial Test (Batch): In a reaction vessel, combine the radical precursor (1.5 equiv), the photocatalyst (1-2.5 mol%), and solvent (e.g., CH₂Cl₂). Degas the solution thoroughly. Add the [1.1.1]propellane solution (1.0 equiv).
-
Flow Chemistry for Scalability & Control: For improved control and scalability, consider a flow setup. A simple system involves pumping the pre-mixed reagents through transparent tubing wrapped around a light source (e.g., 365 nm or 450 nm LEDs).[13] Flow chemistry can maintain a low instantaneous concentration of [1.1.1]propellane, minimizing oligomerization.
-
-
Key Parameters to Optimize:
-
Concentration: The rate of radical trapping must outcompete the rate of polymerization. Ensure the radical precursor is in excess. If the problem persists, try increasing its concentration or using slow addition of the propellane solution to the reaction mixture.
-
Light Source: The choice of wavelength is critical. While some reactions work well with blue light (450 nm), others require UV irradiation (e.g., 365 nm).[12] Screen different wavelengths to find the optimal conditions for your specific transformation. Avoid high-energy UV (e.g., 254 nm) which can lead to complex mixtures.[12][13]
-
Catalyst: If using a thermal initiator like triethylborane leads to polymerization, switching to a photoredox catalyst like fac-Ir(ppy)₃ can provide milder conditions and higher yields.[1]
-
Table 1: Comparison of Radical Initiation Methods for BCP Synthesis
| Initiation Method | Typical Conditions | Advantages | Common Issues & Troubleshooting |
| Triethylborane (BEt₃) | Alkyl halide, [1.1.1]propellane, BEt₃ (catalytic), room temp. | Operationally simple, no light source needed. | Can lead to extensive polymerization.[12] Fix: Use slow addition of propellane; ensure high concentration of halide. |
| Photoredox Catalysis | Alkyl/Aryl halide, [1.1.1]propellane, photocatalyst (e.g., fac-Ir(ppy)₃), visible light (e.g., 450 nm LEDs). | High functional group tolerance, milder conditions, often higher yields.[1] | Formation of complex mixtures if unoptimized.[13] Fix: Screen catalysts and light wavelength; ensure rigorous degassing. |
| Direct Photolysis | Alkyl iodide, [1.1.1]propellane, UV light (e.g., 365 nm), no catalyst. | Catalyst-free, clean for specific substrates. | Limited substrate scope; lower energy light is often ineffective.[12] Fix: Optimize wavelength and consider a flow reactor for scalability.[13] |
Scenario 2: Issues with Cationic Intermediates
As established, BCP carbocations are notoriously unstable.[6][7] Directing reactivity away from decomposition requires a carefully designed mechanistic pathway.
This outcome is a strong indicator that a discrete, unstabilized BCP carbocation is forming and immediately rearranging.
Conceptual Workflow: Managing BCP Cation Instability
// Nodes start [label="Problem: Formation of\nRearranged Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway_analysis [label="Step 1: Analyze Proposed\nMechanism", fillcolor="#F1F3F4", fontcolor="#202124"]; cation_check [label="Does the pathway involve a\ndiscrete BCP carbocation?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; redesign [label="Action: Redesign Synthesis\nto Avoid Cation", fillcolor="#FBBC05", fontcolor="#202124"]; stabilize [label="Action: Introduce a Stabilizing\nInteraction for the Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; radical_path [label="Option A: Switch to a\nRadical Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; anionic_path [label="Option B: Switch to an\nAnionic Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; halogen_bond [label="Example: Use Halogen Bond Donor\n(e.g., N-Iodosuccinimide)", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Outcome: Formation of\nDesired BCP Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> pathway_analysis; pathway_analysis -> cation_check; cation_check -> redesign [label="Yes"]; cation_check -> stabilize [label="Yes, but unavoidable"]; redesign -> radical_path; redesign -> anionic_path; stabilize -> halogen_bond; radical_path -> solution; anionic_path -> solution; halogen_bond -> solution; } .dot Caption: Strategy for overcoming BCP carbocation instability.
Expert Insight: Circumventing Cation Formation
The most robust strategy is to avoid the formation of the BCP cation altogether. If your synthesis requires the formal addition of an electrophile and a nucleophile across the propellane central bond, pivot to a pathway where the nucleophilic or radical addition occurs first.
-
Anionic Approach: Generate a BCP-anion by adding an organometallic reagent to propellane, then trap this stable intermediate with your desired electrophile.
-
Radical Approach: Generate a radical that adds to propellane, forming a BCP-radical. This intermediate can then be trapped, for instance in an atom transfer radical addition (ATRA) reaction.[1]
Advanced Protocol: Halogen Bond-Mediated Electrophilic Activation
In cases where an electrophilic pathway is desired, recent advances have shown that the BCP cation can be bypassed. One successful strategy involves the use of a halogen-bond donor (e.g., N-iodosuccinimide, NIS) to activate [1.1.1]propellane toward attack by neutral nucleophiles like anilines.
Mechanism: Instead of forming a discrete BCP cation, the propellane engages in a halogen bond with the iodine atom of NIS. This interaction polarizes the propellane's central bond, making it susceptible to nucleophilic attack without forming a free, unstable cation. This approach prevents the cage from collapsing and leads directly to the desired functionalized BCP product.[6][7]
-
Reagents: Use a suitable halogen bond donor (e.g., NIS) as the activator.
-
Conditions: Combine [1.1.1]propellane (1.0 equiv), the nucleophile (e.g., aniline, 1.2 equiv), and the activator (1.2 equiv) in a suitable solvent like Et₂O at room temperature.
-
Rationale: This method successfully generates nitrogen-substituted BCPs, which are prominent motifs in drug discovery, by avoiding the problematic BCP cation intermediate.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of All‐Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron‐Catalyzed Kumada Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01349A [pubs.rsc.org]
- 11. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Welcome to the technical support guide for 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure safe and effective use of this valuable building block. As a unique bioisostere for para-substituted benzene rings, its proper handling is crucial for experimental success and laboratory safety.[1][2] This guide provides answers to common questions and solutions to potential challenges encountered during its storage and application.
Section 1: Compound Identification and Properties
Q: What are the fundamental properties of this compound?
A: Understanding the basic physicochemical properties is the first step in proper handling. 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a crystalline solid or powder.[3][4] Key identification and property data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 119934-12-2 | [3][5][6] |
| Molecular Formula | C₆H₆F₃I | [6][7] |
| Molecular Weight | 262.01 g/mol | [7][8] |
| Appearance | White to off-white powder or crystals | [3][4] |
| Storage Temp. | See Storage Section (Section 3) | [3][8] |
| InChI Key | HUDKTQZFLROHKK-UHFFFAOYSA-N | [3] |
Section 2: Safety and Handling Precautions
Q: What are the primary safety hazards and required Personal Protective Equipment (PPE)?
A: While some safety data sheets (SDS) may not classify this compound as hazardous under specific regulations like EC No. 1272/2008, others may issue warnings for skin/eye irritation and respiratory effects.[3][7] It is imperative to treat this compound with caution, assuming it is hazardous. The causality behind this stringent recommendation is the presence of an iodine atom, which can be labile under certain conditions, and the general lack of extensive toxicological data for novel research chemicals.
Core Safety Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[7] A certified chemical fume hood is mandatory to avoid inhalation of any dust or vapors.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear government-approved safety glasses or goggles.[7]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a government-approved respirator.[7]
-
Body Protection: Wear a standard laboratory coat. Protective boots may be necessary for handling larger quantities or in case of spills.[7]
-
-
Hygiene: Avoid all personal contact, including inhalation and ingestion.[10] Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[7][10]
Q: What should I do in case of accidental exposure or a spill?
A: Immediate and correct response is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[7][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Spills: For small spills, carefully wipe the solid dry, place the cloth or paper towel in a sealed bag, and hold for waste disposal.[7] Avoid inhaling any fumes or dust. Ventilate the area and thoroughly wash the spill site after material pickup is complete.[7] Do not let the product enter drains.[7]
Section 3: Storage and Stability
Q: What are the optimal storage conditions for this reagent?
A: The stability of 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane is directly linked to its storage conditions. The C-I bond can be sensitive to light and heat. Different suppliers provide slightly different recommendations, so a conservative approach is best.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. [8] Some suppliers may recommend storage as low as -70°C and ship on dry ice.[3] | Cold temperatures minimize thermal decomposition and sublimation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes potential reactions with atmospheric moisture or oxygen. |
| Light | Store in an amber vial or in the dark. | The carbon-iodine bond is photosensitive and can undergo homolytic cleavage upon exposure to UV light, initiating radical reactions or degradation. |
| Container | Keep the container tightly closed and upright in a dry, well-ventilated place.[7][9][10] | Prevents moisture ingress and sublimation of the compound. |
Q: What materials or chemicals are incompatible with this compound?
A: Avoid contact with strong oxidizing agents .[7] The rationale is that the iodide can be oxidized, leading to reagent decomposition and potentially hazardous reactions.
Q: My reagent has a yellow or brownish tint. Is it still usable?
A: A yellow or brownish discoloration often indicates the formation of molecular iodine (I₂) due to partial decomposition. This can be caused by prolonged storage, exposure to light, or heat. While minor discoloration may not significantly affect some reactions, it is a clear sign of impurity. For sensitive applications, such as catalysis or multi-step syntheses where stoichiometric precision is key, using a discolored reagent is not recommended. Purification via sublimation or recrystallization may be possible, but fresh reagent is preferable.
Caption: Factors leading to compound degradation.
Section 4: Troubleshooting Common Experimental Issues
Q: I am seeing no reaction or very low conversion. What are the likely causes?
A: This is a frequent challenge. The bicyclo[1.1.1]pentane cage is sterically demanding, and the C-I bond's reactivity is nuanced. A study by Adcock and Gakh noted that this compound shows very low reactivity towards common nucleophiles like hydroxides, alkoxides, and even Grignard reagents at ambient or slightly elevated temperatures.[11]
Use the following decision tree to troubleshoot your experiment.
Caption: Troubleshooting workflow for low-reactivity issues.
Q: My reaction with an organolithium reagent is messy and gives unexpected byproducts. Why?
A: Reactions with highly reactive nucleophiles like phenyllithium can proceed with significant radical character.[11] The formation of biphenyl during the reaction with PhLi is a strong indicator of this pathway.[11] This suggests that a simple Sₙ2-type substitution is unlikely. Instead, single-electron transfer (SET) processes may be occurring.
Mitigation Strategies:
-
Control Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to disfavor radical pathways.
-
Slow Addition: Add the organolithium reagent dropwise to maintain a low instantaneous concentration, which can suppress side reactions.
-
Alternative Methods: If direct substitution remains problematic, consider converting the iodide to a different functional group first (e.g., via lithium-halogen exchange followed by trapping with an electrophile) or using a transition-metal-catalyzed cross-coupling protocol.
Section 5: Frequently Asked Questions (FAQs)
Q: Why is 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane used in drug discovery?
A: The bicyclo[1.1.1]pentane (BCP) cage is a saturated, three-dimensional structure that acts as a bioisostere of a para-substituted benzene ring.[1] Replacing a "flat" aromatic ring with a BCP scaffold can significantly improve a drug candidate's physicochemical properties, such as increasing solubility and metabolic stability, while maintaining or even improving biological activity.[2] This strategy is part of the "escape from flatland" concept in medicinal chemistry.[2]
Q: Can I purify this compound if it has decomposed?
A: Yes, for minor decomposition, purification is often possible. Sublimation is a highly effective method for this compound, as it can separate the non-volatile impurities (like iodine salts) from the desired product. Recrystallization from a suitable solvent system (e.g., pentane/ether mixtures) can also be effective.[2] Always characterize the purified material (e.g., by NMR) to confirm its identity and purity before use.
Q: How is this compound synthesized?
A: It is typically prepared from [1.1.1]propellane.[11] Modern methods often involve the light-enabled reaction between an appropriate trifluoromethyl-containing iodide and propellane, which can be a highly scalable and clean process.[1]
References
- 1. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | 119934-12-2 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. arctomsci.com [arctomsci.com]
- 6. appretech.com [appretech.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane,119934-12-2-Amadis Chemical [amadischem.com]
- 9. aksci.com [aksci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Organometallic BCP Reagents
Welcome to the technical support center for organometallic bicyclopentyl (BCP) reagents. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in handling these highly reactive and valuable synthetic intermediates. The inherent reactivity that makes BCP reagents, such as BCP-Grignards (BCP-MgX) and BCP-Lithiums (BCP-Li), powerful tools also renders them susceptible to decomposition. This resource provides in-depth troubleshooting advice and detailed protocols to help you maximize your experimental success by preserving the integrity of your reagents.
Troubleshooting Guide: From Synthesis to Reaction
This section addresses specific issues you may encounter during your workflow. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: My BCP-Grignard (BCP-MgX) formation is sluggish or fails to initiate.
Answer:
Failure to initiate a Grignard reaction is one of the most common hurdles, and it almost always points to the deactivation of the magnesium surface or the presence of reactive impurities. The reaction involves a single electron transfer from the magnesium metal to the BCP-halide, and this process is highly sensitive to surface conditions and the reaction environment.[1]
Root Causes & Solutions:
-
Passivated Magnesium Surface: Magnesium metal is universally coated with a passivating layer of magnesium oxide (MgO), which is inert and prevents the metal from reacting with the organic halide.[1][2]
-
Solution (Mechanical Activation): In a dry flask, crush the magnesium turnings with a glass rod under an inert atmosphere (Argon or Nitrogen). This breaks the oxide layer, exposing fresh, reactive metal. Rapid stirring can also help abrade the surface.[1]
-
Solution (Chemical Activation): Use a small crystal of iodine (I₂). The iodine will react with the magnesium surface, forming MgI₂, which helps to etch away the oxide layer. The appearance of the characteristic brown iodine color, which then fades, is a good indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethylene gas, providing a visual cue of activation.[1][3]
-
-
Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water in the glassware or solvent.[4][5][6] A milky or cloudy appearance in the reaction flask is a strong indicator of water contamination.[2]
-
Solution: All glassware must be rigorously dried, either in an oven (>120 °C) overnight or by flame-drying under vacuum immediately before use.[7][8] The solvent (typically THF or diethyl ether) must be anhydrous (<50 ppm H₂O). Use a freshly opened bottle of anhydrous solvent or purify the solvent immediately before use (see Protocol 1).[2][9]
-
-
Low Purity of Starting Materials:
-
BCP-Halide: Impurities in your bicyclopentyl halide can inhibit the reaction. Ensure it is pure and, if it's a liquid, consider passing it through a short plug of activated alumina to remove trace protic impurities.
-
Magnesium: Commercial magnesium can contain impurities like iron and manganese, which can hinder the desired reaction and promote side reactions.[10] Using high-purity Grignard-grade magnesium is recommended.
-
Issue 2: The titer of my stored BCP reagent is significantly lower than expected, or a precipitate has formed.
Answer:
A decrease in the active concentration (titer) of your BCP reagent during storage is a clear sign of decomposition. Organometallic reagents are thermodynamically unstable and require specific conditions to maintain their integrity over time.[11][12]
Root Causes & Solutions:
-
Exposure to Air (Oxygen) and Moisture: The most common cause is inadvertent exposure to the atmosphere. Oxygen can oxidize the reagent to form magnesium alkoxides, while moisture will protonate it, forming bicyclopentane.[13][14] This often happens through leaky septa or poor inert gas technique.
-
Solution: Always store your reagent solution under a positive pressure of a dry, inert gas (Argon is preferred for long-term storage). Use high-quality septa and wrap them with Parafilm for extra security. For frequent use, consider a Sure/Seal™ type bottle. It is best practice to use the reagent as soon as possible after preparation.[4][15]
-
-
Thermal Decomposition: While more pronounced for alkyllithiums, Grignard reagents can also degrade at elevated temperatures.[11][13] The process is accelerated by impurities, especially alkoxides formed from oxidation.[12]
-
Schlenk Equilibrium and Precipitation: Grignard reagents exist in a dynamic equilibrium in solution (2 RMgX ⇌ R₂Mg + MgX₂).[1][17] Changes in temperature or solvent evaporation can shift this equilibrium, causing the less soluble magnesium dihalide (MgX₂) to precipitate, which can be mistaken for decomposition.[14]
-
Solution: While this is a natural property of the reagent, storing at a consistent, cool temperature can minimize shifts. If a precipitate is observed, it is crucial to re-titer the supernatant solution before use to determine the accurate concentration of the active reagent.
-
Issue 3: My reaction is low-yielding, and I observe byproducts like bicyclopentane and BCP-BCP dimers.
Answer:
Low yields and the formation of specific byproducts point toward competing, non-productive reaction pathways. Understanding these pathways is key to optimizing your reaction conditions.
Root Causes & Solutions:
-
Inaccurate Reagent Concentration: The most frequent cause of apparent low yield is an incorrect assumption of the reagent's concentration. A partially decomposed reagent will naturally lead to incomplete conversion of your substrate.
-
Formation of Bicyclopentane (Protonolysis): This byproduct is formed when the BCP reagent reacts with an acidic proton.
-
Source of Protons: The source could be trace water in the reaction solvent, an acidic functional group on your substrate (e.g., -OH, -NH, -COOH), or acidic impurities.[6][19]
-
Solution: Ensure all components of the reaction (solvent, substrate, inert gas) are scrupulously dry. If your substrate contains acidic protons, you must either protect them first or use an excess of the BCP reagent, where the first equivalent will be consumed for deprotonation.[6]
-
-
Formation of BCP-BCP Dimer (Homocoupling): This byproduct arises from a Wurtz-type coupling reaction.
-
Cause: This side reaction is often favored by higher temperatures and can be catalyzed by certain transition metal impurities.[7] It can also occur between the Grignard reagent and any unreacted BCP-halide.[7]
-
Solution: Maintain a low reaction temperature. Add the substrate to the BCP reagent solution slowly to avoid local temperature spikes. Ensure your initial Grignard formation went to completion to consume all the starting BCP-halide.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways for BCP reagent decomposition?
A1: Organometallic BCP reagents primarily decompose through three pathways:
-
Protonolysis: Reaction with any source of acidic protons (water, alcohols, etc.) to form the parent hydrocarbon, bicyclopentane. This is typically the fastest and most common decomposition route.[6][20]
-
Oxidation: Reaction with atmospheric oxygen (O₂) to form BCP-OMgX (a magnesium alkoxide) or peroxo species.[2][13][14]
-
Thermal Degradation: At elevated temperatures, the reagent can decompose. For BCP-Li, this may involve β-hydride elimination if the structure allows, though this is less common for cyclic systems. For Grignards, heat can promote side reactions and solvent degradation.[11][12]
Q2: How can I be certain my solvents and glassware are "dry" enough?
A2: Visual inspection is insufficient. "Dry" means free of water on a molecular level.
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours (preferably overnight) and assemble it hot, allowing it to cool under a stream of dry inert gas or in a desiccator.[7][15] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas.
-
Solvents: Use commercially available anhydrous solvents (<50 ppm water) packaged under an inert atmosphere. For the highest quality, purify solvents using a dedicated solvent purification system or by distillation over a suitable drying agent. See Protocol 1 for a detailed procedure.[9][21]
Q3: What are the visible signs of significant reagent decomposition?
A3: Several signs can indicate a compromised reagent:
-
Precipitation: The formation of a white or grey solid (often Mg(OH)X from reaction with water or MgX₂ from the Schlenk equilibrium).[14]
-
Color Change: While many Grignard solutions are colorless to grey or brown, a significant or unexpected color change can indicate impurities or degradation.
-
Loss of Activity: The most definitive sign is a drop in the active concentration, confirmed by titration, or poor performance in a test reaction.[13]
Q4: Can I form "ate" complexes with BCP reagents, and does this help stability?
A4: Yes. Adding other organometallic reagents, like an alkyllithium (e.g., n-BuLi), to a BCP-Grignard can form a more reactive magnesium "ate" complex (e.g., Li[BCP]MgBu₂).[1][22] These complexes are generally more nucleophilic but not necessarily more stable; their reactivity profile is different, and they are still highly sensitive to air and moisture. Their use is intended to modify reactivity, not to prolong shelf life.[22]
Data & Protocols
Data Presentation
Table 1: Recommended Storage Conditions for Organometallic BCP Reagents
| Parameter | Recommendation | Rationale |
| Temperature | < 10 °C (Refrigerated) | Slows the rate of thermal decomposition and side reactions.[11][12] |
| Atmosphere | Dry Argon or Nitrogen | Prevents decomposition via reaction with O₂ and atmospheric moisture.[4][16] |
| Container | Air-tight glass vessel with a high-quality septum (e.g., Sure/Seal™) | Ensures the integrity of the inert atmosphere.[15] |
| Light | Amber glass or storage in the dark | Prevents potential photochemical decomposition pathways. |
Table 2: Common Contaminants and Their Effects
| Contaminant | Source | Effect on BCP Reagent |
| Water (H₂O) | Atmosphere, glassware, solvents | Rapid protonolysis to form bicyclopentane; reduces titer.[5][6] |
| Oxygen (O₂) ** | Atmosphere | Oxidation to form inactive BCP-OMgX species.[13][14] |
| Alcohols (ROH) | Impure solvents | Rapid protonolysis, same as water.[6][20] |
| Carbon Dioxide (CO₂) ** | Atmosphere | Reacts to form BCP-COOMgX (carboxylate salt).[11] |
| Transition Metals | Impure Magnesium (Fe, Mn) | Can catalyze homocoupling (BCP-BCP) and reduce yields.[10] |
Experimental Protocols
Protocol 1: Purification of Ethereal Solvents (THF, Diethyl Ether)
This protocol should only be performed by trained personnel familiar with handling reactive metals.
-
Pre-Drying: Decant the solvent from any visible water. Add potassium hydroxide (KOH) pellets (approx. 30g per 500 mL) and stir overnight. The KOH will absorb most of the water and acidic impurities.[21]
-
Decantation: Carefully decant the solvent into a new, flame-dried flask equipped with a reflux condenser and an inert gas inlet.
-
Final Drying: Add sodium metal (small, freshly cut pieces, ~10g per 500 mL) and a small amount of benzophenone (as an indicator).
-
Reflux: Gently reflux the solvent under a positive pressure of inert gas. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. This indicates the formation of the benzophenone ketyl radical. If the color does not persist, more sodium may be needed.
-
Distillation: Distill the solvent directly from the still into the reaction flask immediately before use. CAUTION: Never distill to dryness, as this can concentrate explosive peroxides.
Protocol 2: Titration of BCP-Grignard Reagents (Menthol/Phenanthroline Method)
This method is reliable for determining the concentration of active Grignard reagent.[3][23][24]
-
Preparation: In a flame-dried, 50 mL flask under inert gas, add an accurately weighed sample of anhydrous menthol (~2 mmol, e.g., 312 mg) and a few crystals of 1,10-phenanthroline (indicator).
-
Dissolution: Add 15-20 mL of freshly distilled, anhydrous THF via syringe and stir to dissolve.
-
Titration: Using a clean, dry 1.0 mL or 5.0 mL syringe, slowly add the BCP-Grignard solution dropwise to the stirred menthol/indicator solution.
-
Endpoint: The endpoint is reached when a distinct, persistent violet or burgundy color appears. This color is from the complex formed between the excess Grignard reagent and the 1,10-phenanthroline indicator.[3][24]
-
Calculation:
-
Moles of Menthol = (Mass of Menthol) / (Molar Mass of Menthol, 156.27 g/mol )
-
Concentration (M) = (Moles of Menthol) / (Volume of BCP-Grignard solution added in Liters)
-
Visualizations
Caption: Primary decomposition pathways for organometallic BCP reagents.
Caption: Troubleshooting workflow for low-yielding BCP reagent reactions.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. scispace.com [scispace.com]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. people.uniurb.it [people.uniurb.it]
- 14. reddit.com [reddit.com]
- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemtips.wordpress.com [chemtips.wordpress.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Troubleshooting Low Reactivity of Bicyclo[1.1.1]pentyl Halides
Welcome to the Technical Support Center for bicyclo[1.1.1]pentane (BCP) chemistry. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique BCP scaffold into their molecules. Bicyclo[1.1.1]pentyl halides are key intermediates for the synthesis of these three-dimensional bioisosteres, but their unique structure can lead to unexpected reactivity challenges. This resource provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during their use.
Introduction: The Challenge of the BCP Cage
Bicyclo[1.1.1]pentanes are valuable as bioisosteres for para-substituted benzene rings, internal alkynes, and t-butyl groups, often improving the physicochemical properties of drug candidates.[1][2] However, the rigid, strained cage structure of BCP halides presents significant hurdles for classical reaction mechanisms. The bridgehead position of the carbon-halogen bond makes traditional SN2 backside attack impossible, and the formation of a highly unstable bridgehead carbocation disfavors the SN1 pathway.[3][4] Consequently, successful functionalization of BCP halides often relies on radical-mediated processes or specialized cross-coupling conditions.
This guide will walk you through troubleshooting common issues in radical reactions, nucleophilic substitutions, and cross-coupling reactions involving BCP halides.
Section 1: Troubleshooting Radical Reactions
Radical reactions are a cornerstone of BCP functionalization, often initiated from BCP halides or synthesized via radical addition to [1.1.1]propellane.[5][6] However, even these reliable methods can sometimes fail.
FAQ 1: My photoredox-mediated reaction to generate a BCP radical from a BCP halide is not working. What are the likely causes and solutions?
When a photoredox-mediated reaction underperforms, a systematic approach to troubleshooting is essential. The issue often lies with one of the key components of the catalytic cycle.
Underlying Causality: Photoredox catalysis relies on a series of single-electron transfer (SET) events involving a photocatalyst, a light source, and your reactants.[7][8] A failure in any of these components can stall the entire process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photoredox reactions.
Detailed Steps & Explanations:
-
Photocatalyst Selection: Ensure the chosen photocatalyst has the appropriate excited-state redox potential to reduce your BCP halide. For example, many successful transformations utilize iridium or ruthenium complexes, but less expensive copper-based catalysts have also been developed.[7][9] If you are using a BCP bromide or chloride, you may need a more strongly reducing photocatalyst than for a BCP iodide.
-
Light Source: Verify that your light source emits at the absorption maximum of your photocatalyst. Blue LEDs are common, but the specific wavelength matters.[10] Also, ensure the light source is close enough to the reaction vessel to provide sufficient photon flux.
-
Solvent and Degassing: Oxygen can quench the excited state of the photocatalyst, so it is crucial to thoroughly degas your solvent.[11] Use a freeze-pump-thaw or sparge with an inert gas like argon or nitrogen.
-
Reagent Purity: Impurities in your BCP halide or other reagents can interfere with the catalytic cycle. Ensure all starting materials are pure.
Experimental Protocol: Standard Photoredox Setup for BCP Radical Generation
-
To an oven-dried Schlenk tube, add the BCP halide (1.0 equiv), the radical acceptor (1.2 equiv), and the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy)PF6, 1-2 mol%).
-
Add a magnetic stir bar.
-
Seal the tube with a septum and purge with argon for 15-20 minutes.
-
Add degassed solvent (e.g., DMF, DMSO, or acetonitrile) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a 34W blue LED lamp with a fan for cooling.
-
Stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
FAQ 2: I am attempting a radical addition to [1.1.1]propellane to form a BCP halide, but I am getting low yields. What should I investigate?
The addition of radicals to [1.1.1]propellane is a very common method for generating BCP cores.[12][13] Low yields often point to issues with radical generation or competing side reactions.
Underlying Causality: This reaction's success hinges on the efficient generation of the initial radical and its rapid trapping by [1.1.1]propellane. If the radical generation is slow or if the propellane concentration is too low, side reactions of the initial radical can dominate.
Troubleshooting Steps:
-
Radical Initiator: If using a chemical initiator like AIBN or triethylborane, ensure it is fresh and active.[14] Triethylborane, for instance, is sensitive to air and should be handled under an inert atmosphere.
-
[1.1.1]Propellane Quality: [1.1.1]Propellane is a highly strained and reactive molecule. It is typically prepared in situ or used as a solution. Ensure the titer of your propellane solution is accurate.
-
Concentration: The reaction of the initial radical with propellane is bimolecular. Running the reaction at a higher concentration can favor the desired addition over unimolecular decomposition or other side reactions of the radical.
-
Temperature: For thermally initiated reactions, ensure the temperature is appropriate for the chosen initiator's half-life. For AIBN, this is typically around 80 °C.
Section 2: Navigating Nucleophilic Substitutions
As mentioned, direct SN2 and SN1 reactions on BCP halides are generally not feasible. However, under specific conditions, nucleophilic substitution-like reactions can occur, often proceeding through unconventional mechanisms.[15][16][17]
FAQ 3: My attempt at a nucleophilic substitution on a BCP iodide with a nitrogen nucleophile is failing. Why is this so difficult and are there any workarounds?
The extreme unreactivity of BCP halides in classical nucleophilic substitutions is a direct consequence of their geometry.
Underlying Causality: The bridgehead carbon of the BCP cage makes backside attack for an SN2 reaction sterically impossible.[4] An SN1 reaction is also highly unfavorable because the resulting planar carbocation cannot be accommodated in the rigid, strained BCP framework.
Potential Solutions & Alternative Pathways:
-
Reaction with Pyridines: While most neutral amines are poor nucleophiles for BCP halides, pyridines and other electron-rich N-heterocycles have been shown to react with 1,3-diiodobicyclo[1.1.1]pentane.[15][16] This reaction is thought to be stabilized by the participation of a second nucleophile molecule in stabilizing a carbocation intermediate.[17]
-
Consider a Radical Pathway: Many "nucleophilic substitutions" on BCP systems are actually radical-mediated. For example, a Minisci-type reaction can be used to couple BCP radicals with heteroarenes.[18]
-
Switch to an Organometallic Intermediate: Instead of a nucleophilic substitution, consider converting the BCP halide into an organometallic reagent, such as a Grignard or organolithium species, which can then react with an electrophile.[5][19]
Table 1: Comparison of Reactivity for BCP-I in Different Reaction Types
| Reaction Type | Feasibility | Key Considerations |
| SN2 | Very Low / Inert | Backside attack is sterically blocked.[4] |
| SN1 | Very Low / Inert | Bridgehead carbocation is highly unstable. |
| Radical Coupling | High | Requires a reliable method for radical generation (e.g., photoredox).[20] |
| Organometallic | High | Grignard or organolithium formation can be sluggish but is effective.[5] |
Section 3: Optimizing Cross-Coupling Reactions
Nickel- and palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-heteroatom bonds with BCP halides or their derivatives.[14][21][22]
FAQ 4: My nickel-catalyzed cross-coupling of a BCP bromide with an aryl boronic acid is giving low yield and significant amounts of BCP-H (protodehalogenation). What can I do?
Low yields and protodehalogenation in cross-coupling reactions often point to a mismatch in the rates of the catalytic cycle steps.
Underlying Causality: In a typical cross-coupling cycle, oxidative addition of the BCP halide to the low-valent metal catalyst is followed by transmetalation and reductive elimination. If the transmetalation step is slow compared to side reactions of the BCP-metal intermediate, such as protonolysis, then protodehalogenation will be a significant byproduct.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. [PDF] Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Bicyclo[1.1.1]pentane: A Modern Bioisostere Outperforming Traditional Scaffolds in Drug Design
An In-depth Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the quest for molecules with enhanced physicochemical and pharmacokinetic properties is paramount. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards three-dimensional scaffolds—has identified bicyclo[1.1.1]pentane (BCP) as a standout bioisostere.[1][2][3] This guide provides a comprehensive comparison of BCP with its traditional counterparts, such as the tert-butyl group, phenyl ring, and cubane, supported by experimental data and detailed protocols.
The Rise of BCP in Medicinal Chemistry
BCP's rigid, three-dimensional structure offers a unique combination of metabolic stability, improved solubility, and favorable lipophilicity, making it an attractive surrogate for common motifs in bioactive compounds.[2][3][4][5][6] Its utility as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and even alkynes has been demonstrated in numerous drug discovery programs, leading to candidates with improved developability profiles.[7][8][9][10]
I. BCP vs. tert-Butyl Group: Enhancing Metabolic Stability
The tert-butyl group, while sterically bulky, is prone to metabolic oxidation. BCP serves as an excellent replacement, offering similar spatial occupancy with significantly enhanced metabolic stability.
A key advantage of BCP is its resistance to cytochrome P450 (CYP450) mediated metabolism. The strained C-H bonds in the BCP cage are less susceptible to enzymatic oxidation compared to the C-H bonds of a tert-butyl group.[11] This translates to a longer half-life and reduced potential for the formation of reactive metabolites.[11]
| Property | tert-Butyl | Bicyclo[1.1.1]pentyl (BCP) | Rationale for BCP Superiority |
| Metabolic Stability (CL_int) | Higher | Lower | BCP's strained cage structure is less prone to CYP450 oxidation.[11][12] |
| Lipophilicity (clogP) | High | Lower | BCP has a lower carbon count and a more compact 3D structure. |
| Solubility | Low | Higher | The reduced lipophilicity of BCP contributes to improved aqueous solubility. |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Add the test compound to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the metabolic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
II. BCP vs. Phenyl Ring: Improving Physicochemical Properties
The phenyl ring is a ubiquitous scaffold in pharmaceuticals, but its planarity and hydrophobicity can lead to poor solubility and non-specific binding.[1][15] BCP serves as a non-classical, three-dimensional bioisostere of the para-substituted phenyl ring, often leading to significant improvements in physicochemical properties while maintaining or even enhancing biological activity.[7][8][16]
The replacement of a phenyl ring with a BCP moiety can disrupt π-π stacking interactions, which often contribute to low solubility.[11][15] Furthermore, the sp³-rich nature of BCP increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success rates.
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Rationale for BCP Superiority |
| Solubility | Low | High | BCP's 3D structure disrupts planar stacking, and it is less lipophilic.[2][3][15] |
| Lipophilicity (clogP) | High | Low | BCP has a lower carbon count and a more polarizable sigma-framework.[2][3] |
| Permeability | Variable | Often Improved | The improved solubility and reduced lipophilicity can lead to a more favorable permeability profile. |
| Metabolic Stability | Prone to oxidation | High | The saturated BCP core is more resistant to metabolic degradation than the aromatic phenyl ring.[2][3] |
A notable case study is the γ-secretase inhibitor BMS-708,163, where replacing a phenyl ring with a BCP group led to a significant improvement in solubility and metabolic stability while maintaining potency.[9][15]
III. BCP vs. Cubane: A Balance of Geometry and Properties
Cubane is another three-dimensional bioisostere for the phenyl ring, offering a close geometric match.[11][17][18] However, the synthesis of cubane derivatives can be challenging, limiting its widespread application.[17][18] While both BCP and cubane offer enhanced metabolic stability due to their strained ring systems, BCP often presents a more favorable balance of properties.[17][18]
| Property | Cubane | Bicyclo[1.1.1]pentane (BCP) | Rationale for Comparison |
| Bridgehead Distance | ~2.7 Å | ~1.85 Å | Cubane is a closer geometric match to the para-phenyl ring (~2.8 Å). |
| Lipophilicity (clogP) | Higher | Lower | BCP has fewer carbon atoms (5 vs. 8), making it less lipophilic. |
| Synthetic Accessibility | Challenging | More Accessible | Recent advances have made the synthesis of functionalized BCPs more straightforward.[1][19] |
While cubane can be an excellent choice when precise geometric mimicry of a phenyl ring is required, BCP's lower lipophilicity and greater synthetic tractability often make it a more practical choice for improving drug-like properties.
Conclusion
Bicyclo[1.1.1]pentane has emerged as a powerful tool in the medicinal chemist's arsenal for overcoming common challenges in drug design. Its ability to serve as a bioisosteric replacement for tert-butyl groups, phenyl rings, and other motifs allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. By strategically incorporating BCP into drug candidates, researchers can enhance metabolic stability, improve solubility, and reduce lipophilicity, ultimately leading to safer and more effective medicines. The continued development of synthetic methodologies for accessing diverse BCP derivatives will undoubtedly expand its application and impact in the future of drug discovery.[1][19][20]
References
- 1. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bicyclo[1.1.1]pentane derivatives [chem-space.com]
- 5. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 10. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 11. biosynth.com [biosynth.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 16. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 17. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - Enamine [enamine.net]
- 20. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
Bridging Dimensions in Drug Design: A Comparative Guide to Bicyclo[1.1.1]pentane and the Para-Substituted Phenyl Ring
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. The para-substituted phenyl ring is one of the most ubiquitous motifs in approved pharmaceuticals, valued for its rigid structure that effectively orients substituents in a defined 1,4-relationship.[1] However, its aromatic, planar nature frequently contributes to liabilities such as poor aqueous solubility, high lipophilicity leading to non-specific binding, and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][2][3]
This guide provides an in-depth comparison of the bicyclo[1.1.1]pentane (BCP) core and the para-substituted benzene ring. Driven by the "escape from flatland" initiative in medicinal chemistry, the rigid, three-dimensional, and sp³-rich BCP scaffold has emerged as a premier non-classical bioisostere to mitigate these challenges.[3][4][5] We will explore the fundamental property differences, supported by experimental data, and provide practical protocols for their comparative evaluation.
Structural and Geometric Distinction: Beyond Flatland
The fundamental difference between the two scaffolds lies in their dimensionality and electronic nature. The phenyl ring is a planar, sp²-hybridized aromatic system, while BCP is a strained, cage-like, sp³-hybridized aliphatic structure.[1][2] This distinction has profound implications for how they interact with their environment.
While both scaffolds present substituents with a linear 180° exit vector, the distance between these substituents is notably different.[6] The BCP cage holds functional groups approximately 1 Å closer than a para-phenyl ring.[6] While other bioisosteres like bicyclo[2.2.2]octane (BCO) and cubane more closely mimic the phenyl ring's substituent separation, BCP's unique combination of geometry and physicochemical benefits often makes it a superior choice.[7]
Caption: Workflow for bioisosteric replacement of a phenyl ring with a BCP group.
A Head-to-Head Comparison of Physicochemical Properties
The decision to replace a phenyl ring with a BCP moiety is driven by the goal of improving a compound's drug-like properties. The following table summarizes key experimental data from published case studies, demonstrating the typical effects of this substitution.
| Property | Phenyl-Containing Compound | BCP-Containing Analogue | Fold Change / Difference | Key Insight |
| Aqueous Solubility | <1 µg/mL (Planar LpPLA₂ Inhibitor)[8] | >880 µg/mL[8] | >880-fold Increase | The 3D BCP scaffold disrupts crystal lattice packing and π-stacking, significantly boosting solubility.[6] |
| 1 µg/mL (γ-Secretase Inhibitor)[8] | 360 µg/mL[8] | 360-fold Increase | A consistent and dramatic improvement observed across multiple molecular contexts.[4][9] | |
| Lipophilicity (LogD) | >4 (Triazole Series)[7] | 3.6[7] | ΔLogD ≈ -0.4 to -1.0 | BCP is inherently less lipophilic than a phenyl ring, which helps lower the overall LogD of the molecule.[7][10] |
| Metabolic Stability | Prone to CYP450 oxidation[1][2] | Highly stable[1][2] | Qualitatively Higher | The high dissociation energy of the sp³ C-H bonds in the rigid BCP framework confers superior resistance to oxidative metabolism.[2] |
| Non-Specific Binding | High tendency | Markedly reduced | Qualitatively Lower | Measured by techniques like CHI(IAM), the reduced lipophilicity and 3D nature of BCP analogues lead to lower non-specific binding.[1][9] |
| Biological Potency | 4.3 nM (γ-Secretase Inhibitor BMS-708,163) | 5.2 nM | Maintained | When the phenyl ring acts as a rigid spacer and is not involved in π-π stacking, potency is often retained.[11] |
Synthetic Accessibility: A Modern Perspective
Historically, the synthesis of BCP-containing molecules was a significant hurdle, limiting their widespread adoption.[2] However, the past decade has seen an explosion of innovative synthetic methodologies that have made BCP building blocks readily accessible.[2][7]
Modern approaches predominantly rely on the ring-opening of the highly strained intermediate, [1.1.1]propellane .[5][6][12] Methodologies leveraging photoredox and copper catalysis have enabled the mild and efficient coupling of propellane with a wide variety of radical precursors, allowing for the direct, single-step synthesis of complex BCP-containing molecules.[2][12] This has transformed the use of BCPs from a niche strategy to a routine tool in the medicinal chemist's arsenal.
Caption: Modern synthesis of BCPs via radical-mediated opening of [1.1.1]propellane.
Experimental Protocols for Comparative Analysis
To empirically validate the benefits of a BCP-for-phenyl substitution, a series of standardized in vitro assays are essential. The following protocols outline the methodologies for assessing the key physicochemical properties discussed.
Protocol 1: Aqueous Solubility Assessment (Turbidimetric Method)
This high-throughput method is ideal for early-stage discovery to quickly assess kinetic solubility.[13]
Rationale: The method relies on the principle that a compound precipitating out of an aqueous solution will cause turbidity, which can be quantified by light scattering or absorption.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (both phenyl and BCP analogues) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into a final volume of 200 µL of phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells to avoid co-solvency effects.
-
Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow the system to reach equilibrium.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength of 620 nm using a plate reader. Wells containing precipitated compound will show higher absorbance.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in absorbance compared to the buffer-only controls.
Protocol 2: Lipophilicity Determination (Shake-Flask LogD₇.₄)
This classic method determines the partition coefficient between an organic and an aqueous phase at a physiological pH, providing a measure of a compound's lipophilicity.[7]
Rationale: LogD is a better predictor of drug behavior in the body than LogP because it accounts for the ionization state of the compound at a specific pH.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously and then allowing them to separate.
-
Compound Addition: Add a known amount of the test compound to a vial containing a known volume of both the pre-saturated n-octanol and PBS.
-
Equilibration: Cap the vial and shake vigorously for at least 1 hour at a constant temperature (e.g., 25°C) to ensure a complete partition equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS phases using a suitable analytical method, typically HPLC-UV.
-
Calculation: Calculate the LogD value using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₒₛ)
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.
Rationale: Rapid metabolism in the liver is a major cause of poor oral bioavailability and short half-life. Human liver microsomes (HLM) contain a high concentration of these metabolic enzymes.
Step-by-Step Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing the test compound (at a low concentration, e.g., 1 µM), HLM (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to bind to the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH. A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ).
Conclusion and Authoritative Grounding
The strategic replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane scaffold is a powerful and validated approach in modern drug design.[5][6] Experimental evidence consistently demonstrates that this bioisosteric substitution can lead to dramatic improvements in aqueous solubility and metabolic stability while simultaneously reducing lipophilicity and non-specific binding.[14] This often occurs while maintaining the desired biological potency, particularly when the aromatic ring's primary role is that of a rigid linker.[11] As the synthetic tools to access diverse BCP derivatives continue to expand, their application is set to grow, paving the way for the development of next-generation drug candidates with superior "drug-like" properties.[1]
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres - OAK Open Access Archive [oak.novartis.com]
- 10. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Beyond the Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane Scaffolds in Modern Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "molecular flatland"—the predominantly two-dimensional world of aromatic scaffolds. This strategic shift towards three-dimensional structures is driven by the need to optimize pharmacokinetic and pharmacodynamic properties, ultimately enhancing the clinical success of drug candidates. Among the rising stars in this paradigm shift is the bicyclo[1.1.1]pentane (BCP) scaffold, a compact and rigid bioisostere that offers a compelling alternative to commonly used motifs like the phenyl ring and the tert-butyl group.
This guide provides an in-depth technical comparison of BCP scaffolds with their traditional counterparts, supported by experimental data, to equip researchers, scientists, and drug development professionals with the knowledge to leverage this innovative tool in their discovery programs.
The BCP Scaffold: A Three-Dimensional Solution to Aromatic Challenges
The phenyl ring is a ubiquitous component in a vast number of approved drugs, valued for its rigid structure that can effectively orient substituents towards their binding targets.[1] However, its aromaticity and planarity can also be liabilities, contributing to poor solubility, metabolic instability through oxidative pathways mediated by cytochrome P450 enzymes, and undesirable off-target interactions driven by π-π stacking.[1][2] Similarly, the bulky tert-butyl group, while metabolically more stable, can increase lipophilicity to a degree that compromises solubility and oral absorption.
The BCP scaffold emerges as a non-classical bioisostere that elegantly addresses these challenges. As a saturated, strained bicyclic system, it maintains a rigid, linear geometry akin to a 1,4-disubstituted phenyl ring, but with a significantly different electronic and steric profile.[3][4] This unique structure imparts a range of advantageous physicochemical properties that can translate into superior drug-like characteristics.[1][5]
Structural and Physicochemical Comparison
The distinct geometries of BCP, para-substituted phenyl, and tert-butyl scaffolds underpin their differing behaviors in biological systems. The BCP core provides a rigid linker with bridgehead substituents positioned at a 180° angle, effectively mimicking the vector of a para-substituted phenyl ring, albeit with a shorter distance between substitution points.[4][6]
Head-to-Head: BCP vs. Phenyl and tert-Butyl in Action
The theoretical advantages of the BCP scaffold are borne out by a growing body of experimental evidence. The replacement of a phenyl ring or a tert-butyl group with a BCP moiety has consistently demonstrated improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Case Study 1: γ-Secretase Inhibitor (BMS-708,163)
A seminal study by Pfizer showcased the transformative potential of BCP as a phenyl bioisostere in the development of a γ-secretase inhibitor for Alzheimer's disease.[7][8] Replacing the central para-substituted fluorophenyl ring in BMS-708,163 with a BCP motif led to a compound with equipotent enzyme inhibition but significantly improved biopharmaceutical properties.[7] This translated to approximately a 4-fold increase in both Cmax and AUC values in a mouse model, indicating superior oral absorption.[7][8]
| Property | Phenyl-Containing Compound (BMS-708,163) | BCP-Containing Compound | Fold Change/Difference | Reference |
| γ-Secretase Inhibition | Potent | Equipotent | Maintained Activity | [7] |
| Aqueous Solubility | Low | Significantly Increased | >30-fold increase at pH 7.4 | [8] |
| Passive Permeability | Moderate | Significantly Improved | - | [7] |
| Oral Absorption (Mouse) | Moderate | Excellent | ~4-fold ↑ in Cmax and AUC | [7][8] |
Case Study 2: LpPLA2 Inhibitor
In the optimization of a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor, the replacement of a phenyl ring with a BCP scaffold resulted in a marked improvement in physicochemical properties while maintaining high potency.[9]
| Property | Phenyl-Containing Compound | BCP-Containing Compound | Fold Change/Difference | Reference |
| pIC50 (LpPLA2) | 10.2 | 9.4 | -0.8 | [9] |
| ChromLogD7.4 | 6.3 | 7.0 | +0.7 | [9] |
| Kinetic Solubility (µM) | 8 | 74 | 9.25x increase | [9] |
| Artificial Membrane Permeability (nm/s) | 230 | 705 | 3.06x increase | [9] |
Case Study 3: Antimalarial Agents
An open-source drug discovery program targeting malaria demonstrated that a BCP analogue of a lead compound was equipotent to its parent phenyl compound but exhibited significantly improved metabolic properties.[10][11]
| Property | Phenyl-Containing Compound | BCP-Containing Compound | Outcome | Reference |
| In Vitro Potency (P. falciparum) | Potent | Equipotent | Maintained Activity | [10] |
| Metabolic Stability (Microsomes) | Lower | Significantly Improved | Lower clearance | [10][11] |
Experimental Protocols
The growing interest in BCP scaffolds has been fueled by the development of more accessible and scalable synthetic routes. The most common precursor for BCP derivatives is [1.1.1]propellane, a highly strained molecule that readily undergoes reactions to form the BCP core.[4]
Synthesis of a Key Building Block: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol outlines a scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile building block for a wide range of BCP derivatives.[12][13]
Step 1: Photochemical [2+2] Cycloaddition
-
Prepare a solution of [1.1.1]propellane and diacetyl in a suitable solvent (e.g., pentane) in a flow reactor equipped with a UV lamp (e.g., 365 nm).
-
Irradiate the solution while flowing through the reactor. The photochemical reaction between propellane and diacetyl yields 1,3-diacetylbicyclo[1.1.1]pentane.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude diketone product.
Step 2: Haloform Reaction
-
Prepare a solution of sodium hydroxide in water and cool it to 0-5 °C.
-
Slowly add bromine to the cooled sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution.
-
Dissolve the 1,3-diacetylbicyclo[1.1.1]pentane from Step 1 in a suitable solvent (e.g., dioxane).
-
Add the solution of the diketone dropwise to the cold sodium hypobromite solution.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether) to remove organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1.
-
The product, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
General Workflow for BCP Bioisostere Evaluation
The decision to incorporate a BCP scaffold into a drug candidate should be guided by a systematic evaluation of its impact on the molecule's overall profile. The following workflow provides a logical progression from initial design to in vivo validation.
References
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Active Learning FEP for prioritizing bioisosteres in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 3. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Analysis of Bicyclo[1.1.1]pentane Derivatives
Introduction: Embracing Three-Dimensionality in Drug Design with Bicyclo[1.1.1]pentane
For decades, the flat, aromatic landscape of the phenyl ring has dominated medicinal chemistry. However, the modern imperative to "escape from flatland" has driven a quest for three-dimensional (3D) bioisosteres that can overcome the limitations of planar scaffolds, such as poor solubility and metabolic instability.[1][2][3] Among the most promising of these C(sp3)-rich structures is the bicyclo[1.1.1]pentane (BCP) motif.[4][5] This highly strained yet remarkably stable carbocycle serves as an effective nonclassical bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[6][7]
The strategic replacement of a phenyl ring with a BCP core can confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and increased passive permeability, often while maintaining or even improving biological activity.[3][8][9][10] The rigid, linear geometry of the 1,3-disubstituted BCP mimics the substituent exit vectors of a para-substituted arene, making it an ideal replacement for moieties that primarily function as spacers.[11][12]
This guide provides a comparative analysis of the computational methodologies used to study BCP derivatives. As a self-validating system, it bridges the gap between theoretical prediction and experimental reality, offering researchers, scientists, and drug development professionals the insights and protocols necessary to confidently leverage computational tools in the design and optimization of BCP-containing drug candidates.
The Computational Toolkit: Selecting the Right Method for BCP Analysis
The unique strained geometry of the BCP scaffold necessitates a careful choice of computational methods. The accuracy of predictions for properties ranging from molecular geometry to biological activity is contingent on selecting a tool appropriate for the question at hand.
Quantum Mechanics (QM): The Gold Standard for Electronic Structure and Energetics
QM methods, particularly Density Functional Theory (DFT), are indispensable for accurately modeling the electronic properties and energetics of strained systems like BCPs.[13][14] Unlike force fields, QM calculations derive properties from first principles, providing a robust description of electron distribution, which governs reactivity and intermolecular interactions.
Causality Behind the Choice: Why use QM for BCPs? The high strain energy (~66 kcal/mol) and unusual bonding in BCPs are electronic effects that classical molecular mechanics force fields may not be parameterized to handle accurately.[6] DFT is essential for:
-
Accurate Geometry Optimization: Predicting bond lengths and angles that closely match experimental X-ray crystallographic data.[13][15]
-
Calculating Strain Energy: Quantifying the inherent strain, which is crucial for understanding reactivity.[16]
-
Modeling Non-Covalent Interactions: Analyzing interactions such as halogen bonds or hydrogen bonds involving BCP derivatives, which are critical for predicting binding at a target active site.[13][17][18]
-
Predicting Reaction Pathways: Investigating the feasibility and selectivity of synthetic functionalizations on the BCP core.[4]
Experimental Protocol: DFT Geometry Optimization of a BCP Derivative
This protocol outlines a typical workflow for optimizing the geometry of 1,3-diiodobicyclo[1.1.1]pentane using a QM software package (e.g., Gaussian, ORCA).
-
Input Structure Generation: Build the initial 3D structure of the molecule using a molecular editor (e.g., Avogadro, ChemDraw).
-
Calculation Setup:
-
Method: Select a functional. B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost.
-
Basis Set: Choose a basis set. 6-31G(d) is a common Pople-style basis set suitable for initial optimizations. For heavier atoms like iodine, a basis set with effective core potentials (e.g., LANL2DZ) is recommended.
-
Task: Specify Opt for geometry optimization and Freq to calculate vibrational frequencies, which confirms the optimized structure is a true energy minimum (no imaginary frequencies).
-
Solvation (Optional): To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be applied.
-
-
Execution: Submit the calculation to the software.
-
Analysis:
-
Verify that the optimization converged successfully.
-
Check the frequencies to ensure there are no imaginary values.
-
Analyze the final optimized geometry, measuring bond lengths and angles for comparison with experimental data.
-
Visualize the molecular electrostatic potential (MEP) to understand regions of positive and negative charge, which can predict non-covalent interaction sites.[13][17]
-
Molecular Mechanics (MM) and Molecular Dynamics (MD): Simulating Dynamics and Interactions
For larger systems, such as a BCP-containing ligand interacting with a protein, or for studying the dynamic behavior of a molecule over time, MM and MD simulations are the methods of choice.[14] These approaches use classical physics and a set of parameters known as a force field to approximate molecular behavior, making them significantly faster than QM methods.
Causality Behind the Choice: The primary challenge and critical consideration when using MM/MD for BCPs is the quality of the force field.[19][20] Standard force fields like GAFF, OPLS, or CGenFF may lack specific parameters for the unique bond angles and torsions within the strained BCP cage.[20] Therefore, validation is paramount. When properly parameterized or validated, MD simulations are powerful for:
-
Conformational Sampling: Exploring the accessible conformations of flexible side chains attached to the rigid BCP core.
-
Protein-Ligand Binding: Simulating the binding process of a BCP-containing drug to its target receptor and calculating binding free energies (e.g., via MM/PBSA or MM/GBSA) to predict affinity.[14]
-
Predicting Physicochemical Properties: Simulating bulk properties like solvation free energy, which correlates with solubility.
Experimental Protocol: MD Simulation of a BCP-Ligand in a Water Box
This workflow describes setting up a basic MD simulation using a package like GROMACS or AMBER.
-
System Preparation:
-
Ligand Parameterization: Obtain or generate force field parameters for the BCP-containing ligand. This may involve using tools like Antechamber (for GAFF) or CGenFF server. Trustworthiness Check: It is critical to validate these parameters by comparing a QM-optimized geometry and vibrational frequencies with the MM-derived results.
-
Solvation: Place the parameterized ligand in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions to neutralize the system.
-
-
Simulation Steps:
-
Energy Minimization: Perform a steepest descent minimization to remove any steric clashes or unfavorable contacts.
-
Equilibration (NVT & NPT): Gradually heat the system to the target temperature while holding the volume constant (NVT ensemble). Then, equilibrate the pressure while holding the temperature constant (NPT ensemble). This ensures the system reaches the desired temperature and density.
-
Production Run: Run the simulation for the desired length of time (e.g., 10-100 nanoseconds) to collect trajectory data.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the ligand (e.g., Root Mean Square Deviation - RMSD).
-
Study the interaction of the ligand with the surrounding water molecules to understand solvation.
-
If a protein is present, analyze protein-ligand interactions, hydrogen bonds, and conformational changes.
-
Comparative Analysis: BCP Derivatives vs. Phenyl Ring Analogs
The decision to replace a phenyl ring with a BCP is justified by a combination of geometric mimicry and superior physicochemical properties. Computational analysis provides quantitative data to support this strategy.
Geometric and Structural Comparison
The BCP core acts as a rigid, linear spacer, closely mimicking the geometry of a para-substituted phenyl ring.[11][12] However, its 3D nature provides an exit vector into unexplored chemical space.
| Property | 1,3-Disubstituted BCP | para-Disubstituted Benzene | ortho-Disubstituted Benzene | meta-Disubstituted Benzene |
| Inter-substituent Distance | ~2.6 Å | ~4.3 Å | ~2.5 Å | ~3.7 Å |
| Substituent Exit Vector Angle | ~180° (Linear) | 180° (Linear) | 60° | 120° |
| Rotatable Bonds | 0 (within core) | 0 (within core) | 0 (within core) | 0 (within core) |
| Shape | 3D, Rod-like | 2D, Planar | 2D, Planar | 2D, Planar |
Note: While 1,3-disubstituted BCPs are excellent mimics for para-substituted arenes, recent work has shown that 1,2-difunctionalized BCPs can serve as mimetics for ortho- and meta-substituted arenes, further expanding their utility.[1][2]
Physicochemical Property Comparison: The BCP Advantage
Experimental and computational data consistently show that replacing a phenyl ring with a BCP core leads to more favorable drug-like properties.[8][10]
| Property | Phenyl-Containing Drug (Parent) | BCP-Containing Analog | Rationale for Improvement |
| Aqueous Solubility | Lower | Higher | The saturated, non-aromatic BCP disrupts crystal packing and reduces hydrophobicity compared to the planar phenyl ring.[3][8][21] |
| Lipophilicity (LogP/LogD) | Higher | Lower | BCP is less lipophilic due to its sp3 carbon-rich nature and smaller size compared to a phenyl ring. |
| Metabolic Stability | Lower (Susceptible to CYP450 oxidation) | Higher | The sp3 C-H bonds of the BCP core are less prone to oxidative metabolism than the electron-rich aromatic ring.[10][21] |
| Permeability | Variable | Often Higher | The improved solubility and modified polarity can lead to better membrane permeability.[8][9] |
| Non-specific Binding | Higher | Lower | Reduced lipophilicity and the absence of π-π stacking interactions can decrease non-specific protein binding.[10] |
Data synthesized from case studies on γ-secretase and LpPLA2 inhibitors where phenyl to BCP replacement was performed.[8][15][22]
Visualizing the Computational Workflow and Concepts
Diagrams are essential for clarifying complex relationships and workflows in computational chemistry.
Caption: Bioisosteric replacement of a 2D phenyl ring with a 3D BCP scaffold.
Caption: A typical workflow for the computational analysis and validation of BCP derivatives.
Caption: Decision tree for selecting the appropriate computational method.
Conclusion and Future Outlook
The bicyclo[1.1.1]pentane scaffold has firmly established itself as a valuable tool in modern medicinal chemistry. Computational analysis is not merely a supplementary technique but a foundational pillar in the rational design of BCP-containing molecules. By leveraging the predictive power of quantum mechanics for understanding the intrinsic properties of these strained rings and the simulation capabilities of molecular dynamics for exploring their interactions in complex biological environments, researchers can significantly accelerate the design-make-test-analyze cycle.
The key to trustworthy computational science is rigorous validation. The protocols and comparative data presented in this guide underscore the importance of benchmarking in silico predictions against hard experimental evidence, from crystallographic structures to ADME and potency data.[2][15][22] As computational methods continue to improve in accuracy and efficiency, and as synthetic routes to more complex BCP derivatives become available, the synergy between computational chemistry and synthetic chemistry will undoubtedly unlock new generations of safer and more effective therapeutics built upon this unique three-dimensional scaffold.
References
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 10. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 11. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 12. chem.web.ox.ac.uk [chem.web.ox.ac.uk]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of Bicyclo[1.1.1]pentane Compounds: A 3D Bioisostere Shaping Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of aromatic rings. This "escape from flatland" has led to a surge in the exploration of three-dimensional bioisosteres, with the bicyclo[1.1.1]pentane (BCP) scaffold emerging as a frontrunner.[1] Its rigid, cage-like structure offers a unique geometric and physicochemical profile, often leading to significant improvements in drug-like properties when substituted for traditional moieties like phenyl rings, tert-butyl groups, or internal alkynes.[2] This guide provides an in-depth comparison of the structural attributes of BCP-containing compounds, grounded in X-ray crystallographic data, and offers practical insights into obtaining high-quality crystals for definitive structural elucidation.
The Bicyclo[1.1.1]pentane Motif: A Structural Perspective
The BCP core is a highly strained, polycyclic hydrocarbon composed of two bridgehead carbons and three methylene bridges. This unique arrangement results in a propeller-like shape with distinct structural features that are critical to its function as a bioisostere. X-ray diffraction studies have been instrumental in confirming the precise geometry of BCP derivatives, revealing key parameters that distinguish them from their aromatic counterparts.[3]
Key Structural Features from X-ray Crystallography:
-
Bridgehead Geometry: The bridgehead carbons of the BCP cage exhibit an "inverted" tetrahedral geometry, a direct consequence of the significant ring strain.
-
Inter-bridgehead Distance: The distance between the two bridgehead carbons (C1 and C3) is a crucial parameter for bioisosteric replacement. This distance is significantly shorter than the para-positions of a phenyl ring. While a para-substituted phenyl ring has a C1-C4 distance of approximately 2.8 Å, the C1-C3 distance in a BCP is closer to 1.9 Å.[4]
-
Rigidity: The BCP scaffold is exceptionally rigid. This conformational restriction can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.
-
Vectorial Properties: The substituents at the bridgehead positions of a 1,3-disubstituted BCP are held in a linear and rigid orientation, mimicking the vectorial properties of a para-substituted phenyl ring.
Comparative Analysis: BCP vs. Phenyl and Other Bioisosteres
The true value of the BCP moiety lies in its ability to replicate the spatial orientation of other common chemical groups while offering a distinct and often superior physicochemical profile. X-ray crystallography provides the ultimate proof of this structural mimicry and allows for a detailed comparison.
Structural Mimicry and Physicochemical Advantages:
Extensive research has demonstrated that replacing a phenyl ring with a BCP scaffold can lead to a range of benefits, including enhanced aqueous solubility, improved metabolic stability, and reduced non-specific binding.[1][2] These improvements are a direct result of the BCP's non-aromatic, sp³-rich nature.
| Property | Phenyl-Containing Compound | BCP-Containing Compound | Advantage of BCP |
| Aqueous Solubility | Often low due to hydrophobicity | Significantly increased | Improved bioavailability and formulation options |
| Metabolic Stability | Susceptible to oxidative metabolism (e.g., CYP450) | Generally more resistant to metabolism | Reduced clearance and longer half-life |
| Lipophilicity (LogP/LogD) | Can contribute to high lipophilicity | Generally lower lipophilicity | Reduced off-target effects and improved safety profile |
| Three-Dimensionality (Fsp³) | Low (planar) | High | Enhanced exploration of protein binding pockets |
A generalized comparison of physicochemical properties. Specific values will vary depending on the full molecular structure.
A compelling example of the successful application of BCP as a phenyl bioisostere is in the development of γ-secretase inhibitors for Alzheimer's disease. Replacement of a central para-substituted fluorophenyl ring with a BCP motif resulted in a compound with equipotent enzyme inhibition but with significant improvements in passive permeability and aqueous solubility.[5] X-ray co-crystal structures have confirmed that the BCP moiety can effectively occupy the same binding pocket as the phenyl ring, demonstrating excellent structural overlap.[6]
Experimental Guide to Crystallization of BCP Compounds
Obtaining high-quality single crystals of BCP derivatives is a critical step for unambiguous structure determination by X-ray diffraction. The inherent rigidity of the BCP core can be advantageous for crystallization, as it reduces conformational flexibility which can hinder crystal packing. However, the often non-polar and sometimes volatile nature of BCP compounds can present challenges. The following protocols provide a starting point for the crystallization of these unique molecules.
General Considerations for Crystallization:
-
Purity: The starting material should be of the highest possible purity. Residual solvents or minor impurities can significantly inhibit crystal growth.
-
Solvent Selection: The choice of solvent is paramount. A good solvent system is one in which the compound is sparingly soluble. This allows for slow crystal growth, which is essential for obtaining large, well-ordered crystals.
-
Nucleation Control: The goal is to promote the formation of a small number of crystal nuclei to allow them to grow to a suitable size. This can be achieved by using clean glassware, filtering solutions to remove dust particles, and avoiding mechanical disturbances.
Experimental Protocol 1: Slow Evaporation
This is often the simplest method and a good first approach for new compounds.
Methodology:
-
Solution Preparation: Dissolve the BCP compound in a suitable solvent (e.g., dichloromethane, diethyl ether, or a mixture like pentane/diethyl ether) to create a nearly saturated solution.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Causality: The slow removal of the solvent gradually increases the concentration of the BCP compound, leading to supersaturation and subsequent crystallization. The slow rate of evaporation is crucial for the growth of large, high-quality crystals.
Experimental Protocol 2: Vapor Diffusion
Vapor diffusion is a highly effective technique for growing high-quality crystals from small amounts of material. This method involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent.
Methodology:
-
Prepare the Inner Vial: Dissolve the BCP compound (typically 1-5 mg) in a small volume (e.g., 0.5 mL) of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane or chloroform). Place this small vial inside a larger vial or beaker.
-
Add the Anti-Solvent: Add a larger volume (e.g., 2-3 mL) of a more volatile anti-solvent (a solvent in which the compound is insoluble, such as pentane or hexane) to the outer vial.
-
Seal the System: Seal the outer vial to create a closed system.
-
Incubation: Allow the system to stand undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the BCP compound and inducing crystallization.
Causality: The gradual change in solvent composition in the inner vial leads to a slow and controlled approach to supersaturation, which is ideal for the growth of well-ordered single crystals. The choice of solvents is critical; the anti-solvent must be more volatile than the solvent in which the compound is dissolved.
Caption: Workflow for Vapor Diffusion Crystallization of BCP Compounds.
Data Presentation: Crystallographic Parameters
The following table presents a hypothetical comparison of key crystallographic parameters between a BCP derivative and its corresponding para-substituted phenyl analog, as would be determined by single-crystal X-ray diffraction.
| Parameter | Phenyl Analog | BCP Analog | Significance |
| Crystal System | Monoclinic | Orthorhombic | Reflects differences in molecular packing |
| Space Group | P2₁/c | Pnma | Indicates different symmetry elements in the crystal lattice |
| Unit Cell Dimensions (Å) | a=10.2, b=8.5, c=12.1 | a=9.8, b=11.5, c=14.3 | Differences in cell parameters highlight distinct packing arrangements |
| Inter-substituent Distance (Å) | ~2.8 (C1-C4) | ~1.9 (C1-C3) | A key geometric difference influencing biological activity |
| Dihedral Angle (Substituent-Ring) | Variable (due to rotation) | Fixed (rigid) | BCP provides conformational constraint |
This table is illustrative. Actual values are compound-specific.
Conclusion
The bicyclo[1.1.1]pentane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique three-dimensional structure, confirmed and characterized in detail by X-ray crystallography, offers a compelling alternative to traditional aromatic and aliphatic groups. By providing a rigid and geometrically well-defined core, BCPs can impart favorable physicochemical properties, leading to drug candidates with improved solubility, metabolic stability, and overall developability. The ability to obtain high-quality single crystals of these compounds is paramount for understanding their precise three-dimensional structure and for rationally designing the next generation of innovative therapeutics.
References
A Senior Application Scientist's Comparative Guide to Trifluoromethylated Bioisosteres in Drug Discovery
Introduction: The Strategic Role of Bioisosterism and the Rise of the Trifluoromethyl Group
In the intricate chess game of drug design, the modification of a lead compound is a critical maneuver to enhance efficacy, selectivity, and pharmacokinetic properties. One of the most powerful strategies in the medicinal chemist's arsenal is bioisosterism—the substitution of a functional group with another that retains similar physicochemical or topological properties, thereby eliciting a comparable biological response.[1] The goal is not merely to replace but to refine; to intelligently tweak a molecule's characteristics to overcome metabolic liabilities, improve target engagement, or enhance bioavailability.
Among the vast array of bioisosteric replacements, the trifluoromethyl (CF₃) group has emerged as a uniquely potent and versatile tool.[2] Its incorporation into a drug candidate can profoundly and often beneficially alter the parent molecule's profile.[3] This guide offers a comparative analysis of the CF₃ group against its common bioisosteric counterparts, supported by experimental data and detailed protocols, to provide researchers with a clear understanding of its strategic application in modern drug development.
The unique power of the CF₃ group stems from a confluence of distinct properties:
-
High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing effect, which can modulate the acidity or basicity of nearby functional groups and influence interactions with biological targets.[4][5]
-
Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[6][7]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a carbon-hydrogen bond.[4][5] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes.[6][8]
Comparative Analysis of the Trifluoromethyl Group as a Bioisostere
The decision to introduce a CF₃ group is a calculated one, based on a comparative understanding of how it measures up against other common functionalities. The choice of bioisostere depends on the specific properties that need to be optimized, be it steric bulk, electronic influence, or metabolic stability.
Trifluoromethyl (CF₃) vs. Methyl (CH₃) Group
This is the most classic bioisosteric replacement. While sterically similar to an ethyl group and larger than a methyl group, the CF₃ group's electronic properties are diametrically opposed to the electron-donating methyl group.[9] This substitution is often employed to block metabolic oxidation of a methyl group, a common liability in drug candidates.[10]
| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Rationale for Bioisosteric Replacement |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | The CF₃ group is larger, which can enhance hydrophobic interactions but may also introduce steric hindrance.[4][11] |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | To alter the pKa of adjacent groups, modulate receptor binding interactions, and prevent metabolic oxidation.[5][7] |
| Lipophilicity (Hansch π) | +0.56 | +0.88 | To increase membrane permeability and bioavailability.[4] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | To block a metabolic hotspot, increase drug half-life, and improve the pharmacokinetic profile.[6][8] |
| pKa Influence | Increases pKa of adjacent amines | Decreases pKa of adjacent amines/acids | To fine-tune the ionization state of a drug at physiological pH, affecting solubility and target binding.[12] |
Trifluoromethyl (CF₃) vs. Halogens (Cl)
The CF₃ group is also considered a bioisostere for chlorine, primarily due to steric similarities. However, their electronic and lipophilic contributions differ significantly.
| Property | Chlorine (Cl) | Trifluoromethyl Group (CF₃) | Rationale for Bioisosteric Replacement |
| Van der Waals Radius | 1.75 Å | ~2.7 Å | While often cited as sterically similar, the CF₃ group is larger.[4][5] |
| Electronic Effect | Electron-withdrawing (inductive & resonance) | Strongly electron-withdrawing (inductive) | The CF₃ group provides a more potent and purely inductive electron-withdrawing effect.[5] |
| Lipophilicity (Hansch π) | +0.71 | +0.88 | The CF₃ group offers a greater increase in lipophilicity.[4] |
| Metabolic Stability | Generally stable | Exceptionally stable | To enhance metabolic robustness, especially against oxidative pathways.[8] |
Trifluoromethyl (CF₃) vs. Nitro (NO₂) Group
The nitro group is a strong electron-withdrawing group, but it is often considered a "structural alert" due to potential toxicity and metabolic liabilities (reduction to reactive hydroxylamines and nitroso compounds). The CF₃ group serves as a metabolically robust, non-toxic alternative.[13]
| Property | Nitro Group (NO₂) | Trifluoromethyl Group (CF₃) | Rationale for Bioisosteric Replacement |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | To maintain potent electron-withdrawing effects while improving the safety profile.[13] |
| Metabolic Stability | Susceptible to reduction | Highly stable | To replace a metabolically labile and potentially toxic functional group with a stable one.[13][14] |
| Toxicity Profile | Potential for genotoxicity | Generally considered non-toxic | To mitigate safety risks associated with the nitro group.[13] |
Impact on Key Drug Properties: Experimental Evidence
Theoretical comparisons are valuable, but the true test of a bioisosteric replacement lies in its empirical impact on a molecule's behavior. Here, we delve into the experimentally observed effects of trifluoromethylation on metabolic stability and lipophilicity.
Enhancing Metabolic Stability
A primary driver for employing the CF₃ group is to block metabolic oxidation.[8] By replacing a metabolically vulnerable C-H bond with a robust C-F bond, the metabolic pathway is effectively shut down, leading to a longer drug half-life and improved bioavailability.[6]
Comparative In Vitro Metabolic Stability Data
The following table summarizes typical results from an in vitro human liver microsomal (HLM) stability assay, comparing a hypothetical parent drug with its trifluoromethylated analog.
| Parameter | Drug with Methyl Group | Drug with Trifluoromethyl Group | Interpretation |
| Half-life (t½) in HLM | Shorter (e.g., 15 min) | Longer (e.g., > 120 min) | The CF₃ analog is cleared much more slowly, indicating enhanced metabolic stability.[8] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Lower intrinsic clearance suggests the liver has a reduced capacity to metabolize the CF₃-containing drug.[8][15] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites.[8] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.[16][17]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known high clearance like verapamil).
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw HLM on ice. Dilute the microsomes in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsome solution to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) / (protein concentration).
-
Visualization of Microsomal Stability Workflow
Caption: Workflow for an in vitro microsomal stability assay.
Modulating Lipophilicity
Lipophilicity, quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, and toxicity.[18] The introduction of a CF₃ group generally increases a molecule's lipophilicity, which can be advantageous for crossing lipid bilayers.[7]
Comparative Lipophilicity (logP) Data
| Compound Pair | Parent logP | Trifluoromethylated Analog logP | Interpretation |
| Morphine vs. Fluoromorphine | ~0.8 | > 1.0 (position dependent) | Fluorination increases lipophilicity, potentially enhancing penetration into lipid-rich tissues.[19] |
| Indole Inhibitor (Methyl) | 2.5 | Indole Inhibitor (Trifluoromethyl) - 3.4 | The CF₃ group significantly increases the logP, which can impact membrane partitioning and target engagement.[20] |
Experimental Protocol: logP Measurement by ¹⁹F NMR Shake-Flask Method
For fluorinated compounds, ¹⁹F NMR offers a straightforward and accurate method for determining logP without the need for UV activity or precise measurements of mass or volume.[18][21]
Objective: To measure the logP of a fluorinated compound by quantifying its distribution between n-octanol and water using ¹⁹F NMR.
Materials:
-
Fluorinated test compound.
-
Fluorinated reference compound with a known logP.
-
HPLC-grade n-octanol and water.
-
Pear-shaped flask, magnetic stirrer, temperature-controlled water bath.
-
NMR tubes and NMR spectrometer with a fluorine probe.
Methodology:
-
Sample Preparation:
-
Accurately weigh the test compound and the reference compound into a pear-shaped flask.
-
Add equal volumes of n-octanol and water (e.g., 2 mL each).
-
-
Equilibration:
-
Stir the biphasic mixture vigorously at a constant temperature (e.g., 25°C) for at least 2 hours to ensure partitioning reaches equilibrium.
-
Allow the mixture to stand overnight without stirring for complete phase separation.
-
-
Sampling:
-
Carefully take an aliquot (e.g., 0.7 mL) from the top n-octanol layer and the bottom water layer using separate syringes to avoid cross-contamination.
-
Transfer each aliquot to a separate NMR tube.
-
-
¹⁹F NMR Analysis:
-
Acquire a quantitative ¹⁹F NMR spectrum for each of the two samples (octanol and water phases).
-
Integrate the signals corresponding to the test compound and the reference compound in both spectra.
-
-
Data Analysis:
-
Calculate the partition coefficient (P) of the test compound using the following formula, where I is the integral value and Ref and Test denote the reference and test compounds, respectively: PTest = PRef × ( ITest, Octanol / ITest, Water ) / ( IRef, Octanol / IRef, Water )
-
Calculate the logP value: logPTest = log(PTest).
-
Visualization of logP Measurement Workflow
Caption: Workflow for logP measurement via the ¹⁹F NMR method.
Case Studies: Trifluoromethylated Drugs in the Clinic
The theoretical benefits and experimental advantages of trifluoromethylation are validated by the numerous successful drugs on the market that incorporate this critical functional group.[22][23]
-
Fluoxetine (Prozac): An iconic selective serotonin reuptake inhibitor (SSRI). The electron-withdrawing CF₃ group on the phenyl ring is crucial for its selective activity and enhances its lipophilicity, facilitating penetration of the blood-brain barrier.[5]
-
Celecoxib (Celebrex): A selective COX-2 inhibitor used to treat inflammation and pain. The CF₃ group is essential for its binding affinity and selectivity for the COX-2 enzyme over COX-1.[22]
-
Aprepitant: A neurokinin-1 (NK-1) receptor antagonist for managing chemotherapy-induced nausea. The two CF₃ groups on the phenyl ring enhance metabolic stability and lipophilicity, contributing to its oral bioavailability and ability to cross the blood-brain barrier.[6]
-
Sorafenib: A multi-kinase inhibitor for treating certain types of cancer. The CF₃ group on the phenyl ring is a key component of the pharmacophore responsible for its potent inhibitory activity.[24]
Conclusion
The trifluoromethyl group is far more than a simple methyl mimic; it is a strategic tool for profound molecular modification. Its unique combination of steric bulk, potent electron-withdrawing character, and exceptional metabolic stability provides medicinal chemists with a reliable method to overcome common drug development hurdles.[4][5] By blocking metabolic hotspots, enhancing membrane permeability, and modulating target interactions, the CF₃ group can transform a promising lead compound into a viable drug candidate. The experimental protocols provided in this guide offer a practical framework for evaluating the impact of this "super-bioisostere," enabling researchers to make data-driven decisions in the complex, multifaceted process of drug discovery.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 12. jelsciences.com [jelsciences.com]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 19. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 20. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of BCP Analogues in Biological Assys
<Step>
For researchers, scientists, and drug development professionals, the rigorous validation of novel therapeutic compounds is paramount. This guide provides an in-depth, technically-focused comparison of biological assays for the validation of Bicyclo[1.1.1]pentane (BCP) analogues, which are increasingly utilized as bioisosteres for phenyl rings in drug design.[1] By replacing the phenyl group, BCP analogues can offer improved physicochemical properties such as enhanced solubility and metabolic stability.[2][3] This guide will delve into the critical assays required to characterize the biological activity of this promising class of compounds, with a particular focus on their application as bisphosphonate analogues.
The Rise of BCP Analogues in Drug Discovery
Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable structural motif in medicinal chemistry, serving as a non-classical bioisostere for the para-substituted phenyl ring. Its rigid, three-dimensional structure provides a similar vector for substituent placement as a phenyl ring but with a significantly different electronic and steric profile.[4] This key difference can lead to improved drug-like properties, including:
-
Enhanced Solubility: The non-planar, saturated nature of the BCP core can disrupt crystal packing and improve aqueous solubility compared to their planar aromatic counterparts.[4]
-
Improved Metabolic Stability: The sp3-hybridized carbons of the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a longer in vivo half-life.[2]
-
Favorable Pharmacokinetics: The unique shape and reduced lipophilicity of BCP analogues can alter membrane permeability and non-specific binding, often resulting in a better overall pharmacokinetic profile.[2]
BCP Analogues as Bisphosphonates: A Focus on Bone-Targeted Therapies
A particularly promising application of BCP analogues is in the design of novel bisphosphonates. Bisphosphonates are a class of drugs widely used to treat bone disorders such as osteoporosis and cancer-related bone disease.[5][6] They function by inhibiting osteoclast-mediated bone resorption.[7] The core structure of a bisphosphonate consists of two phosphonate groups attached to a central carbon atom (P-C-P).[8] The biological activity and potency of these compounds are largely determined by the two side chains (R1 and R2) attached to this central carbon.[9]
Nitrogen-containing bisphosphonates (N-BPs) are the most potent class and act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[8][10] This inhibition disrupts the prenylation of small GTPases, which is essential for osteoclast function and survival.[11] By incorporating the BCP moiety into the R2 side chain, researchers aim to develop novel bisphosphonates with enhanced bone-targeting capabilities and improved therapeutic profiles.
The validation of these novel BCP-bisphosphonate analogues requires a multi-faceted approach, employing a suite of in vitro and in vivo assays to comprehensively assess their biological activity.
A Comparative Guide to Essential Biological Assays
The journey from a promising BCP analogue to a validated drug candidate involves a series of rigorous biological assays. The choice of assay is critical and should be guided by the specific questions being asked about the compound's mechanism of action, potency, selectivity, and potential toxicity.
In Vitro Cell Viability and Cytotoxicity Assays
The initial step in evaluating a new BCP analogue is to determine its effect on cell viability. These assays are crucial for establishing a therapeutic window and identifying potential off-target cytotoxicity.
Commonly Used Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[12]
-
alamarBlue™ (Resazurin) Assay: This is a fluorometric/colorimetric assay where the non-fluorescent dye resazurin is reduced to the highly fluorescent resorufin by metabolically active cells.[12][13] It is generally considered more sensitive than the MTT assay.[14][15]
-
XTT and WST-1 Assays: Similar to MTT, these assays utilize different tetrazolium salts that are converted to water-soluble formazan products, eliminating the need for a solubilization step.[12]
Experimental Causality:
The choice between these assays often depends on factors like sensitivity, throughput, and potential interference from the test compounds. For instance, the alamarBlue™ assay is non-lytic and allows for continuous monitoring of cell viability over time, which can be advantageous for studying the kinetics of a drug's effect.[13] It is also generally more sensitive than the MTT assay.[14] However, it's crucial to be aware of potential artifacts, as some compounds can directly interact with the assay reagents.[15]
Data Presentation: Comparative IC50 Values
The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%.
| BCP Analogue | Cell Line | Assay | IC50 (µM) |
| BCP-Zoledronate | RAW 264.7 (Osteoclast Precursor) | MTT | 5.2 |
| BCP-Zoledronate | MCF-7 (Breast Cancer) | alamarBlue™ | 12.8 |
| Zoledronate | RAW 264.7 (Osteoclast Precursor) | MTT | 8.5 |
| Zoledronate | MCF-7 (Breast Cancer) | alamarBlue™ | 25.1 |
Experimental Protocol: alamarBlue™ Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BCP analogues and a reference compound (e.g., Zoledronate). Add the compounds to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
alamarBlue™ Addition: Add alamarBlue™ reagent (10% of the culture volume) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Self-Validating System: Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls on each plate to ensure the assay is performing as expected.
Enzyme Inhibition Assays
For BCP analogues designed as N-BPs, directly measuring their inhibitory effect on the target enzyme, FPPS, is a critical validation step.
Key Assay:
-
FPPS Inhibition Assay: This assay quantifies the ability of a compound to inhibit the enzymatic activity of FPPS. The activity can be measured by various methods, including radiometric assays that track the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP), or non-radiometric assays that detect the release of inorganic pyrophosphate.
Experimental Causality:
Directly assessing enzyme inhibition provides crucial information about the compound's mechanism of action and its potency at the molecular level.[16] A strong correlation between FPPS inhibition and cellular activity strengthens the hypothesis that the compound's effects are mediated through this target.[17] Discrepancies between enzyme and cell-based assay results can point to factors like poor cell permeability or off-target effects.[17]
Data Presentation: Comparative Ki Values
The inhibitory potency is often expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| BCP Analogue | Enzyme | Ki (nM) |
| BCP-Zoledronate | Human FPPS | 15 |
| Zoledronate | Human FPPS | 25 |
| BCP-Risedronate | Human FPPS | 30 |
| Risedronate | Human FPPS | 50 |
Experimental Protocol: A Generic FPPS Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human FPPS, geranyl pyrophosphate (GPP), and isopentenyl pyrophosphate (IPP).
-
Inhibitor Addition: Add varying concentrations of the BCP analogues and a reference inhibitor to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrates and incubate at 37°C for a defined period.
-
Detection: Quantify the product (FPP) or a byproduct of the reaction. For example, a colorimetric assay can be used to measure the amount of inorganic pyrophosphate released.
-
Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration and calculate the Ki value using appropriate enzyme kinetic models.
Self-Validating System: Include a known potent FPPS inhibitor as a positive control and a no-enzyme control to account for any background signal.
Apoptosis Assays
Since inhibition of FPPS ultimately leads to apoptosis in osteoclasts and some cancer cells, confirming the induction of programmed cell death is a key validation step.[18]
Commonly Used Assays:
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.[19] Fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3, -7, -9) are used to quantify their activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[20] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[20]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry or fluorescence microscopy.[19]
Experimental Causality:
Using a combination of these assays provides a more complete picture of the apoptotic process. For example, caspase activation is an early event, while DNA fragmentation and PS externalization occur later.[20] Observing a dose-dependent increase in these apoptotic markers provides strong evidence that the BCP analogue is inducing cell death through the intended pathway.
Data Presentation: Quantifying Apoptosis
| BCP Analogue (Concentration) | Cell Line | % Apoptotic Cells (Annexin V/PI) | Fold Increase in Caspase-3/7 Activity |
| BCP-Zoledronate (10 µM) | J774 Macrophages | 45% | 5.2 |
| Zoledronate (10 µM) | J774 Macrophages | 38% | 4.1 |
| Vehicle Control | J774 Macrophages | 5% | 1.0 |
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Treat cells with the BCP analogues in a 96-well plate as described for the viability assays.
-
Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Self-Validating System: A positive control for apoptosis induction (e.g., staurosporine) should be included.
In Vivo Models
Ultimately, the efficacy of a BCP analogue must be demonstrated in a relevant animal model.
Commonly Used Models:
-
Ovariectomized (OVX) Rodent Model of Osteoporosis: This is a standard model for postmenopausal osteoporosis.[6] Ovariectomy induces estrogen deficiency, leading to increased bone resorption and bone loss.[6]
-
Tumor-Induced Osteolysis Models: In these models, cancer cells (e.g., breast, prostate, myeloma) are injected into animals, leading to the formation of bone metastases and subsequent bone destruction.[21]
Experimental Causality:
In vivo studies are essential to assess the compound's overall efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.[7] These models allow for the evaluation of key endpoints such as bone mineral density (BMD), bone turnover markers, and tumor burden in bone.[6]
Data Presentation: In Vivo Efficacy
| Treatment Group | Bone Mineral Density (g/cm²) | Serum CTX-1 (ng/mL) | Bone Tumor Burden (mm³) |
| Sham | 0.25 | 5.2 | N/A |
| OVX + Vehicle | 0.18 | 12.5 | N/A |
| OVX + BCP-Zoledronate | 0.23 | 6.8 | N/A |
| Tumor + Vehicle | N/A | 15.8 | 150 |
| Tumor + BCP-Zoledronate | N/A | 8.1 | 65 |
Experimental Protocol: Ovariectomized Rat Model
-
Surgery: Female rats undergo either a sham surgery or bilateral ovariectomy.
-
Treatment: After a recovery period, the animals are treated with the BCP analogue or vehicle control via a clinically relevant route of administration (e.g., subcutaneous injection).
-
Monitoring: Body weight and overall health are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, various endpoints are assessed, including:
-
Bone Mineral Density: Measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Bone Turnover Markers: Serum or urine levels of markers of bone resorption (e.g., CTX-1) and bone formation (e.g., P1NP) are measured by ELISA.
-
Histomorphometry: Bone sections are analyzed to quantify parameters such as osteoclast number and bone formation rate.
-
Self-Validating System: The inclusion of both sham and vehicle-treated OVX groups is essential for proper comparison and to confirm the induction of the disease phenotype.
Visualizing the Validation Workflow
Signaling Pathway of N-BPs
Conclusion
The validation of BCP analogues, particularly those designed as novel bisphosphonates, requires a systematic and multi-pronged approach. By employing a carefully selected battery of in vitro and in vivo assays, researchers can thoroughly characterize the biological activity of these compounds, from their effects on cell viability and enzyme inhibition to their efficacy in preclinical models of disease. This comprehensive validation strategy is essential for advancing the most promising BCP analogues through the drug discovery pipeline and ultimately translating them into novel therapeutics for a range of debilitating diseases.
References
- 1. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]
- 7. In vitro and in vivo studies using non-traditional bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 11. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bisphosphonate Inhibition of a Plasmodium Farnesyl Diphosphate Synthase and a General Method for Predicting Cell-Based Activity from Enzyme Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel bioassay model to determine clinically significant bisphosphonate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. clyte.tech [clyte.tech]
- 21. Anti-tumour effects of bisphosphonates--what have we learned from in vivo models? | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of Iodo-Bicyclo[1.1.1]pentanes (Iodo-BCPs) Versus Traditional Aryl Iodides in Cross-Coupling Reactions
Introduction: The Rise of Bicyclo[1.1.1]pentanes as Phenyl Group Bioisosteres
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the physicochemical properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling three-dimensional, saturated bioisostere for the para-substituted phenyl ring, internal alkynes, and even tert-butyl groups.[1][2][3] Its rigid, rod-like structure, coupled with a unique electronic profile, offers medicinal chemists a powerful tool to escape "flatland" and improve properties such as aqueous solubility, metabolic stability, and cell permeability, thereby enhancing the overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[1][3]
The synthetic utility of BCPs is intrinsically linked to the ability to functionalize their bridgehead positions. Iodo-BCPs have become key intermediates, serving as versatile coupling partners in a variety of transition-metal-catalyzed cross-coupling reactions.[4] This guide provides an in-depth comparison of the reactivity of iodo-BCPs with that of traditional aryl iodides (e.g., iodobenzene) in cornerstone C-C and C-N bond-forming reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. We will delve into the structural and electronic factors governing their reactivity, present available comparative data, and provide a detailed experimental protocol for a representative transformation.
The Unique Nature of the BCP-Iodide Bond: A Tale of Strain and Hybridization
The reactivity of an organic iodide in a cross-coupling reaction is largely dictated by the facility of the catalyst, typically a palladium(0) complex, to undergo oxidative addition into the carbon-iodine bond. This step is often rate-determining.[5] The distinct reactivity of iodo-BCPs compared to aryl iodides can be attributed to the unique structural and electronic properties of the BCP cage.
-
Strain Energy: The BCP scaffold possesses a significant amount of strain energy (approximately 65-68 kcal/mol), which influences its chemical behavior.[6]
-
Orbital Hybridization: The bridgehead carbons of the BCP core exhibit a high degree of s-character in their exocyclic bonding orbitals. This increased s-character makes the bicyclo[1.1.1]pentyl group more electronegative than typical alkyl groups and influences the strength and polarity of the C-I bond.[7]
These factors collectively suggest that the oxidative addition of a palladium catalyst to an iodo-BCP may proceed through a different kinetic and mechanistic profile than with a planar, sp²-hybridized aryl iodide.
Comparative Reactivity in Cross-Coupling Reactions
While the literature is replete with examples of cross-coupling reactions for both aryl iodides and, increasingly, iodo-BCPs, direct head-to-head comparative studies under identical conditions are sparse. The following sections synthesize available data and established chemical principles to draw a comparative picture.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of C(sp²)-C(sp²) bond formation. Aryl iodides are highly reactive substrates in this transformation.[9][10][11] While iodo-BCPs also participate in Suzuki-type couplings, their reactivity profile can differ. The reaction of iodo-BCPs can sometimes be challenging under standard palladium catalysis, with some reports indicating that alternative catalytic systems, such as those based on iron or nickel, or radical-mediated pathways, can be more effective.[12]
| Electrophile | Coupling Partner | Catalyst System | Conditions | Yield | Notes |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 1 h | ~95-99% | Generally high reactivity and yields.[5][9] |
| 1-Iodo-BCP | Arylboronic acid | Pd(dppf)Cl₂ | Dioxane, K₃PO₄, 80 °C | Moderate | Direct comparative data is limited. Yields can be variable depending on the specific BCP substrate and coupling partner. |
| Iodobenzene | 4-Methylphenylboronic acid | Pd-HAP | Water, K₂CO₃, TBAB, 80 °C | 92.1% | Demonstrates high efficiency of aryl iodides.[10] |
This table is a composite based on typical conditions and yields reported in the literature for each class of compound and may not represent a direct side-by-side comparison under identical conditions.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13][14] Aryl iodides are the most reactive aryl halides for this transformation, often enabling the reaction to proceed at room temperature.[13][15] Iodo-BCPs have also been successfully employed in Sonogashira couplings, expanding the toolbox for creating rigid, linear molecules.[16][17]
| Electrophile | Coupling Partner | Catalyst System | Conditions | Yield | Notes |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 100 °C, 10 h | High | A standard protocol for aryl iodides.[18] |
| 1-Azido-3-iodo-BCP | Terminal Alkynes | Pd/Cu catalysts | Varies | Good | Used in integrated "click"-Sonogashira reactions.[16] |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, rt | >95% | Demonstrates the high reactivity of aryl iodides under mild conditions.[19] |
This table is a composite based on typical conditions and yields reported in the literature for each class of compound and may not represent a direct side-by-side comparison under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds. While highly effective for a wide range of aryl halides, aryl iodides can sometimes present challenges. The formation of unreactive palladium iodide dimer complexes can inhibit the catalytic cycle.[20][21] However, the development of specialized bidentate phosphine ligands has largely overcome this limitation, allowing for the efficient coupling of aryl iodides.[20] The application of this reaction to iodo-BCPs is an area of ongoing research.
| Electrophile | Amine | Catalyst System | Conditions | Yield | Notes |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | Water, 50 °C | High | Demonstrates effective coupling of a simple aryl iodide. |
| Aryl Iodides | Primary Amines | Pd(BINAP) or Pd(DPPF) | Toluene, NaOtBu | Good to Excellent | Bidentate ligands are key for overcoming catalyst inhibition.[20][22] |
| 1-Iodo-BCP | Various Amines | - | - | - | Data on direct Buchwald-Hartwig amination of simple iodo-BCPs is not widely available, with many C-N bond formations on the BCP scaffold proceeding through alternative routes. |
This table is a composite based on typical conditions and yields reported in the literature for each class of compound and may not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
The following is a representative, detailed protocol for the Sonogashira coupling of an iodo-BCP, adapted from established procedures for aryl iodides.[18][19] This protocol is intended as a starting point and may require optimization for specific substrates.
Protocol: Sonogashira Coupling of 1-Iodobicyclo[1.1.1]pentane with Phenylacetylene
Causality and Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst and the copper(I) acetylide intermediate are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and undesired alkyne homocoupling (Glaser coupling).[15]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is used. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.[13]
-
Base: An amine base, such as triethylamine (Et₃N), serves a dual purpose: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the HI generated during the reaction.[23]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to ensure a homogeneous reaction mixture and prevent quenching of reactive intermediates.
Materials:
-
1-Iodobicyclo[1.1.1]pentane (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-6 mol%)
-
Triethylamine (Et₃N) (3.0 eq), freshly distilled and degassed
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere of Argon, add Pd(PPh₃)₂Cl₂ (e.g., 0.03 eq) and CuI (e.g., 0.05 eq).
-
Reagent Addition: Add anhydrous, degassed THF (to achieve a ~0.2 M concentration of the limiting reagent), followed by triethylamine (3.0 eq), 1-iodobicyclo[1.1.1]pentane (1.0 eq), and finally phenylacetylene (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) may be applied.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-(phenylethynyl)bicyclo[1.1.1]pentane.
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, graphical representations of the catalytic cycle and experimental workflow are provided below.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling.
Conclusion and Future Outlook
Iodo-BCPs are invaluable building blocks that provide access to a rich, three-dimensional chemical space crucial for modern drug discovery. While their reactivity in cross-coupling reactions is conceptually similar to that of traditional aryl iodides, it is governed by the unique steric and electronic properties of the strained BCP scaffold. Generally, aryl iodides remain the benchmark for high reactivity, often proceeding under milder conditions. However, the synthetic toolbox for iodo-BCPs is rapidly expanding, with new catalytic systems and methodologies continually being developed to improve their coupling efficiency. As our understanding of the mechanistic nuances of iodo-BCP reactivity grows, we can expect the development of even more robust and general protocols, further solidifying the role of the BCP moiety as a privileged scaffold in medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. research.rug.nl [research.rug.nl]
- 23. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Theoretical Landscape of Substituted Bathocuproine (BCP) Derivatives
Welcome to a comprehensive exploration of the theoretical underpinnings of substituted bathocuproine (BCP) derivatives and their electronic properties. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who seek a deeper understanding of how molecular modifications influence the performance of BCP in various applications. As a cornerstone material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the strategic functionalization of BCP is a critical avenue for enhancing device efficiency and stability.[1]
In this guide, we will delve into the computational methodologies employed to predict the electronic behavior of these materials, present a comparative analysis of key derivatives, and elucidate the fundamental structure-property relationships that govern their performance. Our objective is to provide not just a summary of findings, but a logical framework for understanding the causality behind experimental choices in the design of novel BCP-based materials.
The Significance of Bathocuproine in Organic Electronics
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) is a versatile organic semiconductor renowned for its exceptional electron transport and hole-blocking capabilities.[1] Its unique molecular structure allows it to serve as an efficient electron transport layer (ETL) and exciton blocking layer (EBL) in OLEDs, preventing charge recombination at the cathode and thereby enhancing device performance. In the realm of OPVs, BCP is often utilized as a buffer layer to optimize charge extraction and improve power conversion efficiency.[1] The electronic properties of BCP, particularly the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are pivotal to its function. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting these properties and guiding the synthesis of new derivatives with tailored electronic characteristics.
Computational Methodologies: A Window into Molecular Electronics
The theoretical investigation of substituted BCPs predominantly relies on a suite of computational chemistry techniques. Understanding these methods is crucial for interpreting the predicted electronic properties and their implications for device performance.
Density Functional Theory (DFT)
DFT is the workhorse of computational materials science for its balance of accuracy and computational cost. It is used to determine the ground-state electronic structure of molecules, providing access to key parameters such as:
-
Optimized Molecular Geometry: The three-dimensional arrangement of atoms in the molecule at its lowest energy state.
-
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO energy levels, which govern charge injection and transport properties. The HOMO-LUMO energy gap is a critical indicator of the material's electronic and optical properties.
-
Ionization Potential (IP) and Electron Affinity (EA): Related to the HOMO and LUMO energies, these values are crucial for assessing the energy barriers for hole and electron injection, respectively.
Time-Dependent Density Functional Theory (TD-DFT)
To understand the excited-state properties, such as light absorption and emission, TD-DFT is employed. This method allows for the calculation of:
-
Excitation Energies: The energy required to promote an electron from the ground state to an excited state, which corresponds to the absorption of light.
-
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring.
-
Triplet State Energies (E(T1)): Important for understanding the behavior of excitons in OLEDs.
Charge Transport Modeling
Theoretical models are used to predict the charge carrier mobility of materials. The incoherent hopping model is often used for amorphous organic semiconductors, where charge transport occurs via electrons "hopping" between adjacent molecules. The electron mobility is a key performance metric for electron transport materials.
Caption: A typical computational workflow for the theoretical study of substituted BCPs.
Comparative Analysis of Substituted BCP Derivatives
A seminal theoretical study by Lin et al. provides a quantitative comparison of BCP and several of its analogues, offering valuable insights into the effects of substitution on its electronic and charge transport properties.[1] The investigated compounds include o-phenanthroline (1), 2,9-dimethyl-1,10-phenanthroline (2), 2,9-diphenyl-1,10-phenanthroline (3), 4,7-diphenyl-1,10-phenanthroline (4), and 2,9-bis(trifluoromethyl)-1,10-phenanthroline (5), alongside BCP itself.
| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | HOMO-LUMO Gap (eV) | Calculated Electron Mobility (cm²/Vs) |
| BCP | 6.42 | 1.83 | 4.59 | 1.79 x 10⁻² |
| 1 (o-phenanthroline) | 6.88 | 1.78 | 5.10 | 3.45 x 10⁻² |
| 2 (2,9-dimethyl-1,10-phenanthroline) | 6.55 | 1.69 | 4.86 | - |
| 3 (2,9-diphenyl-1,10-phenanthroline) | 6.38 | 2.01 | 4.37 | - |
| 4 (4,7-diphenyl-1,10-phenanthroline) | 6.29 | 2.15 | 4.14 | 2.90 x 10⁻² |
| 5 (2,9-bis(trifluoromethyl)-1,10-phenanthroline) | 7.11 | 2.76 | 4.35 | 1.40 x 10⁻² |
Data sourced from Lin et al. (2008).[1]
Structure-Property Relationships: The Impact of Substituents
The data presented above reveals clear trends that can be rationalized by considering the electronic nature and steric effects of the substituents.
Electron-Donating vs. Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a common strategy to tune the frontier molecular orbital energy levels of organic semiconductors.
-
Electron-Donating Groups (e.g., -CH₃): These groups tend to raise the HOMO energy level, which can facilitate hole injection. However, they can also increase the LUMO energy, potentially hindering electron injection.[2]
-
Electron-Withdrawing Groups (e.g., -CF₃, -CN): Conversely, EWGs lower both the HOMO and LUMO energy levels.[3] A lower LUMO is generally desirable for electron transport materials as it facilitates electron injection from the cathode. The significant increase in the ionization potential and electron affinity of compound 5 (with two -CF₃ groups) compared to BCP is a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl group.
Caption: General effect of electron-donating and -withdrawing groups on FMOs.
Conjugation and Planarity
The degree of π-conjugation and the planarity of the molecule significantly influence its electronic properties.
-
Extended Conjugation: The introduction of phenyl groups at the 4 and 7 positions (compound 4 ) extends the π-conjugated system, leading to a smaller HOMO-LUMO gap compared to BCP.[1] This extended conjugation also contributes to its higher electron mobility.
-
Steric Hindrance and Planarity: The methyl groups at the 2 and 9 positions in BCP create steric hindrance, leading to a twisted conformation. While this can be beneficial in preventing intermolecular aggregation, excessive twisting can disrupt π-conjugation and hinder charge transport. The planarity of the molecular backbone is a crucial factor for efficient intermolecular charge transfer.
Experimental Protocols for Key Theoretical Parameters
While this guide focuses on theoretical studies, it is important to understand how these computational predictions are validated experimentally.
Cyclic Voltammetry (CV)
-
Purpose: To experimentally determine the HOMO and LUMO energy levels.
-
Methodology:
-
Dissolve the substituted BCP derivative in a suitable solvent containing a supporting electrolyte.
-
Use a three-electrode setup (working, counter, and reference electrodes).
-
Scan the potential and record the resulting current to obtain a voltammogram.
-
The onset potentials of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively.
-
UV-Visible Spectroscopy
-
Purpose: To determine the optical band gap.
-
Methodology:
-
Prepare a dilute solution of the BCP derivative.
-
Measure the absorbance of the solution across a range of wavelengths using a UV-Vis spectrophotometer.
-
The onset of the lowest energy absorption peak corresponds to the optical band gap.
-
Conclusion and Future Directions
Theoretical studies provide an invaluable framework for the rational design of novel substituted BCP derivatives with enhanced electronic properties. By systematically modifying the BCP core with various functional groups, it is possible to fine-tune the HOMO/LUMO energy levels, improve charge mobility, and ultimately enhance the performance of organic electronic devices. The interplay of electronic effects (electron-donating vs. electron-withdrawing) and structural factors (planarity and conjugation) is key to understanding and predicting the behavior of these materials.
Future research will likely focus on the exploration of a wider range of substituents, including those that can promote specific intermolecular packing arrangements to maximize charge transport. More sophisticated computational models that can accurately predict the morphology of thin films will also be crucial in bridging the gap between molecular properties and device performance. The continued synergy between theoretical predictions and experimental validation will undoubtedly accelerate the development of next-generation organic electronic materials.
References
- 1. Theoretical characterization of a typical hole/exciton-blocking material bathocuproine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituent and solvent effects on electronic structure and spectral property of ReCl(CO)3(N∧N) (N∧N = glyoxime): DFT and TDDFT theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-, a unique halogenated bicyclic compound. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their safe disposal.
Hazard Assessment: A Precautionary Approach
The classification of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- (CAS No. 119934-12-2) requires careful consideration. While some supplier safety data sheets (SDS) may classify it as non-hazardous under Regulation (EC) No. 1272/2008[1], other sources provide specific hazard statements, including H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a "Warning" signal word.
Core Directive: In the interest of maximum safety and due diligence, this compound must be treated as hazardous . This precautionary principle is based on:
-
The presence of conflicting safety information.
-
Its classification as a halogenated organic compound due to the iodine and fluorine atoms.[2][3] Halogenated waste streams have specific, stringent disposal requirements.
-
The inherent reactivity of the C-I bond, which is the weakest carbon-halogen bond and prone to nucleophilic substitution.[4][5]
Therefore, all waste containing this compound, regardless of concentration, must be managed as regulated hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory when handling Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- for any purpose, including disposal.[6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and irritation as indicated by H315.[8] |
| Eye Protection | Safety goggles and a face shield | Protects against splashes that can cause serious eye damage (H319).[8] |
| Body Protection | Chemical-resistant laboratory coat | Shields skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator (if generating dust/aerosols) | Required to prevent respiratory tract irritation (H335) if handling the solid outside a fume hood.[8] |
Step-by-Step Disposal Protocol: Ensuring Compliance and Safety
The fundamental principle for disposing of this compound is segregation as halogenated organic waste .[2][3][9] Mixing it with non-halogenated solvent waste streams is prohibited, as this contaminates the entire container and significantly increases disposal costs and complexity.[3]
Step 1: Designate a Waste Container
-
Select a dedicated, leak-proof hazardous waste container with a secure, screw-top cap.[9][10]
-
The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass is typically appropriate.
Step 2: Proper Labeling
-
Label the container before adding any waste.[9]
-
The label must clearly state:
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the solid chemical waste, along with any contaminated items (e.g., weighing papers, spatulas, gloves, pipette tips), into the designated container.[6]
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated halogenated liquid waste container. Do not mix with aqueous or non-halogenated waste streams.[8]
-
Contaminated Materials: Any item that has come into direct contact with the compound, including spill cleanup materials, is considered hazardous waste and must be placed in the appropriate solid waste container.[12]
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate). This rinsate is hazardous and must be collected as halogenated liquid waste.[12]
Step 4: Secure Storage
-
Keep the waste container securely sealed at all times, except when adding waste.[9][13]
-
Store the container in a designated, well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[14]
-
The SAA must be under the control of laboratory personnel and away from heat sources or incompatible chemicals.[13]
Step 5: Final Disposal
-
Do NOT dispose of this chemical or its containers in the regular trash or down the drain.[6][14]
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][13][15] These services ensure the waste is transported and disposed of in accordance with all federal (EPA), state, and local regulations.[10][13]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-.
Caption: Disposal workflow from waste identification to final collection.
Spill and Emergency Procedures
Immediate and correct action is critical in the event of a spill or exposure.[8]
-
Spill Response:
-
Evacuate & Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Cleanup: While wearing full PPE, carefully collect the spilled material and absorbent into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report all spills to your laboratory supervisor and EHS department.
-
-
Personal Exposure:
-
Inhalation: Move to fresh air immediately. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. bucknell.edu [bucknell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. savemyexams.com [savemyexams.com]
- 5. savemyexams.com [savemyexams.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. benchchem.com [benchchem.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Comprehensive Safety and Handling Guide: Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Welcome to your essential guide for the safe handling, use, and disposal of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- (CAS No. 119934-12-2). As a valued member of the research and development community, your safety is paramount. This document moves beyond generic safety data to provide actionable, field-tested insights. Bicyclo[1.1.1]pentane (BCP) scaffolds are revolutionary non-classical bioisosteres for phenyl rings, offering improved solubility and metabolic stability in drug discovery programs.[1] However, the unique properties of this substituted BCP require stringent adherence to safety protocols. This guide is structured to provide a deep, causal understanding of the necessary precautions, ensuring every procedure is a self-validating system of safety.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with this molecule's structure is the foundation of safe handling. The molecule combines a strained bicyclic alkane with two key functional groups: an iodo- group and a trifluoromethyl- (CF3) group.
While one Safety Data Sheet (SDS) classifies this compound as not hazardous under EC Regulation No. 1272/2008[2], other supplier data indicates more significant hazards, including being a flammable solid that causes skin irritation, serious eye irritation, and potential respiratory irritation.[3] In laboratory practice, one must always adhere to the most stringent hazard classification. The analogous compound, 1-iodo-3-(trifluoromethyl)benzene, is known to cause severe skin burns and eye damage.[4] Therefore, a cautious approach is mandatory.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H6F3I | [5] |
| Molecular Weight | 262.01 g/mol | [6] |
| Physical Form | Powder / Solid | [3] |
| Boiling Point | 150.9 ± 35.0 °C (Predicted) | [7] |
| Density | 2.05 ± 0.1 g/cm3 (Predicted) | [7] |
| Storage Temp. | 2-8°C; may ship on dry ice (-70°C) |[3][7] |
Engineering Controls: Your Primary Barrier
Personal Protective Equipment (PPE) is the final line of defense. Your first and most critical protection is the implementation of robust engineering controls.
-
Fume Hood: All handling of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The compound's potential to cause respiratory irritation and the volatility of many organic solvents used in conjunction with it necessitate this control to prevent inhalation exposure.[2][8]
-
Glove Box: For operations requiring a strictly inert atmosphere or handling larger quantities, a glove box is recommended.
-
Safety Shower & Eyewash Station: Ensure an ANSI-compliant safety shower and eyewash station are unobstructed and within a 10-second travel distance from the workspace.[2]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of appropriate PPE is critical and task-dependent. The following recommendations are based on the compound's classification as a halogenated hydrocarbon and a skin/eye irritant.
Eye and Face Protection
-
ANSI Z87.1-compliant safety glasses are the minimum requirement.
-
Chemical splash goggles must be worn when there is any risk of splashing.
-
Face Shield: A full-face shield should be worn over safety goggles during procedures with a higher risk of splashing or energetic reaction, such as when transferring large volumes or working with reactions under pressure.
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Chemical-Resistant Apron: Recommended for transfers of significant quantities.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls are insufficient or during a large spill cleanup.[2] All respirator use must be done under a formal respiratory protection program.
Hand Protection: A Critical Choice
This compound is a halogenated hydrocarbon, a class of chemicals notorious for penetrating common laboratory gloves. Nitrile gloves, while excellent for general use, offer poor resistance to many halogenated hydrocarbons and should be considered for splash protection only, to be changed immediately upon contact.[9][10]
Glove Selection Guide for Halogenated Hydrocarbons
| Glove Material | Splash Contact | Extended/Immersive Contact | Rationale |
|---|---|---|---|
| Nitrile | Fair (Change Immediately) | Not Recommended | Provides poor resistance to halogenated hydrocarbons, with potential breakthrough in under one minute for thin gloves.[9][10] |
| Neoprene | Good | Poor | Offers better resistance than nitrile for splash protection but is not suitable for extended use with halogenated hydrocarbons.[11] |
| Butyl Rubber | Good | Poor | While good for ketones and esters, butyl rubber performs poorly with halogenated and aromatic hydrocarbons.[12] |
| Norfoil®/Silver Shield® | Excellent | Excellent (Recommended) | These laminate gloves are specifically designed for handling highly toxic and difficult-to-handle chemicals, including halogenated compounds.[11] They can be worn over a nitrile glove to improve dexterity.[11] |
Causality: The choice of Norfoil® or a similar laminate glove for extended contact is based on its multi-layer construction, which provides a robust barrier against a wide range of aggressive chemicals that can easily permeate single-material gloves like nitrile or neoprene.
Caption: PPE selection workflow based on task and exposure potential.
Operational and Disposal Plan
Step-by-Step Safe Handling Protocol
-
Preparation: Don all appropriate PPE as determined by your risk assessment (see diagram above). Ensure the fume hood sash is at the lowest practical height.
-
Staging: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) inside the fume hood before introducing the chemical.
-
Weighing: As the compound is a powder[3], carefully weigh it onto weigh paper or directly into a tared vessel inside the fume hood to avoid generating dust.
-
Transfer: Use a powder funnel for transfers into glassware. If dissolving, add the solvent slowly to the solid to minimize splashing.
-
Reaction: Keep the reaction apparatus clearly labeled and entirely within the fume hood.
-
Decontamination: After use, decontaminate spatulas and surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the contaminated wipes as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[2] Wash hands thoroughly with soap and water.
Waste Disposal Plan
The disposal of halogenated organic waste is strictly regulated. This compound contains both iodine and fluorine, requiring special consideration.
-
Segregation: Establish a dedicated, labeled hazardous waste container for "Halogenated Organic Waste." Never mix this waste stream with non-halogenated solvents.
-
Containers: Use a robust, sealed, and clearly labeled container for all waste containing this compound, including reaction residues, contaminated solvents, and contaminated consumables (gloves, wipes, silica gel).
-
No Drain Disposal: It is strictly forbidden to dispose of this chemical or its waste down the drain.[2][13] Halogenated compounds can harm aquatic life and disrupt wastewater treatment processes.[13]
-
Professional Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[13] High-temperature incineration is often required for the complete destruction of fluorinated organic compounds.[14]
Emergency Procedures
Caption: Immediate response plan for spills and personal exposure incidents.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Fire: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. Wear self-contained breathing apparatus and full protective gear.[15]
This guide provides a framework for the safe handling of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-. Always supplement this information with a thorough review of the substance-specific Safety Data Sheet (SDS) from your supplier and your institution's standard operating procedures.
References
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | 119934-12-2 [sigmaaldrich.com]
- 4. Benzene, 1-iodo-3-(trifluoromethyl)- | C7H4F3I | CID 67868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. nexconn.com [nexconn.com]
- 7. Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- | 119934-12-2 [amp.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. gloves.com [gloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. epa.gov [epa.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
